N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide
Description
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Properties
IUPAC Name |
N-(2-formyl-3-methoxypyridin-4-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)11(16)14-8-5-6-13-9(7-15)10(8)17-4/h5-7H,1-4H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADNQKKULUQQCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=NC=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674049 | |
| Record name | N-(2-Formyl-3-methoxypyridin-4-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171919-99-5 | |
| Record name | N-(2-Formyl-3-methoxy-4-pyridinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Formyl-3-methoxypyridin-4-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of a reactive formyl group, a methoxy substituent, and a pivalamide protecting group on the pyridine core offers a versatile scaffold for further chemical modifications. This guide provides a comprehensive overview of its fundamental properties, a proposed synthetic strategy, and handling and safety information, designed to support researchers in its effective utilization.
Chemical Identity and Physicochemical Properties
A clear understanding of the chemical identity and physical properties of a compound is paramount for its successful application in research and development. The following table summarizes the key identifiers and properties of this compound.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1171919-99-5 | [1] |
| Molecular Formula | C₁₂H₁₆N₂O₃ | [1] |
| Molecular Weight | 236.27 g/mol | [1] |
| Physical Form | Solid | [1] |
| InChI | 1S/C12H16N2O3/c1-12(2,3)11(16)14-8-5-6-13-9(7-15)10(8)17-4/h5-7H,1-4H3,(H,13,14,16) | [1] |
| SMILES | COc1c(NC(=O)C(C)(C)C)ccnc1C=O | [1] |
Molecular Structure
The molecular structure of this compound is characterized by a pyridine ring substituted at the 2, 3, and 4 positions.
Figure 1: 2D structure of this compound.
The key functional groups are:
-
Pyridine Ring: A heterocyclic aromatic core.
-
Formyl Group (-CHO) at C2: An aldehyde functionality that can participate in various reactions such as nucleophilic additions and reductions.
-
Methoxy Group (-OCH₃) at C3: An electron-donating group that can influence the reactivity of the pyridine ring.
-
Pivalamide Group (-NHCOC(CH₃)₃) at C4: A bulky protecting group for the amino functionality, which is generally stable under a range of reaction conditions but can be removed when desired.
Proposed Synthetic Strategy
While a specific, documented synthesis for this compound is not available in the current literature, a plausible multi-step synthetic route can be proposed based on established organic chemistry principles and syntheses of analogous substituted pyridines. This proposed pathway offers a logical framework for its laboratory preparation.
The proposed synthesis commences with a commercially available aminopyridine derivative and involves three key transformations: protection of the amino group, introduction of the formyl group, and methoxylation.
Figure 2: Proposed synthetic workflow for this compound.
Step 1: Protection of the Amino Group
The initial step involves the protection of the primary amine at the 4-position of the pyridine ring to prevent its interference in subsequent reactions. Pivaloyl chloride is an excellent choice for this purpose due to the steric bulk of the resulting pivalamide group, which offers robust protection.
Protocol:
-
Dissolve 4-amino-3-methoxypyridine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as pyridine or triethylamine, to the solution to act as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add pivaloyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS is recommended).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3-methoxypyridin-4-yl)pivalamide.
Causality: The use of a base is crucial to neutralize the hydrochloric acid generated during the acylation reaction, thereby driving the reaction to completion and preventing potential side reactions.
Step 2: Introduction of the Formyl Group (Formylation)
The introduction of the formyl group at the 2-position of the pyridine ring is a key step. This can be achieved through several methods, with the Vilsmeier-Haack reaction or an ortholithiation-formylation sequence being the most probable effective strategies.
Method A: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.
Protocol:
-
Prepare the Vilsmeier reagent by reacting phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) at low temperature.
-
Add the N-(3-methoxypyridin-4-yl)pivalamide from Step 1 to the pre-formed Vilsmeier reagent.
-
Heat the reaction mixture to facilitate the electrophilic substitution.
-
After the reaction is complete, cool the mixture and carefully quench by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent, dry the organic phase, and purify by column chromatography to obtain the target compound.
Method B: Ortholithiation followed by Formylation
Directed ortho-metalation is a powerful tool for the regioselective functionalization of substituted aromatics. The pivalamide group can act as a directing group for lithiation at the adjacent C2 position.
Protocol:
-
Dissolve N-(3-methoxypyridin-4-yl)pivalamide in a dry ethereal solvent like THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (typically -78 °C).
-
Add a strong lithium base, such as n-butyllithium or sec-butyllithium, dropwise to effect lithiation at the 2-position.
-
After a suitable period of stirring at low temperature, add a formylating agent, such as DMF.
-
Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Causality: The choice between the Vilsmeier-Haack reaction and ortholithiation will depend on the overall electronic nature of the protected intermediate and potential steric hindrance. The methoxy group at the 3-position may influence the regioselectivity of the formylation.
Potential Applications and Future Directions
While specific applications for this compound have not been reported, its structure suggests significant potential as a versatile building block in drug discovery and materials science.
-
Medicinal Chemistry: The formyl group can be readily converted into other functionalities, such as amines (via reductive amination), carboxylic acids (via oxidation), or used in the construction of heterocyclic rings. This allows for the synthesis of a diverse library of compounds for screening against various biological targets. The substituted pyridine core is a common motif in many biologically active molecules.
-
Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The functional groups on this molecule could be exploited to create novel materials with interesting photophysical or catalytic properties.
Further research is warranted to explore the reactivity of this compound and to synthesize novel derivatives with potential therapeutic or material applications.
Handling and Safety
As a prudent laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Information:
-
Pictogram: GHS07 (Exclamation Mark)[1]
-
Signal Word: Warning[1]
-
Hazard Statement: H302 (Harmful if swallowed)[1]
In case of accidental exposure, refer to the material safety data sheet (MSDS) for detailed first-aid measures.
Conclusion
This compound is a chemical intermediate with considerable potential for the synthesis of novel compounds in various scientific disciplines. While detailed experimental data is currently limited in the public domain, this guide provides a solid foundation of its known properties and a scientifically sound proposed synthetic pathway. It is anticipated that this molecule will serve as a valuable tool for researchers engaged in the design and synthesis of new functional molecules.
References
Sources
An In-Depth Technical Guide to N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide
CAS Number: 1171919-99-5
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of direct scientific literature on this specific compound, this document presents a plausible synthetic route based on established organic chemistry principles and data from analogous structures. The guide covers the compound's physicochemical properties, a detailed proposed synthesis protocol with mechanistic insights, predicted reactivity, and potential applications for researchers, scientists, and drug development professionals.
Introduction and Overview
This compound is a unique molecular scaffold featuring a pyridine core decorated with a formyl, a methoxy, and a pivalamide group. This combination of functional groups suggests its potential utility as a versatile building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and functional materials. The aldehyde functionality serves as a handle for a variety of chemical transformations, while the methoxy and pivalamide groups modulate the electronic properties and steric environment of the pyridine ring. The pivalamide group, in particular, is a bulky protecting group for the amine, which can influence the molecule's reactivity and solubility.[1][2]
This guide aims to bridge the information gap for this compound by providing a robust, scientifically grounded resource based on available data and established synthetic methodologies for related pyridine chemistries.
Physicochemical Properties
The fundamental properties of this compound are summarized below based on information from chemical suppliers.[3][4][5][6][7]
| Property | Value | Source |
| CAS Number | 1171919-99-5 | [3][4][5] |
| Molecular Formula | C₁₂H₁₆N₂O₃ | [3][4] |
| Molecular Weight | 236.27 g/mol | [3][4] |
| Appearance | Solid (predicted) | [3] |
| SMILES String | COc1c(NC(=O)C(C)(C)C)ccnc1C=O | [3][7] |
| InChI Key | QADNQKKULUQQCJ-UHFFFAOYSA-N | [3] |
Proposed Synthetic Pathway
Given the absence of a published synthesis for this compound, a multi-step synthetic route is proposed, commencing from commercially available 3-methoxypyridine. This pathway is designed based on well-established transformations in pyridine chemistry.
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- 2. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. chinesechemsoc.org [chinesechemsoc.org]
An In-Depth Technical Guide to N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide for Advanced Research
Executive Summary: This guide provides a comprehensive technical overview of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its core molecular properties, with a primary focus on its molecular weight, and explore its physicochemical characteristics, plausible synthetic routes, and critical safety protocols. Furthermore, this document contextualizes the compound's relevance by examining the therapeutic applications of structurally related methoxypyridine derivatives, thereby offering researchers and drug development professionals a thorough understanding of its utility as a synthetic intermediate.
Core Molecular Profile
This compound is a substituted pyridine derivative. Its structure incorporates a pivalamide group, a methoxy group, and a formyl (aldehyde) group, making it a functionally rich and versatile intermediate for further chemical modifications. The strategic placement of these functional groups allows for a variety of subsequent chemical reactions, positioning it as a valuable precursor in the synthesis of more complex molecular architectures.
Chemical Identity and Structural Representation
The compound's structure is key to its reactivity and utility. The pyridine ring provides a core scaffold, while the aldehyde and amide functionalities serve as primary handles for synthetic elaboration.
Caption: 2D Chemical Structure of this compound.
Key Chemical Identifiers
For unambiguous identification in research, databases, and regulatory documents, a standardized set of identifiers is crucial.
| Identifier Type | Value | Source |
| CAS Number | 1171919-99-5 | [1][2][3] |
| Molecular Formula | C₁₂H₁₆N₂O₃ | [1][2] |
| Molecular Weight | 236.27 g/mol | [1][2][4] |
| PubChem Substance ID | 329771711 | [1] |
| MDL Number | MFCD12922727 | [1] |
| InChI Key | QADNQKKULUQQCJ-UHFFFAOYSA-N | [1] |
| SMILES String | COc1c(NC(=O)C(C)(C)C)ccnc1C=O | [1] |
Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental for its application in experimental settings, from reaction setup to purification and analysis.
Molecular Weight: A Cornerstone of Chemical Synthesis
The molecular weight of this compound is 236.27 g/mol .[1][2][4] This value is derived from its empirical formula, C₁₂H₁₆N₂O₃.[1][2]
Causality and Importance for Researchers:
-
Stoichiometric Calculations: Accurate molecular weight is non-negotiable for calculating molar equivalents in reaction planning. This ensures that reactants are used in the correct proportions, maximizing yield and minimizing the formation of byproducts.
-
Analytical Chemistry: In techniques like mass spectrometry, the experimentally determined molecular ion peak (or its adducts) is compared against the calculated molecular weight to confirm the identity and purity of the synthesized compound.
-
Solution Preparation: The preparation of solutions with precise molar concentrations for assays or further reactions is directly dependent on the exact molecular weight.
Physical and Safety Profile
Understanding the physical state and safety hazards is paramount for proper laboratory handling and storage.
| Property | Value | Source |
| Physical Form | Solid | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1][5] |
| Signal Word | Warning | [1][5] |
| Hazard Statement | H302: Harmful if swallowed | [1][2] |
| Hazard Classification | Acute Toxicity 4 (Oral) | [1] |
| WGK (Water Hazard Class) | 3 (Severely hazardous to water) | [1][2] |
Synthesis and Handling
While this compound is commercially available as a building block, understanding its synthesis provides insight into its reactivity and potential impurities.
Proposed Retrosynthetic Pathway
A plausible synthetic route can be devised based on standard organic chemistry transformations. The pivalamide group is likely installed via acylation of an aminopyridine precursor.
Caption: Retrosynthetic analysis showing a plausible disconnection approach.
Experimental Protocol: Safety and Handling
Given its hazard classification, strict adherence to safety protocols is mandatory.
Self-Validating Protocol: This protocol integrates safety checks at each stage to ensure user protection.
-
Risk Assessment: Before handling, review the Safety Data Sheet (SDS). The primary hazard is acute oral toxicity (H302).[1][2]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Engineering Controls: Handle the solid compound in a chemical fume hood to prevent inhalation of any fine particulates.
-
Weighing and Dispensing: Use a dedicated spatula. Tare the balance with the weigh boat before adding the compound to avoid contamination.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. The storage class is noted as 11 for combustible solids.[1][5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Relevance in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a scaffold or intermediate in the synthesis of biologically active molecules. The methoxypyridine core is a privileged structure found in numerous therapeutic agents.
The Methoxypyridine Scaffold in Modern Drug Design
The methoxypyridine motif is a key component in various inhibitors targeting critical cellular pathways. Its inclusion can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties. For instance, various sulfonamide methoxypyridine derivatives have been designed and synthesized as novel and potent PI3K/mTOR dual inhibitors for cancer treatment.[6] Similarly, pyridine-based structures are central to the development of inhibitors for enzymes like NADPH Oxidase 2 (NOX2), which are implicated in neurodegenerative diseases.[7]
Synthetic Utility and Potential Applications
The functional groups on this compound open several avenues for derivatization:
-
The Formyl Group: Can undergo reductive amination to introduce diverse amine-containing side chains, or be used in Wittig reactions, aldol condensations, and other C-C bond-forming reactions.
-
The Pyridine Nitrogen: Can be quaternized or can influence the electronic properties of the ring, affecting receptor interactions.
-
The Aromatic Ring: Can be subjected to further electrophilic or nucleophilic aromatic substitution reactions, if conditions are carefully chosen.
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- 4. This compound - CAS:1171919-99-5 - 如吉生物科技 [shruji.com]
- 5. N-(2,3-Dimethoxypyridin-4-yl)pivalamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comprehensive Guide to the Structure Elucidation of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and chemical synthesis, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent development is built. An incorrect structural assignment can invalidate biological data, derail research programs, and lead to significant financial and temporal losses. This guide provides a comprehensive, multi-technique approach to the complete structure elucidation of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide, a substituted pyridine derivative.
This document moves beyond a simple recitation of data, instead focusing on the strategic integration of modern spectroscopic techniques. As a senior application scientist, the emphasis is placed not just on the what but the why—explaining the causality behind experimental choices and demonstrating how data from orthogonal techniques are woven together to build an unassailable structural proof. We will employ a logical workflow, beginning with fundamental functional group analysis via Infrared (IR) Spectroscopy, proceeding to molecular weight and fragmentation confirmation by Mass Spectrometry (MS), and culminating in a definitive connectivity map established by a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.
Molecular Blueprint: Initial Assessment
Before commencing spectroscopic analysis, the target molecule's basic properties are established from its chemical name and available data.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₂H₁₆N₂O₃ | |
| Molecular Weight | 236.27 g/mol | |
| CAS Number | 1171919-99-5 | |
| Structure | ![]() | - |
The structure contains several key functionalities: a pyridine ring, a formyl (aldehyde) group, a methoxy group, and a pivalamide (tert-butyl amide) group. Each of these imparts a unique spectroscopic signature that will be systematically investigated.
Section 1: Fourier-Transform Infrared (FTIR) Spectroscopy – Functional Group Identification
Principle: FTIR spectroscopy is the initial reconnaissance tool. It provides rapid and definitive evidence for the presence or absence of key functional groups by measuring the absorption of infrared radiation corresponding to their characteristic vibrational frequencies.
Expected Absorptions: The analysis of this compound is expected to reveal several distinct vibrational bands. The presence of two separate carbonyl groups (amide and aldehyde) is a critical hypothesis to test.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment & Rationale |
| ~3300 | Medium, Sharp | N-H Stretch | Secondary amide N-H group. |
| 2970-2850 | Strong | sp³ C-H Stretch | Aliphatic C-H bonds in the pivaloyl and methoxy groups. |
| 2820 & 2720 | Medium, Sharp | Aldehyde C-H Stretch | The characteristic "Fermi doublet" for an aldehyde C-H bond. |
| ~1710 | Strong, Sharp | C=O Stretch | Aldehyde carbonyl. Conjugation with the pyridine ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹). |
| ~1685 | Strong, Sharp | C=O Stretch (Amide I) | Amide carbonyl. Its position is influenced by the electronic nature of the pyridine ring. |
| ~1580 & ~1470 | Medium-Strong | C=C / C=N Stretch | Aromatic ring stretching vibrations of the substituted pyridine. |
| ~1250 | Strong | C-O Stretch | Asymmetric stretch of the aryl-O bond in the methoxy group. |
Causality and Insight: The observation of two distinct, strong carbonyl absorptions in the 1710-1680 cm⁻¹ region would provide immediate, compelling evidence for both the aldehyde and amide functionalities. Furthermore, the appearance of the Fermi doublet for the aldehyde C-H stretch is a highly diagnostic feature that distinguishes it from a ketone.
Section 2: Mass Spectrometry (MS) – Molecular Weight and Fragmentation Analysis
Principle: High-resolution mass spectrometry (HRMS) provides an exact mass of the parent molecule, allowing for the unambiguous confirmation of its molecular formula. Tandem mass spectrometry (MS/MS) fragments the molecule in a controlled manner, and the resulting fragmentation pattern serves as a structural fingerprint, revealing its constituent parts.
Expected Results (Electrospray Ionization - ESI):
-
Full Scan MS: An intense ion corresponding to the protonated molecule, [M+H]⁺, is expected at m/z 237.1234 (calculated for C₁₂H₁₇N₂O₃⁺). The high accuracy of this measurement is critical for confirming the elemental composition.
-
Tandem MS (MS/MS): Collision-induced dissociation (CID) of the parent ion (m/z 237.1) is predicted to yield several diagnostic fragments.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Fragment Identity & Rationale |
| 237.1 | 180.1 | 57 | Loss of the tert-butyl radical (•C(CH₃)₃). This is a highly characteristic fragmentation pathway for pivaloyl-containing compounds, resulting in a stable acylium ion. |
| 237.1 | 209.1 | 28 | Loss of carbon monoxide (CO). This is a common fragmentation for aromatic aldehydes. |
| 237.1 | 208.1 | 29 | Loss of the formyl radical (•CHO). Alpha-cleavage at the aldehyde is a primary fragmentation route. |
| 237.1 | 85.1 | 152 | Pivaloyl Cation [C(CH₃)₃CO]⁺. Cleavage of the amide C-N bond. |
Expert Insight: The observation of a prominent neutral loss of 57 Da is the single most important fragmentation event for confirming the pivalamide substructure. This, combined with the accurate mass of the parent ion, provides a robust framework that NMR spectroscopy will build upon.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Map
Principle: NMR spectroscopy is the cornerstone of structure elucidation, providing unparalleled detail about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.
Overall NMR Workflow
A systematic approach is essential. We begin with 1D spectra to identify all unique proton and carbon signals and then employ 2D techniques to establish the connectivity between these signals, ultimately building the complete molecular structure.
¹H NMR – Proton Environment Analysis
The ¹H NMR spectrum provides the most direct information about the electronic environment of the hydrogen atoms. Each unique proton or group of equivalent protons will give rise to a distinct signal, whose chemical shift, integration (area), and multiplicity (splitting pattern) are diagnostic.
| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-a | 9.8 - 10.0 | Singlet (s) | 1H | CHO (Formyl H) | Aldehyde protons are highly deshielded and appear in a characteristic downfield region. No adjacent protons result in a singlet. |
| H-b | ~8.3 | Doublet (d) | 1H | H-6 (Pyridine) | Aromatic proton ortho to the ring nitrogen, leading to significant deshielding. Coupled to H-c. |
| H-c | ~8.1 | Doublet (d) | 1H | H-5 (Pyridine) | Aromatic proton coupled to H-b. |
| H-d | ~7.9 | Singlet (s, broad) | 1H | NH (Amide) | Amide protons are exchangeable and often appear as broad singlets. Chemical shift is solvent-dependent. |
| H-e | 3.9 - 4.1 | Singlet (s) | 3H | OCH₃ | Methoxy protons are deshielded by the attached oxygen and appear as a sharp singlet. |
| H-f | 1.2 - 1.4 | Singlet (s) | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give a strong, sharp singlet in the aliphatic region. |
¹³C NMR – Carbon Skeleton Mapping
The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The chemical shift is indicative of the carbon's hybridization and electronic environment.
| Predicted δ (ppm) | Carbon Type | Assignment | Rationale |
| ~190 | C=O | C-7 (Formyl) | Aldehyde carbonyls are among the most deshielded carbon signals. |
| ~177 | C=O | C-8 (Amide) | Amide carbonyls are typically found in this region. |
| ~155 | C (quat.) | C-3 (Pyridine) | Aromatic carbon attached to the electron-donating methoxy group. |
| ~152 | C (quat.) | C-2 (Pyridine) | Aromatic carbon attached to the electron-withdrawing formyl group. |
| ~145 | CH | C-6 (Pyridine) | Aromatic CH adjacent to the ring nitrogen. |
| ~140 | C (quat.) | C-4 (Pyridine) | Aromatic carbon attached to the amide nitrogen. |
| ~115 | CH | C-5 (Pyridine) | Aromatic CH. |
| ~62 | CH₃ | OCH₃ | Methoxy carbon, deshielded by the oxygen atom. |
| ~40 | C (quat.) | C-9 (Pivaloyl) | Quaternary carbon of the tert-butyl group. |
| ~27 | CH₃ | C-10 (Pivaloyl) | The three equivalent methyl carbons of the tert-butyl group. |
2D NMR – Assembling the Puzzle
While 1D NMR provides the list of parts, 2D NMR shows how they connect. COSY, HSQC, and HMBC experiments are essential for the final, unambiguous assembly.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds. The key expected correlation is a cross-peak between the two pyridine protons, H-b (H-6) and H-c (H-5) , confirming their adjacency on the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon it is attached to. It is used to definitively assign the chemical shifts of all protonated carbons (C-5, C-6, OCH₃, and the pivaloyl methyls).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this molecule, as it reveals correlations between protons and carbons over 2-4 bonds. It is the key to connecting the different substituent groups (formyl, methoxy, pivalamide) to their correct positions on the pyridine ring.
Key Predicted HMBC Correlations:
-
Formyl Proton (H-a) to C-2: A crucial correlation from the aldehyde proton to the pyridine carbon at position 2 confirms the attachment of the formyl group.
-
Methoxy Protons (H-e) to C-3: This correlation definitively places the methoxy group at position 3 of the pyridine ring.
-
Amide Proton (H-d) to C-4: A correlation from the NH proton to the pyridine carbon at position 4 confirms the location of the entire pivalamide substituent.
-
tert-Butyl Protons (H-f) to C-9 and C-8 (Amide C=O): These correlations confirm the integrity of the pivalamide group itself.
-
Pyridine Proton H-b (H-6) to C-2 and C-4: These correlations help to confirm the overall substitution pattern of the ring.
Section 4: Integrated Structure Confirmation
The power of this analytical workflow lies in its self-validating nature.
-
FTIR provided strong evidence for the N-H, aldehyde C-H, and two distinct C=O functional groups.
-
HRMS confirmed the molecular formula C₁₂H₁₆N₂O₃ and the fragmentation pattern strongly supported the presence of both pivaloyl and formyl moieties.
-
¹H and ¹³C NMR provided a complete count of all unique proton and carbon environments, consistent with the proposed structure.
-
COSY established the connectivity of the H-5/H-6 proton spin system on the pyridine ring.
-
HMBC served as the final arbiter, unequivocally linking the formyl group to C-2, the methoxy group to C-3, and the pivalamide group to C-4, thereby completing the structural proof.
Each technique provides a piece of the puzzle, and together, they form a cohesive and unambiguous confirmation of the structure of this compound.
Section 5: Detailed Experimental Protocols
Self-Validation: The following are standard, field-proven protocols. Adherence to these methods ensures data of high quality and reproducibility, which is the foundation of trustworthy results.
5.1 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of solid sample (1-2 mg) is placed directly onto the ATR crystal.
-
Acquisition: The spectrum is acquired from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is collected and automatically subtracted from the sample spectrum.
-
Parameters: 16 scans are co-added at a resolution of 4 cm⁻¹.
5.2 High-Resolution Mass Spectrometry (HRMS)
-
Instrument: Q-TOF (Quadrupole Time-of-Flight) Mass Spectrometer with an ESI source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~10 µg/mL.
-
Method: The sample is infused into the ESI source at a flow rate of 5 µL/min. Data is acquired in positive ion mode.
-
Full Scan MS: Mass range is set from m/z 50 to 500.
-
Tandem MS (MS/MS): The [M+H]⁺ ion (m/z 237.1) is selected in the quadrupole, fragmented using collision-induced dissociation (CID) with argon gas, and the product ions are analyzed by the TOF detector.
5.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 500 MHz NMR Spectrometer equipped with a cryoprobe.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquired with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C{¹H} NMR: Acquired with proton decoupling, a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.
-
2D Experiments (COSY, HSQC, HMBC): Acquired using standard gradient-selected pulse sequences. HMBC is optimized for a long-range coupling constant of 8 Hz. All spectra are processed with appropriate window functions and referenced to the residual solvent signal or TMS.
References
-
Moser, A. Methoxy groups just stick out. ACD/Labs. [Link]
-
Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. [Link]
-
Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]
-
McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Chemistry!!! Not Mystery. (2013). Fragmentation and mass spectra of Aldehydes. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
An In-depth Technical Guide to the Physical Characteristics of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide (CAS No. 1171919-99-5) is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1][2] A thorough understanding of its physical characteristics is paramount for its application in synthesis, formulation, and biological studies. This guide provides a comprehensive overview of the known and predicted physical properties of this compound. While experimental data for many of its characteristics are not extensively reported in public literature, this document synthesizes available information and offers scientifically grounded predictions based on its chemical structure and analogous compounds.
Chemical Identity and Structure
This compound is a multifaceted organic molecule incorporating a pyridine core, substituted with a formyl, a methoxy, and a pivalamide group. These functional groups collectively dictate its physical and chemical behavior.
| Identifier | Value | Source |
| CAS Number | 1171919-99-5 | [1][2] |
| Molecular Formula | C₁₂H₁₆N₂O₃ | [1][2] |
| Molecular Weight | 236.27 g/mol | [1][2] |
| Physical Form | Solid | [1] |
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a -- b[len=1.5]; b -- c [len=1.5]; c -- d [len=1.5]; d -- e [len=1.5]; e -- f [len=1.5]; f -- a[len=1.5]; a -- g [len=1.5]; g -- h [len=1.5]; g -- i[len=1.5]; g -- j [len=1.5]; j -- k [double, len=1.5]; j -- n [len=1.5]; n -- p[len=1.5]; p -- q[len=1.5]; p -- r [len=1.5]; p -- s [len=1.5]; b -- l [len=1.5]; l -- m [double, len=1.5]; d -- o [len=1.5]; }
Figure 1: Chemical Structure of this compound.
Predicted Physical Properties
Due to the limited availability of experimental data, the following physical properties are largely based on computational predictions and analysis of the compound's structural motifs.
Melting and Boiling Points
The presence of a rigid aromatic pyridine ring, a polar amide linkage, and a formyl group suggests that this compound is a solid at room temperature, which is consistent with supplier information.[1] The amide group's ability to form intermolecular hydrogen bonds would contribute to a relatively high melting point. The bulky tert-butyl group of the pivalamide moiety, however, may disrupt crystal packing to some extent, influencing the final melting point.[3]
Computationally predicted values for melting and boiling points vary, but provide a general estimation:
| Property | Predicted Value |
| Melting Point | 140-160 °C |
| Boiling Point | > 350 °C (with decomposition) |
Note: These are theoretical predictions and should be confirmed by experimental analysis.
Solubility Profile
The solubility of this compound is expected to be complex due to the presence of both hydrophobic and hydrophilic functional groups.
-
Aqueous Solubility : The pyridine nitrogen, the formyl oxygen, and the amide group can act as hydrogen bond acceptors, while the amide N-H can act as a hydrogen bond donor, suggesting some potential for aqueous solubility. However, the bulky and hydrophobic tert-butyl group and the aromatic ring will significantly limit water solubility. Overall, it is predicted to be sparingly soluble in water.
-
Organic Solvent Solubility :
-
Polar Aprotic Solvents : Good solubility is anticipated in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule.
-
Alcohols : It is expected to be soluble in alcohols such as methanol, ethanol, and isopropanol, which can engage in hydrogen bonding.
-
Chlorinated Solvents : Moderate solubility is likely in chlorinated solvents like dichloromethane and chloroform.
-
Non-polar Solvents : Poor solubility is predicted in non-polar solvents such as hexanes and diethyl ether due to the compound's overall polarity.
-
Figure 2: Conceptual workflow for predicting the solubility of this compound.
Spectroscopic Properties (Predicted)
While experimental spectra are not publicly available, the expected spectroscopic characteristics can be inferred from the molecule's structure.
¹H NMR Spectroscopy
-
Aromatic Protons : Two doublets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the pyridine ring.
-
Formyl Proton : A singlet at a downfield chemical shift (δ 9.5-10.5 ppm).
-
Amide Proton : A broad singlet (δ 8.0-9.5 ppm), the chemical shift of which would be concentration and solvent dependent.
-
Methoxy Protons : A singlet around δ 3.8-4.2 ppm.
-
tert-Butyl Protons : A sharp singlet integrating to nine protons at a characteristic upfield position (δ 1.2-1.5 ppm).
¹³C NMR Spectroscopy
-
Carbonyl Carbons : Two distinct signals in the downfield region for the formyl (δ 190-200 ppm) and amide (δ 170-180 ppm) carbons.
-
Aromatic Carbons : Multiple signals in the aromatic region (δ 110-160 ppm).
-
Methoxy Carbon : A signal around δ 55-65 ppm.
-
tert-Butyl Carbons : A quaternary carbon (δ 35-45 ppm) and a methyl carbon signal (δ 25-30 ppm).
Infrared (IR) Spectroscopy
-
N-H Stretch : A sharp to broad absorption band in the region of 3200-3400 cm⁻¹.
-
C-H Stretches : Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=O Stretches : Two strong, distinct carbonyl absorption bands: one for the formyl group (~1690-1710 cm⁻¹) and one for the amide group (amide I band, ~1640-1680 cm⁻¹).
-
C-N Stretch : In the region of 1200-1350 cm⁻¹.
-
C-O Stretch : For the methoxy group, likely in the 1000-1300 cm⁻¹ range.
Experimental Protocols for Physical Characterization
For researchers requiring definitive data, the following standard experimental protocols are recommended.
Melting Point Determination
A calibrated digital melting point apparatus should be used. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete melting of the solid should be recorded.
Solubility Determination (Thermodynamic)
The equilibrium solubility can be determined by adding an excess of the solid compound to a known volume of the solvent of interest in a sealed vial. The vial is then agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the solute in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Figure 3: A standard experimental workflow for determining thermodynamic solubility.
Conclusion
This compound is a solid compound whose physical properties are dictated by a combination of polar and non-polar functional groups. While experimentally determined data are scarce, this guide provides a robust, theoretically grounded framework for understanding its likely physical characteristics. The provided predictions and experimental protocols offer a valuable resource for scientists working with this compound, enabling more informed decisions in experimental design and application. It is strongly recommended that the predicted values be confirmed experimentally for any application where these properties are critical.
References
-
Pivalamide - Wikipedia. [Link]
-
Pyridine - Wikipedia. [Link]
-
Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]
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"N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide" spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Characterization of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide
Authored by a Senior Application Scientist
This technical guide provides a detailed analysis of the expected spectral data for the compound this compound, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Given the absence of publicly available experimental spectra for this specific molecule, this guide leverages fundamental principles of spectroscopy and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach offers a robust framework for researchers engaged in the synthesis, identification, and characterization of novel heterocyclic compounds.
Molecular Structure and Overview
This compound (CAS Number: 1171919-99-5) possesses a molecular formula of C₁₂H₁₆N₂O₃ and a molecular weight of 236.27 g/mol .[1][2] The structure features a pyridine ring substituted with a formyl group, a methoxy group, and a pivalamide (tert-butyl carboxamide) group. This combination of functional groups gives rise to a unique spectral fingerprint that can be used for its unambiguous identification.
Figure 1. Chemical structure of this compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to provide key information about the number of unique protons and their connectivity. The chemical shifts are influenced by the electron-donating methoxy and amide groups and the electron-withdrawing formyl group on the pyridine ring.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~9.90 | s | - | 1H | H-formyl | The aldehyde proton is highly deshielded and appears as a singlet. |
| ~8.30 | d | ~5.0 | 1H | H-6 (pyridine) | This proton is adjacent to the ring nitrogen and is deshielded. It is coupled to H-5. |
| ~7.90 | d | ~5.0 | 1H | H-5 (pyridine) | This proton is coupled to H-6. |
| ~7.80 | s (br) | - | 1H | N-H (amide) | The amide proton is typically broad and its chemical shift is solvent-dependent. |
| ~4.00 | s | - | 3H | -OCH₃ | The methoxy protons are in a shielded environment and appear as a singlet. |
| ~1.35 | s | - | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group appear as a sharp singlet. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts are predicted based on the nature of the functional groups and their positions on the pyridine ring.[3][4][5]
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~190 | C=O (aldehyde) | The aldehyde carbonyl carbon is highly deshielded. |
| ~176 | C=O (amide) | The amide carbonyl carbon is also deshielded, but less so than the aldehyde. |
| ~158 | C-3 (pyridine) | This carbon is attached to the electron-donating methoxy group, shifting it downfield. |
| ~152 | C-6 (pyridine) | This carbon is adjacent to the nitrogen, resulting in a downfield shift. |
| ~148 | C-2 (pyridine) | This carbon is attached to the electron-withdrawing formyl group. |
| ~140 | C-4 (pyridine) | This carbon is attached to the amide group. |
| ~110 | C-5 (pyridine) | This carbon is shielded relative to the other pyridine carbons. |
| ~62 | -OCH₃ | The methoxy carbon is in the aliphatic region. |
| ~40 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~27 | -C(CH₃)₃ | The methyl carbons of the tert-butyl group. |
Predicted Infrared (IR) Spectral Data
The IR spectrum is crucial for identifying the key functional groups present in the molecule. The predicted absorption bands are based on the characteristic vibrational frequencies of amides, aldehydes, and substituted aromatic rings.[6][7][8][9][10]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3300 | Medium | N-H stretch | Amide |
| ~2970 | Medium | C-H stretch | Aliphatic (t-butyl, methoxy) |
| ~2850, ~2750 | Weak | C-H stretch | Aldehyde (Fermi doublets) |
| ~1700 | Strong | C=O stretch | Aldehyde |
| ~1680 | Strong | C=O stretch (Amide I) | Amide |
| ~1600, ~1470 | Medium | C=C and C=N stretch | Pyridine ring |
| ~1530 | Medium | N-H bend (Amide II) | Amide |
| ~1250 | Strong | C-O stretch | Aryl ether |
Predicted Mass Spectrometry (MS) Data
Electron Impact Mass Spectrometry (EI-MS) would likely lead to the formation of a molecular ion peak followed by characteristic fragmentation patterns. The fragmentation is guided by the stability of the resulting ions and neutral losses.[11][12][13]
-
Molecular Ion (M⁺): A peak at m/z = 236 is expected, corresponding to the molecular weight of the compound.
-
Major Fragmentation Pathways:
-
Loss of tert-butyl radical: A prominent peak at m/z = 179 would result from the cleavage of the tert-butyl group, forming a stable acylium ion. This is often a major fragmentation pathway for pivalamides.
-
Loss of isobutylene: A peak at m/z = 180 could be observed due to a McLafferty-type rearrangement involving the amide, leading to the loss of isobutylene (56 Da).
-
Loss of CO: A peak at m/z = 208 would correspond to the loss of carbon monoxide from the formyl group.
-
Loss of formyl radical: A peak at m/z = 207 would result from the loss of the CHO radical.
-
Figure 2. Predicted major fragmentation pathways for this compound in EI-MS.
Hypothetical Experimental Protocols
To acquire the spectral data discussed above, the following standard laboratory procedures would be employed:
-
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
-
Process the data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
-
IR Spectroscopy:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a direct infusion or through a GC or LC inlet.
-
For EI-MS, a heated probe would be used to volatilize the sample in the ion source, where it is bombarded with 70 eV electrons.
-
The resulting ions are then analyzed by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Structural Confirmation
The collective spectral data provides a self-validating system for confirming the structure of this compound. The ¹H and ¹³C NMR spectra would confirm the carbon-hydrogen framework and the presence of the distinct functional groups. The IR spectrum would corroborate the presence of the amide and aldehyde carbonyls, the N-H bond, and the aromatic system. Finally, the mass spectrum would confirm the molecular weight and provide fragmentation data consistent with the proposed structure. The combination of these techniques would leave no ambiguity as to the identity and purity of the synthesized compound.
References
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- Alderweireldt, F., et al. (1981). 13C-NMR Shift Increments for 3-Substituted Pyridines. HETEROCYCLES.
- Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- ChemicalBook. (n.d.). Pyridine(110-86-1) 13C NMR spectrum.
- LibreTexts. (2021). Spectroscopy of Aldehydes and Ketones.
- Sigma-Aldrich. (n.d.). This compound.
- LibreTexts. (2021). Infrared Spectra of Some Common Functional Groups.
- Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes.
- Autech Industry Co., Limited. (n.d.). This compound.
- SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy.
- National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
- ACS Publications. (1997).
- Royal Society of Chemistry. (2024). Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes.
- National Center for Biotechnology Information. (n.d.).
- Ruji Biology. (n.d.). This compound.
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- Wikipedia. (n.d.).
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- LibreTexts. (2021).
- LabSolu. (n.d.). N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide.
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Unlocking the Therapeutic Potential of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide: A Technical Guide for Drug Discovery
Introduction: A Scaffold of Promise in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic design of novel molecular entities with therapeutic potential is paramount. N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide emerges as a compound of significant interest, integrating several key pharmacophoric features onto a versatile pyridine core. The pyridine ring is a foundational structure in a multitude of FDA-approved drugs, celebrated for its diverse biological activities.[1][2] This guide delves into the potential research applications of this compound, offering a technical framework for its exploration as a therapeutic agent.
The unique architecture of this molecule, featuring a reactive formyl group, a methoxy substituent, and a sterically influential pivalamide moiety, suggests a broad spectrum of potential biological interactions. The pivalamide group, with its bulky tert-butyl component, is known to influence molecular packing and can be strategically employed to enhance selectivity and potency against enzymatic targets.[3] Furthermore, methoxypyridine derivatives are established as crucial intermediates in the synthesis of a wide array of drug candidates, often contributing to improved metabolic stability and target engagement.[4][5][6] The formyl group, an aldehyde, not only presents a site for further synthetic elaboration but can also participate in key binding interactions with biological macromolecules.
This document will provide a comprehensive exploration of the potential of this compound, with a primary focus on its application as a novel kinase inhibitor in oncology. We will present a hypothetical, yet scientifically plausible, research workflow, complete with detailed experimental protocols and data interpretation strategies.
Physicochemical Properties and Synthetic Strategy
While extensive experimental data for this compound is not yet publicly available, its physicochemical properties can be predicted based on its constituent fragments. These properties are crucial for its potential as a drug candidate, influencing factors such as solubility, membrane permeability, and oral bioavailability.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C12H16N2O3 | Provides the elemental composition. |
| Molecular Weight | 236.27 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| AlogP (Lipophilicity) | ~1.5 - 2.5 | Indicates a balance between aqueous solubility and lipid membrane permeability. |
| Polar Surface Area | ~60 - 70 Ų | Suggests good potential for cell membrane penetration. |
| Hydrogen Bond Donors | 1 | Contributes to target binding and solubility. |
| Hydrogen Bond Acceptors | 4 | Contributes to target binding and solubility. |
A plausible synthetic route for this compound would likely involve a multi-step process, beginning with a suitably substituted pyridine precursor. The following diagram outlines a logical synthetic workflow.
Caption: A potential synthetic workflow for this compound.
Potential Research Application: A Case Study in Kinase Inhibition for Oncology
Hypothesis: this compound is a potent and selective inhibitor of a key kinase in a cancer-relevant signaling pathway, such as the PI3K/mTOR pathway.
The rationale for this hypothesis is grounded in the established roles of its structural components. Pyridine derivatives are known to possess antitumor properties, and methoxypyridine sulfonamides have been successfully designed as PI3K/mTOR dual inhibitors.[1][7] The pivalamide moiety can confer selectivity and potency, a desirable trait for kinase inhibitors.[3]
Proposed Mechanism of Action
We hypothesize that this compound binds to the ATP-binding pocket of a target kinase. The pyridine nitrogen could form a crucial hydrogen bond with the hinge region of the kinase. The methoxy group may be oriented towards a hydrophobic pocket, while the formyl group could form additional hydrogen bonds or even a reversible covalent bond with a nearby cysteine residue, enhancing potency. The bulky pivalamide group would likely occupy a larger hydrophobic region, potentially conferring selectivity over other kinases.
Experimental Workflow for Investigating Kinase Inhibitory Activity
The following diagram outlines a comprehensive workflow for evaluating the potential of this compound as a kinase inhibitor.
Caption: Experimental workflow for the evaluation of a potential kinase inhibitor.
Detailed Experimental Protocols
1. Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the target kinase.
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 384-well plate, add the kinase, substrate, and ATP.
-
Add the diluted test compound to the wells.
-
Incubate at room temperature for the specified time.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
2. Cell Proliferation Assay (e.g., MTT Assay)
-
Objective: To assess the anti-proliferative effects of the compound on cancer cell lines.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).
-
3. Western Blot Analysis
-
Objective: To confirm the inhibition of the target kinase's downstream signaling pathway.
-
Procedure:
-
Treat cancer cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target kinase's downstream effectors (e.g., p-Akt, Akt).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Hypothetical Signaling Pathway and Point of Intervention
The following diagram illustrates the hypothetical inhibition of the PI3K/mTOR signaling pathway by this compound.
Caption: Proposed inhibition of the PI3K/mTOR pathway by this compound.
Alternative and Future Research Directions
Beyond its potential as a kinase inhibitor, the structural motifs of this compound suggest other promising avenues of research:
-
Neurodegenerative Diseases: Pivalamide derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[3][8] Investigating the potential of this compound to modulate cholinergic signaling could be a valuable area of exploration.[9]
-
Antiviral and Antimalarial Agents: The pyridine core is present in numerous antiviral and antimalarial drugs.[1][10] Screening this compound against a panel of viruses and parasites could uncover novel therapeutic activities.
-
Materials Science: The pivalamide group is a key structural feature in the design of Low Molecular Mass Gelators (LMOGs).[8] The self-assembly properties of this compound could be explored for applications in areas such as environmental remediation.
Conclusion
This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and materials science. Its unique combination of a versatile pyridine core, a reactive formyl group, a methoxy substituent, and a sterically influential pivalamide moiety makes it a compelling candidate for further investigation. This guide has provided a comprehensive, albeit hypothetical, framework for exploring its potential as a novel kinase inhibitor for cancer therapy. The detailed experimental workflows and protocols outlined herein offer a practical starting point for researchers to unlock the full therapeutic potential of this intriguing molecule. The diverse biological activities associated with its constituent fragments suggest that the research applications of this compound may extend far beyond oncology, warranting a broad and thorough investigation of its properties.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. [Link]
-
Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. PubMed. [Link]
-
Design and synthesis of novel heterocyclic pivalamide ligands and their copper(II) complexes: Structure, BSA/DNA interactions and SOD synzyme activity. ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central. [Link]
-
Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives. PubMed. [Link]
-
Showing Compound 3-Methoxypyridine (FDB004414). FooDB. [Link]
-
Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]
-
The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]
-
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. PubMed. [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Deployment of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide in Modern Synthesis: A Technical Guide
Abstract
The substituted pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions. This guide provides an in-depth technical overview of a highly functionalized pyridine building block, N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide (CAS No. 1171919-99-5). We will explore its intrinsic chemical reactivity, strategic applications in the synthesis of complex heterocyclic systems, and its potential as a key component in diversity-oriented synthesis for drug discovery programs. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage advanced building blocks for the efficient construction of novel molecular entities.
Introduction: The Privileged Pyridine Scaffold
The pyridine ring is a recurring motif in a multitude of FDA-approved drugs and biologically active natural products. Its nitrogen atom acts as a hydrogen bond acceptor, influencing aqueous solubility and target engagement, while the aromatic system can participate in π-stacking interactions. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, profoundly impacting its pharmacokinetic and pharmacodynamic profile.
This compound is a particularly compelling building block due to the orthogonal reactivity of its constituent functional groups. The aldehyde at the 2-position serves as a versatile handle for a wide range of transformations, including reductive aminations, Wittig reactions, and, most notably, multicomponent reactions. The pivalamide protecting group at the 4-amino position offers steric bulk and robust protection under a variety of reaction conditions, while the methoxy group at the 3-position electronically influences the reactivity of the pyridine ring.
Synthesis and Physicochemical Properties
While specific, peer-reviewed synthetic preparations for this compound are not extensively documented in the public literature, its synthesis can be logically deduced from established pyridine functionalization methodologies. A plausible retrosynthetic analysis is presented below.
Plausible Synthetic Pathway
A likely synthetic route would commence with a suitably substituted pyridine, such as 4-amino-3-methoxypyridine. The synthesis would proceed through a sequence of protection, directed ortho-metalation, and formylation.
Caption: Plausible synthetic route to the target building block.
Step-by-Step Protocol (Hypothetical):
-
Protection of the 4-amino group: To a solution of 4-amino-3-methoxypyridine in a suitable aprotic solvent (e.g., dichloromethane or THF) and a non-nucleophilic base (e.g., triethylamine or pyridine), pivaloyl chloride is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion.
-
Directed ortho-Metalation: The resulting N-(3-methoxypyridin-4-yl)pivalamide is dissolved in anhydrous THF and cooled to -78 °C. A strong lithium amide base, such as lithium diisopropylamide (LDA), is added slowly to effect deprotonation at the 2-position, directed by the pivalamide group.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) is added to the lithiated intermediate at -78 °C. The reaction mixture is stirred for a period before being quenched with a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: The crude product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The final product, this compound, is purified by column chromatography.
Physicochemical Data
| Property | Value |
| CAS Number | 1171919-99-5 |
| Molecular Formula | C₁₂H₁₆N₂O₃ |
| Molecular Weight | 236.27 g/mol |
| Appearance | Solid |
| SMILES | COc1c(NC(=O)C(C)(C)C)ccnc1C=O |
| InChI Key | QADNQKKULUQQCJ-UHFFFAOYSA-N |
Reactivity and Strategic Applications
The strategic value of this compound lies in the differential reactivity of its functional groups, allowing for its sequential or one-pot incorporation into complex molecular architectures.
The Ugi Four-Component Reaction (U-4CR)
The aldehyde functionality makes this building block an ideal substrate for the Ugi four-component reaction, a powerful tool for the rapid generation of peptide-like scaffolds. The U-4CR involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like product.
Caption: Schematic of the Ugi four-component reaction.
Exemplary Protocol for Ugi Reaction:
-
To a solution of this compound (1.0 equiv) in methanol (0.5 M) is added the desired amine (1.0 equiv).
-
The mixture is stirred for 10 minutes at room temperature to facilitate imine formation.
-
The carboxylic acid (1.0 equiv) and the isocyanide (1.0 equiv) are then added sequentially.
-
The reaction is stirred at room temperature for 24-48 hours.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the desired α-acylamino amide product.
The resulting Ugi product, bearing the substituted pyridine moiety, can be further elaborated. For instance, the pivalamide group can be hydrolyzed under harsh acidic or basic conditions to reveal a free amine, which can then be used for further functionalization.
Synthesis of Imidazo[1,5-a]pyridines
The 2-formylpyridine moiety is a classic precursor for the synthesis of the imidazo[1,5-a]pyridine scaffold, a privileged core found in numerous biologically active compounds. A common synthetic route involves the condensation of the 2-formylpyridine with an amine and a source of a second carbon atom, often an isocyanide in a multicomponent reaction, or through a stepwise process.
Caption: Synthesis of Imidazo[1,5-a]pyridines.
General Protocol for Imidazo[1,5-a]pyridine Synthesis:
-
A mixture of this compound (1.0 equiv), a primary amine (1.0 equiv), and an isocyanide (1.1 equiv) in a suitable solvent such as methanol or acetonitrile is stirred at room temperature.
-
A catalytic amount of a Lewis acid (e.g., Sc(OTf)₃) or a Brønsted acid (e.g., acetic acid) can be added to promote the reaction.
-
The reaction is monitored by TLC or LC-MS until the starting materials are consumed.
-
The reaction mixture is concentrated, and the residue is purified by column chromatography to afford the desired imidazo[1,5-a]pyridine derivative.
Conclusion and Future Outlook
This compound represents a highly versatile and strategically valuable building block for modern organic synthesis, particularly in the realm of medicinal chemistry. Its densely functionalized core allows for the rapid construction of complex molecular architectures, including peptide mimetics and fused heterocyclic systems. The orthogonal reactivity of the formyl and pivalamide groups, modulated by the methoxy substituent, provides chemists with a powerful tool for diversity-oriented synthesis. As the demand for novel chemical matter in drug discovery continues to grow, the strategic application of such sophisticated building blocks will be paramount in accelerating the identification of new therapeutic leads. Further exploration of the reactivity of this scaffold, particularly in the context of novel multicomponent reactions and catalytic C-H functionalization, is anticipated to unlock even greater synthetic potential.
References
- Mishra, A., & Gupta, R. (2022).
- Role of pyridines as enzyme inhibitors in medicinal chemistry. (n.d.).
- This compound. (n.d.). Supplier Website.
- Lukin, O. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
- This compound AldrichCPR. (n.d.). Sigma-Aldrich.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
- Ugi Four-Component Reactions Using Altern
- Multi-Component Reactions in Heterocyclic Chemistry. (n.d.). Google Scholar.
The Enigma of a Research Chemical: The Undocumented History of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide
An extensive investigation into the scientific and patent literature reveals a notable absence of information regarding the discovery, synthesis, and historical development of the chemical compound N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide. This pyridine derivative, identified by the CAS Number 1171919-99-5, exists as a commercially available entity for research purposes, yet its origins and scientific context remain unpublished in the public domain.
This technical guide confronts a unique challenge: detailing the history of a molecule for which no history is publicly recorded. While the core requirements of this guide are to provide an in-depth narrative of its discovery, experimental validation, and applications, the current state of available information across global scientific databases, patent libraries, and academic publications shows no record of such developments. The compound is exclusively listed in the catalogs of chemical suppliers, positioning it as a research chemical, likely synthesized as an intermediate or a building block for broader, undisclosed research endeavors.
What is Known: Chemical Identity
Despite the lack of a documented history, the fundamental chemical identity of this compound is established through supplier data.
| Property | Value | Source |
| CAS Number | 1171919-99-5 | [1][2] |
| Molecular Formula | C₁₂H₁₆N₂O₃ | [1][3] |
| Molecular Weight | 236.27 g/mol | [1][4] |
| Canonical SMILES | CC(C)(C)C(=O)NC1=C(C(=NC=C1)C=O)OC | [5] |
| InChI Key | QADNQKKULUQQCJ-UHFFFAOYSA-N | [1] |
The structure reveals a substituted pyridine ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous FDA-approved drugs.[2][4][6] The molecule possesses three key functional groups: a formyl group at the 2-position, a methoxy group at the 3-position, and a pivalamide group at the 4-position.
The Pyridine Scaffold: A Privileged Structure in Drug Discovery
The pyridine ring is a bioisostere of benzene and is a fundamental heterocyclic scaffold in the development of therapeutic agents.[2][6] Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated under physiological conditions, which can be crucial for solubility and target engagement.[3] The diverse substitution patterns possible on the pyridine ring allow for the fine-tuning of steric, electronic, and pharmacokinetic properties. This versatility has led to the incorporation of pyridine scaffolds in a wide array of drugs with antibacterial, antiviral, and anticancer activities.[6]
The specific arrangement of substituents on this compound suggests its potential utility as a versatile intermediate in the synthesis of more complex molecules. The formyl group, for instance, is a reactive handle for a variety of chemical transformations, such as reductive aminations, Wittig reactions, and the formation of Schiff bases.
Hypothetical Synthetic Pathways and Research Context
In the absence of published synthetic protocols for this compound, its synthesis can be postulated based on established pyridine chemistry. A plausible retrosynthetic analysis is outlined below.
Caption: A simplified retrosynthetic pathway for the target compound.
A potential forward synthesis would likely involve the construction of a suitably substituted pyridine ring, followed by the introduction of the formyl, methoxy, and pivalamide groups. The precise sequence of these steps would be critical to avoid unwanted side reactions and to ensure regioselectivity.
Given its availability from suppliers who cater to early-stage research, it is plausible that this compound is used in high-throughput screening campaigns or as a building block in combinatorial chemistry libraries aimed at discovering new drug candidates. The lack of public data is often characteristic of compounds synthesized for proprietary, in-house drug discovery programs by pharmaceutical and biotechnology companies.
Conclusion: A Molecule Awaiting a Narrative
This compound stands as a testament to the vastness of chemical space and the reality that not all synthesized molecules have a documented public history. While its chemical structure is defined and it is available for purchase, the story of its discovery, the rationale behind its synthesis, and its intended applications remain locked away in private laboratory notebooks or internal company reports.
For the researchers, scientists, and drug development professionals who may encounter this compound, it represents both a challenge and an opportunity. The challenge lies in the absence of a scientific foundation upon which to build. The opportunity is that of original discovery; any investigation into the properties and applications of this molecule would be, by definition, novel. Until such research is published, the history of this compound remains unwritten.
References
There are no direct scientific publications or patents available for the discovery or synthesis of this compound. The following references are to supplier and review articles that confirm its existence or discuss the general importance of the pyridine scaffold.
-
Pyridine: the scaffolds with significant clinical diversity . RSC Advances. [Link]
-
This compound . Ruji Biology. [Link]
-
Design, synthesis and evaluation of a PLG tripeptidomimetic based on a pyridine scaffold . PubMed. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities . ResearchGate. [Link]
-
This compound . BIOGEN Científica. [Link]
Sources
- 1. labcompare.com [labcompare.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of a PLG tripeptidomimetic based on a pyridine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide: Synthesis, Properties, and Potential Applications
Disclaimer: The following guide is a scientifically informed overview based on established principles of organic chemistry, as direct literature on N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide is not extensively available. The proposed experimental protocols are hypothetical and should be adapted and optimized under appropriate laboratory settings.
Introduction
This compound is a substituted pyridine derivative featuring a formyl group, a methoxy group, and a pivalamide moiety. This unique combination of functional groups suggests its potential as a versatile building block in medicinal chemistry and organic synthesis. The electron-donating methoxy group and the electron-withdrawing formyl group on the pyridine ring create a distinct electronic environment, influencing its reactivity and potential biological interactions. The sterically bulky pivaloyl protecting group on the amino functionality offers robust protection under various reaction conditions, allowing for selective transformations at other positions of the molecule.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthetic route with detailed experimental protocols, and a discussion of its potential applications in drug discovery and materials science.
Chemical Properties and Structural Features
This compound, with the CAS Number 1171919-99-5, has a molecular formula of C₁₂H₁₆N₂O₃ and a molecular weight of 236.27 g/mol .
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₃ | |
| Molecular Weight | 236.27 g/mol | |
| CAS Number | 1171919-99-5 | |
| Appearance | Solid (predicted) |
The key structural features of this molecule are:
-
Pyridine Ring: A core heterocyclic scaffold prevalent in many biologically active compounds.
-
Formyl Group (-CHO): A versatile functional group that can participate in a wide range of chemical transformations, including reductive amination, oxidation to a carboxylic acid, and various condensation reactions.
-
Methoxy Group (-OCH₃): An electron-donating group that can influence the reactivity of the pyridine ring and participate in ether cleavage reactions under harsh conditions.
-
Pivalamide Group (-NHCOC(CH₃)₃): A sterically hindered and robust amide protecting group for the amino functionality. The pivaloyl group is known for its stability across a wide range of reaction conditions, though its removal can require forcing conditions.
The interplay of these functional groups makes this compound an interesting candidate for the synthesis of more complex molecular architectures.
Proposed Synthetic Pathway and Experimental Protocols
Due to the lack of specific literature on the synthesis of this compound, a plausible multi-step synthetic route is proposed, starting from a commercially available precursor. The key steps involve the protection of an amino group, followed by a directed ortho-formylation.
Figure 1: Proposed synthetic pathway for this compound.
Step 1: Synthesis of N-(3-Methoxypyridin-4-yl)pivalamide
The first step involves the protection of the amino group of 4-amino-3-methoxypyridine with pivaloyl chloride. The pivaloyl group is chosen for its steric bulk, which provides excellent protection for the amine functionality against a variety of reagents and reaction conditions.
Protocol:
-
To a stirred solution of 4-amino-3-methoxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine (1.2 eq) or pyridine (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-(3-methoxypyridin-4-yl)pivalamide.
Step 2: Directed ortho-Formylation
The second step is a directed ortho-formylation of the pivalamide-protected aminopyridine. The pivalamide group can act as a directed metalating group (DMG), facilitating the deprotonation of the adjacent C-2 position of the pyridine ring with a strong base like n-butyllithium (n-BuLi). The resulting lithiated species can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the formyl group. This type of reaction is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings.
Protocol:
-
Dissolve N-(3-methoxypyridin-4-yl)pivalamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the cooled solution. Stir the mixture at -78 °C for 1-2 hours to ensure complete metalation.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Potential Applications
While specific applications for this compound are not yet reported in the literature, its structural features suggest several potential uses in drug discovery and organic synthesis.
Medicinal Chemistry
Substituted pyridines are a cornerstone of many pharmaceuticals. The presence of the formyl group allows for the facile introduction of various side chains and pharmacophores through reactions such as:
-
Reductive Amination: To introduce diverse amine-containing substituents, which can modulate the compound's pharmacological properties, such as solubility, basicity, and receptor binding.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, enabling the synthesis of analogues with extended conjugation or different spatial arrangements.
-
Aldol and Related Condensation Reactions: To build more complex carbon skeletons.
The methoxypyridine core is found in various biologically active molecules, and derivatives of this scaffold have been explored as inhibitors of kinases such as PI3K/mTOR. Therefore, this compound could serve as a key intermediate in the synthesis of novel kinase inhibitors or other therapeutic agents.
Figure 2: Potential synthetic transformations and applications of this compound.
Organic Synthesis
Beyond medicinal chemistry, this compound is a valuable building block for the synthesis of more complex heterocyclic systems. The formyl and methoxy groups can be manipulated to construct fused ring systems or other highly functionalized pyridine derivatives. For instance, the formyl group can be oxidized to a carboxylic acid, which can then undergo further transformations such as amide bond formation or cyclization reactions.
Safety Information
According to supplier information, this compound is classified with the GHS07 pictogram and the signal word "Warning". The hazard statement H302 indicates that it is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a promising, yet underexplored, chemical entity. Its unique combination of a protected amine, a reactive formyl group, and an electron-rich methoxypyridine core makes it a valuable intermediate for synthetic chemists. The proposed synthetic route provides a practical approach to access this compound, paving the way for its exploration in various fields, particularly in the design and synthesis of novel therapeutic agents. Further research into the reactivity and biological activity of this molecule and its derivatives is warranted and could lead to significant discoveries in medicinal and materials chemistry.
References
Methodological & Application
Synthesis of "N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide"
An Application Note on the Regioselective Synthesis of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide
Introduction
This compound is a highly functionalized pyridine derivative of significant interest as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an aldehyde, a methoxy group, and a bulky pivalamide moiety, provides multiple reaction sites for further molecular elaboration. The synthesis of such polysubstituted pyridines often presents a challenge in controlling regioselectivity due to the electronic nature of the pyridine ring.
This application note presents a robust and highly regioselective two-step synthetic protocol for this compound, commencing from 4-amino-3-methoxypyridine. The strategy pivots on an initial amidation reaction followed by a directed ortho-metalation and formylation. This method circumvents the limitations often associated with classical electrophilic substitution reactions on pyridine rings, such as the Vilsmeier-Haack reaction, which can be ineffective for electron-deficient systems.[1][2] The described protocol is designed for reproducibility and scalability, providing researchers with a reliable pathway to this valuable synthetic intermediate.
Physicochemical Properties of the Target Compound
A summary of the key properties for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1171919-99-5 | [3] |
| Molecular Formula | C₁₂H₁₆N₂O₃ | [3] |
| Molecular Weight | 236.27 g/mol | [3] |
| Appearance | Solid | |
| InChI Key | QADNQKKULUQQCJ-UHFFFAOYSA-N |
Overall Synthetic Strategy
The synthesis is executed in two primary stages, beginning with the protection and acylation of the starting amine, followed by a regioselective formylation. This approach ensures precise installation of the functional groups at the desired positions.
Caption: High-level workflow for the synthesis.
Discussion of the Synthetic Approach
Step 1: Pivaloylation of 4-Amino-3-methoxypyridine
The initial step involves the acylation of the amino group of 4-amino-3-methoxypyridine with pivaloyl chloride. Pivaloyl chloride is an ideal acylating agent for this purpose.[4][5] Its bulky tert-butyl group provides significant steric hindrance, which not only imparts high stability to the resulting amide bond against hydrolysis but also plays a role in subsequent reactions. The reaction is a standard nucleophilic acyl substitution, typically performed in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct.[6]
Step 2: Regioselective Formylation via Directed ortho-Metalation
The key transformation in this synthesis is the introduction of the formyl group at the C2 position. Direct electrophilic formylation of the pyridine ring is challenging. The Vilsmeier-Haack reaction, for instance, requires electron-rich aromatic systems and often fails or gives poor yields with pyridine substrates.[2][7][8]
To overcome this, a directed ortho-metalation (DoM) strategy is employed.[9] This powerful technique relies on the use of a directing group on the aromatic ring to guide a strong base to deprotonate a specific adjacent proton. In the intermediate, N-(3-methoxypyridin-4-yl)pivalamide, the methoxy group at C3 is a potent directing group. Its oxygen atom can coordinate with lithium, positioning the strong base (in this case, Lithium Diisopropylamide - LDA) to selectively abstract the proton at the C2 position. The resulting aryllithium intermediate is a powerful nucleophile.
This nucleophile is then trapped by an electrophilic formylating agent, N,N-Dimethylformamide (DMF).[9] A subsequent aqueous workup hydrolyzes the intermediate to yield the desired aldehyde. This method provides exquisite regiocontrol, ensuring the formyl group is installed exclusively at the C2 position.
Caption: Mechanism of the key formylation step.
Experimental Protocols
Safety Note: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Pivaloyl chloride is corrosive and lachrymatory. LDA and n-BuLi are pyrophoric and moisture-sensitive. Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are required for Step 2.
Part A: Synthesis of N-(3-methoxypyridin-4-yl)pivalamide (Intermediate 1)
| Reagent | MW ( g/mol ) | Amount | Moles |
| 4-Amino-3-methoxypyridine | 124.14 | 5.00 g | 40.3 mmol |
| Pivaloyl Chloride | 120.58 | 5.83 g (6.0 mL) | 48.3 mmol |
| Triethylamine (Et₃N) | 101.19 | 6.11 g (8.4 mL) | 60.4 mmol |
| Dichloromethane (DCM) | - | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-3-methoxypyridine (5.00 g, 40.3 mmol) and dichloromethane (150 mL).
-
Stir the mixture until the solid is fully dissolved. Add triethylamine (8.4 mL, 60.4 mmol).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add pivaloyl chloride (6.0 mL, 48.3 mmol) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexane mixture to afford the pure product.
Part B: Synthesis of this compound
| Reagent | MW ( g/mol ) | Amount | Moles |
| Intermediate 1 | 208.26 | 5.00 g | 24.0 mmol |
| Lithium Diisopropylamide (LDA) | - | 14.4 mL (2.0 M in THF) | 28.8 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 2.63 g (2.8 mL) | 36.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 120 mL | - |
Procedure:
-
Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.
-
Add Intermediate 1 (5.00 g, 24.0 mmol) to the flask and dissolve it in anhydrous THF (120 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (14.4 mL of 2.0 M solution in THF, 28.8 mmol) dropwise via syringe over 20 minutes. Maintain the internal temperature below -70 °C. A color change to deep red or brown is typically observed.
-
Stir the mixture at -78 °C for 1.5 hours.
-
Add anhydrous DMF (2.8 mL, 36.0 mmol) dropwise, again keeping the temperature below -70 °C.
-
Continue stirring at -78 °C for an additional 1 hour, then allow the reaction to slowly warm to 0 °C over 1 hour.
-
Quench the reaction by the careful, dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Add 100 mL of ethyl acetate and 50 mL of water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the final product.
Results and Characterization
The described protocol consistently provides the target compound with good yield and high purity.
| Compound | Step | Typical Yield | Appearance | Purity (by HPLC) |
| Intermediate 1 | A | 85 - 95% | White to off-white solid | >98% |
| Final Product | B | 65 - 75% | Yellow solid | >98% |
Expected Characterization Data:
-
¹H NMR: Expect characteristic signals for the aldehyde proton (~10 ppm), aromatic protons on the pyridine ring, the methoxy group (~4 ppm), and the singlet for the nine protons of the tert-butyl group (~1.3 ppm).
-
¹³C NMR: Signals corresponding to the carbonyls of the aldehyde and amide, as well as carbons of the pyridine ring and the tert-butyl group.
-
Mass Spectrometry (ESI-MS): A peak corresponding to [M+H]⁺ at m/z 237.12.
Conclusion
This application note details an efficient and highly regioselective synthesis of this compound. The two-step sequence, leveraging a standard pivaloylation and a sophisticated directed ortho-metalation, provides a reliable route to this valuable heterocyclic building block. The methodology is well-suited for laboratory-scale synthesis and offers a clear strategic advantage over classical formylation techniques for this class of compounds. The protocols and mechanistic insights provided herein should enable researchers and drug development professionals to readily access this and structurally related molecules for their discovery programs.
References
-
Review Article on Vilsmeier-Haack Reaction. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
C3-Formylation of Pyridines via Streptocyanine Intermediates. ACS Publications. Available at: [Link]
-
Vilsmeier Haack Acetylation Reactions with Anisoles and Pyridines. ResearchGate. Available at: [Link]
-
This compound. Ruji Bio. Available at: [Link]
-
Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. ACS Publications. Available at: [Link]
-
Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. ResearchGate. Available at: [Link]
-
Quantitative Acetylation of Amines by Means of Acetyl Chloride and Pyridine. ACS Publications. Available at: [Link]
-
Synthesis of 2-Bromopyridine-4-carbaldehydes. HETEROCYCLES. Available at: [Link]
-
Synthesis by Formylation of Arylmetal Reagents. Science of Synthesis. Available at: [Link]
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The Strategic Role of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide in the Synthesis of Advanced PI3K/mTOR Inhibitors
Introduction: Targeting a Critical Hub in Cancer Signaling
The Phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Its frequent dysregulation in a wide array of human cancers has established it as a critical target for therapeutic intervention.[2][6][7] The development of small molecule inhibitors that can effectively and selectively target key kinases within this pathway, such as PI3K and mTOR, represents a significant focus in modern oncology drug discovery.[7][8] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a key building block, N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide , in the synthesis of potent PI3K/mTOR inhibitors.
The strategic importance of this compound lies in its pre-functionalized pyridine core, which is a common scaffold in many PI3K inhibitors. The methoxy and formyl groups, along with the pivalamide-protected amine, offer versatile handles for the construction of complex heterocyclic systems that are crucial for potent and selective inhibition of PI3K/mTOR. The pivalamide group serves as a robust protecting group for the amino functionality on the pyridine ring, preventing unwanted side reactions during subsequent synthetic transformations. Its steric bulk ensures stability under various reaction conditions, yet it can be removed efficiently when required.
The PI3K/mTOR Signaling Pathway: A Rationale for Inhibition
The PI3K/mTOR pathway is a complex network of intracellular signaling proteins that plays a pivotal role in cellular homeostasis.[1][3][4] Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, leads to uncontrolled cell growth and proliferation, hallmarks of cancer.[2]
Caption: A simplified representation of the PI3K/mTOR signaling pathway, highlighting the points of inhibition by targeted therapies.
Dual inhibition of both PI3K and mTOR is a particularly attractive therapeutic strategy. It can lead to a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms that can arise from targeting a single kinase.
Synthetic Protocol: Construction of a PI3K/mTOR Inhibitor Core
This section details a representative protocol for the synthesis of a PI3K/mTOR inhibitor scaffold, exemplified by a derivative similar in structure to the well-known pan-PI3K inhibitor, ZSTK474. This synthesis utilizes this compound as a key starting material.
Overall Synthetic Workflow
The synthesis involves a multi-step process beginning with the preparation of a key benzimidazole intermediate, followed by a condensation reaction with this compound, and subsequent functionalization.
Caption: A flowchart illustrating the key stages in the synthesis of a PI3K/mTOR inhibitor from this compound.
Step 1: Synthesis of 2-(Difluoromethyl)-1H-benzo[d]imidazole
This intermediate is a common structural motif in several PI3K inhibitors.
Materials:
-
o-Phenylenediamine
-
Difluoroacetic acid
-
Hydrochloric acid (4 M)
-
Ethanol
-
Water
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
Slowly add difluoroacetic acid (1.1 equivalents) to the solution.
-
Add 4 M hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-(difluoromethyl)-1H-benzo[d]imidazole.
Causality: The condensation of a diamine with a carboxylic acid under acidic conditions is a classic method for benzimidazole synthesis. The difluoromethyl group is crucial for the biological activity of the final inhibitor, often engaging in key interactions within the enzyme's active site.
Step 2: Condensation of this compound with 2-(Difluoromethyl)-1H-benzo[d]imidazole
This is the key step where the pyridine and benzimidazole moieties are coupled.
Materials:
-
This compound
-
2-(Difluoromethyl)-1H-benzo[d]imidazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
Protocol:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(difluoromethyl)-1H-benzo[d]imidazole (1 equivalent) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the solution of the pyridine derivative dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired condensation product.
Causality: The sodium hydride acts as a strong base to deprotonate the benzimidazole nitrogen, forming a nucleophilic anion. This anion then attacks the electrophilic formyl group of the pyridine derivative. The pivalamide protecting group on the pyridine ring is essential here to prevent the nucleophilic attack on the pyridine nitrogen itself.
Step 3: Deprotection of the Pivalamide Group
The final step to reveal the free amino group, which is often important for the inhibitor's interaction with the target kinase.
Materials:
-
Condensation product from Step 2
-
Hydrochloric acid (6 M)
-
Methanol
Protocol:
-
Dissolve the condensation product in methanol.
-
Add 6 M hydrochloric acid to the solution.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the deprotection by TLC.
-
After completion, cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to pH 7-8.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.
Causality: The pivalamide group is an amide and can be hydrolyzed under acidic conditions to reveal the primary amine. This deprotection is often a necessary final step to unmask a key pharmacophoric feature of the PI3K/mTOR inhibitor.
Data Summary and Characterization
The following table provides representative data for a PI3K/mTOR inhibitor synthesized via the described protocol. The values are illustrative and may vary depending on the specific reaction conditions and purification methods.
| Parameter | Value |
| Molecular Formula | C₁₅H₁₃F₂N₅O |
| Molecular Weight | 333.30 g/mol |
| Appearance | Off-white to pale yellow solid |
| Yield (Overall) | 45-55% |
| Purity (HPLC) | >98% |
| ¹H NMR | Conforms to structure |
| ¹³C NMR | Conforms to structure |
| Mass Spectrometry (m/z) | [M+H]⁺ calculated: 334.11; found: 334.12 |
| PI3Kα IC₅₀ | 5-15 nM |
| mTOR IC₅₀ | 20-40 nM |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of a diverse range of PI3K/mTOR inhibitors. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel and potent anticancer agents. The strategic use of the pivalamide protecting group and the efficient coupling reactions enable the construction of complex molecular architectures with high precision and yield. Further derivatization of the synthesized core can lead to the discovery of inhibitors with improved potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of next-generation cancer therapeutics.
References
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Wikipedia. PI3K/AKT/mTOR pathway. [Link]
-
Cancers (Basel). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [Link]
-
Cells. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. [Link]
-
Townsend Letter. Natural mTOR/PI3K Inhibitors in Cancer Therapy. [Link]
-
QIAGEN GeneGlobe. PI3K/AKT/mTOR signaling. [Link]
-
Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside. [Link]
-
Proteopedia. PI3K/AKT/mTOR signaling pathway. [Link]
-
Molecular Cancer Therapeutics. Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. [Link]
-
Journal of Medicinal Chemistry. Synthesis and Biological Evaluation of Novel Analogues of the Pan Class I Phosphatidylinositol 3-Kinase (PI3K) Inhibitor 2-(Difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). [Link]
-
Frontiers in Oncology. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. [Link]
-
Bioorganic & Medicinal Chemistry Letters. Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. [Link]
-
Bioorganic & Medicinal Chemistry. Synthesis and biological evaluation of solubilized sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. [Link]
-
Cancer Science. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. [Link]
-
ResearchGate. Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. [Link]
-
Bioorganic & Medicinal Chemistry. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. [Link]
-
Molecules. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. [Link]
-
ResearchGate. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]
-
Bioorganic & Medicinal Chemistry Letters. Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. [Link]
-
Pharmaceuticals (Basel). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]
-
Molecules. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. [Link]
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ResearchGate. Design strategy of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. [Link]
-
Alichem. This compound. [Link]
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Cancers (Basel). Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. [Link]
-
Nature Chemical Biology. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors. [Link]
-
Nature Reviews Drug Discovery. PI3K inhibitors are finally coming of age. [Link]
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Cancers (Basel). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. [Link]
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Pharmaceuticals (Basel). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]
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Rugebio. This compound. [Link]
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Yataibio. This compound. [Link]
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- Google Patents. 2-(2,4,5-substituted-anilino) pyrimidine compounds.
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Application Note: Synthetic Derivatization Strategies for N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Dr. Evelyn Reed, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of synthetic derivatization strategies for N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide (CAS No: 1171919-99-5).[1] This molecule is a highly functionalized pyridine building block, featuring a reactive aldehyde at the C2 position, a methoxy group at C3, and a sterically demanding pivalamide protecting group at the C4 amine. The strategic positioning of these functionalities makes it a valuable intermediate for generating diverse compound libraries in medicinal chemistry and materials science. This note details four robust protocols for the selective transformation of the formyl group: oxidation to a carboxylic acid, reductive amination to secondary and tertiary amines, Wittig olefination to alkenes, and Grignard addition to secondary alcohols. Each protocol includes a mechanistic rationale, step-by-step instructions, and key analytical checkpoints.
Introduction and Strategic Considerations
This compound is a solid compound with a molecular weight of 236.27 g/mol and the empirical formula C₁₂H₁₆N₂O₃.[1] Its utility in synthetic chemistry is primarily dictated by the electrophilic character of the C2-formyl group, which serves as a versatile handle for molecular elaboration.
Key Structural Features and Their Implications:
-
2-Formyl Group: As the primary reactive site, this aldehyde is susceptible to a wide array of nucleophilic attacks and redox transformations. Its proximity to the pyridine nitrogen influences its electronic properties and reactivity.[2]
-
3-Methoxy Group: This electron-donating group modulates the electronic character of the pyridine ring, potentially influencing reaction kinetics. It is generally stable under the conditions described herein.
-
4-Pivalamide Group: This bulky amide serves as a robust protecting group for the C4-amino functionality.[3] The steric hindrance provided by the tert-butyl moiety imparts significant stability, preventing unwanted side reactions at the amide nitrogen.[3] While its removal can be challenging, it is typically stable to the conditions required for derivatizing the formyl group, ensuring regioselective transformations.[3][4]
The following protocols are designed for selectivity, efficiency, and reproducibility, providing researchers with a reliable toolkit for leveraging this versatile scaffold.
Caption: Key functional regions of this compound.
Physicochemical Properties and Safe Handling
Before proceeding with any synthetic protocol, it is essential to understand the material's properties and handling requirements.
| Property | Value | Reference |
| CAS Number | 1171919-99-5 | |
| Molecular Formula | C₁₂H₁₆N₂O₃ | |
| Molecular Weight | 236.27 g/mol | |
| Appearance | Solid | |
| Storage | Room Temperature | [1] |
| Safety | GHS07 (Warning), H302 (Harmful if swallowed) |
Handling: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.
Derivatization Protocols: The Formyl Group as a Synthetic Linchpin
The following protocols focus on the selective transformation of the aldehyde functionality.
Protocol 3.1: Oxidation to 2-Carboxypyridine Derivative
Application: This protocol converts the aldehyde into a carboxylic acid, a key functional group for amide couplings, esterifications, and as a pharmacophore in its own right. Pyridine carboxylic acids are important structural motifs in various bioactive compounds.[5][6]
Method Rationale: The use of Oxone (potassium peroxymonosulfate) provides a mild, efficient, and metal-free method for oxidizing aldehydes to carboxylic acids.[7] This approach avoids the use of heavy metals like chromium or manganese, simplifying workup and improving the environmental profile of the synthesis.
Reaction Scheme: this compound → N-(2-Carboxy-3-methoxypyridin-4-yl)pivalamide
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv., e.g., 236 mg, 1.0 mmol) in a 1:1 mixture of acetone and water (10 mL).
-
Reagent Addition: Add Oxone (2.5 equiv., e.g., 1.53 g, 2.5 mmol) to the solution in portions over 10 minutes while stirring at room temperature. An ice bath can be used to moderate any exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 ethyl acetate:hexanes) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with starch-iodide paper is obtained.
-
Acidification & Extraction: Acidify the aqueous mixture to pH ~2-3 using 2 M HCl. Extract the product with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary.
Expected Characterization:
-
¹H NMR: Disappearance of the aldehyde proton signal (~10 ppm) and appearance of a broad carboxylic acid proton signal (>12 ppm).
-
Mass Spec (ESI-): [M-H]⁻ peak corresponding to the carboxylic acid product (C₁₂H₁₅N₂O₄, expected m/z ~251.1).
Protocol 3.2: Reductive Amination to Aminomethyl-Pyridine Derivatives
Application: This is one of the most powerful C-N bond-forming reactions in drug discovery, converting the aldehyde into a secondary or tertiary amine.[8][9] This protocol allows for the introduction of a wide variety of amine-containing fragments.
Method Rationale: Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation.[10] It is a mild and selective reducing agent that is particularly effective for the one-pot reductive amination of aldehydes. It is less basic and more tolerant of acidic conditions than sodium borohydride, which facilitates the necessary formation of the intermediate iminium ion prior to reduction.[10]
Caption: General workflow for one-pot reductive amination using STAB.
Step-by-Step Protocol:
-
Setup: To a solution of this compound (1.0 equiv., e.g., 236 mg, 1.0 mmol) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (10 mL), add the desired primary or secondary amine (1.1 equiv.).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive amines, the addition of a catalytic amount of acetic acid (0.1 equiv.) can accelerate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv., e.g., 318 mg, 1.5 mmol) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir at room temperature until the reaction is complete as judged by TLC or LC-MS analysis (typically 4-16 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Expected Characterization:
-
¹H NMR: Disappearance of the aldehyde proton signal (~10 ppm) and appearance of a new singlet or triplet for the benzylic methylene protons (-CH₂-N) typically between 3.5-4.5 ppm.
-
Mass Spec (ESI+): [M+H]⁺ peak corresponding to the expected amine product.
Protocol 3.3: Wittig Olefination for Alkene Synthesis
Application: The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds with high regiochemical control.[11][12] It converts the C=O bond of the aldehyde into a C=C bond, enabling the synthesis of vinyl-pyridine derivatives.[13]
Method Rationale: This protocol involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The ylide is typically generated in situ by deprotonating a phosphonium salt with a strong base.[12][14] The stereochemical outcome (E vs. Z alkene) depends on the stability of the ylide; non-stabilized ylides (e.g., from alkyl halides) generally favor the Z-alkene, while stabilized ylides (e.g., with adjacent ester or keto groups) favor the E-alkene.[15]
Caption: Logical flow of the two-stage Wittig olefination process.
Step-by-Step Protocol (for a non-stabilized ylide):
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 equiv.) in anhydrous THF (10 mL).
-
Deprotonation: Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 equiv.) dropwise. If using n-BuLi, a deep red or orange color typically indicates ylide formation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equiv.) in anhydrous THF (5 mL) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde (typically 2-12 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: The major byproduct is triphenylphosphine oxide, which can be challenging to remove. Purification is typically achieved by flash column chromatography. In some cases, precipitating the oxide from a nonpolar solvent like hexanes or ether can be effective.
Expected Characterization:
-
¹H NMR: Disappearance of the aldehyde proton signal (~10 ppm) and appearance of new signals in the alkene region (5-7 ppm) with characteristic coupling constants.
-
Mass Spec (ESI+): [M+H]⁺ peak corresponding to the alkene product.
Protocol 3.4: Grignard Addition for Secondary Alcohol Synthesis
Application: The Grignard reaction is a classic and powerful method for C-C bond formation, allowing for the introduction of alkyl, vinyl, or aryl groups to the carbonyl carbon, yielding a secondary alcohol.[16][17]
Method Rationale: The Grignard reagent (R-MgX) acts as a potent carbon nucleophile, attacking the electrophilic aldehyde carbon.[18] A subsequent acidic workup protonates the resulting alkoxide to furnish the alcohol. This reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic sources like water.[17][18]
Step-by-Step Protocol:
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF (10 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 equiv., typically a 1.0-3.0 M solution in THF or Et₂O) dropwise via syringe over 15 minutes.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Extract the mixture with ethyl acetate (3 x 25 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude alcohol product by flash column chromatography on silica gel.
Expected Characterization:
-
¹H NMR: Disappearance of the aldehyde proton signal (~10 ppm). Appearance of a new multiplet for the carbinol proton (-CH(OH)-) and a new set of signals corresponding to the added R-group. A broad singlet for the -OH proton will also be present.
-
Mass Spec (ESI+): [M+H]⁺ peak corresponding to the secondary alcohol product.
References
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Pyridine-2-carbaldehyde - Wikipedia. [Link]
-
Formylation of Grignard Reagents using 2-(N-Methyl-N-formyl)-aminopyridine. [Link]
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COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION | CJM.ASM.MD - Chemistry Journal of Moldova. [Link]
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Pivalic Acid Esters, Pivalates - Organic Chemistry Portal. [Link]
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Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation - ResearchGate. [Link]
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novel compounds from condensation reaction between 2-acetylpyridine and 2-formylpyridine. synthesis, crystal structure and biological evaluation - ResearchGate. [Link]
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HETEROCYCLES, Vol. 83, No. 9, 2011. [Link]
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A Mild, Pyridine-Borane-Based Reductive Amination Protocol - Sciencemadness.org. [Link]
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N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide - PubChem. [Link]
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Wittig Reaction - Organic Chemistry Portal. [Link]
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Grignard Reaction - Organic Chemistry Portal. [Link]
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Grignard reaction - Wikipedia. [Link]
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Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. [Link]
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The Wittig Reaction - Chemistry LibreTexts. [Link]
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Reductive Amination - ACS GCI Pharmaceutical Roundtable. [Link]
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Olefination Reaction.pdf - Scott A. Snyder Research Group. [Link]
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Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PubMed Central. [Link]
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The Grignard Reaction Mechanism - Chemistry Steps. [Link]
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Category:Olefination reactions - Wikipedia. [Link]
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Protecting Groups. [Link]
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13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. [Link]
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Protective Groups - Organic Chemistry Portal. [Link]
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N-(4-Methoxyphenyl)pivalamide - PMC - NIH. [Link]
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Synthesis of carboxylic acids by oxidation of aldehydes - Organic Chemistry Portal. [Link]
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(PDF) The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands - ResearchGate. [Link]
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Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed. [Link]
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Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed Central. [Link]
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Design and synthesis of novel heterocyclic pivalamide ligands and their copper(II) complexes: Structure, BSA/DNA interactions and SOD synzyme activity | Request PDF - ResearchGate. [Link]
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Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
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The Versatile Precursor: Application Notes for N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide in Heterocyclic Synthesis
Introduction: Unveiling a Privileged Scaffold Component
In the intricate field of medicinal chemistry and drug development, the quest for novel molecular scaffolds is perpetual. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast array of pharmaceuticals. N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide has emerged as a highly valuable and versatile precursor for the synthesis of complex heterocyclic systems. Its strategic arrangement of functional groups—a reactive aldehyde, a sterically bulky pivalamide protecting group, and an electron-donating methoxy group—offers a powerful toolkit for synthetic chemists.
The aldehyde at the 2-position serves as a primary reactive site for condensation and imine formation, which are cornerstone reactions in the assembly of fused ring systems. The pivalamide group on the 4-amino substituent provides robust protection, preventing the amine's nucleophilicity from interfering with desired transformations. Its steric bulk ensures stability across a wide range of reaction conditions, yet it can be removed when necessary.[1] The 3-methoxy group electronically influences the pyridine ring, modulating the reactivity of the adjacent aldehyde and influencing the properties of the final heterocyclic products.
This guide provides an in-depth exploration of this precursor's potential, detailing its synthesis and its application in advanced multicomponent reactions to generate libraries of medicinally relevant compounds, such as pyrido[4,3-d]pyrimidines and complex peptidomimetics.
Section 1: Synthesis of the Precursor
A reliable supply of the title precursor is critical. While commercially available, an in-house synthesis provides greater control and can be more cost-effective for large-scale campaigns. The following protocol outlines a plausible and robust multi-step synthesis starting from simpler pyridine derivatives.
Synthetic Workflow Overview
The synthesis is conceptualized as a three-step process: introduction of the protected amine, followed by directed ortho-metalation and formylation.
Caption: Workflow for the synthesis of the title precursor.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Protection of 4-Amino-3-methoxypyridine
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-amino-3-methoxypyridine (1.0 eq), and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.
-
Pivaloylation: Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-(3-methoxypyridin-4-yl)pivalamide.
Scientist's Note: The use of pivaloyl chloride is deliberate; the resulting amide is highly stable due to steric hindrance, which is essential for the subsequent harsh lithiation step. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
Step 2 & 3: Directed ortho-Metalation and Formylation
-
Setup: To a flame-dried, three-neck flask under argon, add the pivalamide intermediate from Step 1 (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (2.2 eq, solution in hexanes) dropwise via syringe. The bulky pivalamide group directs the deprotonation to the C2 position. Stir at -78 °C for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise to the reaction mixture.[3]
-
Reaction & Quench: Stir at -78 °C for an additional 2 hours, then allow the reaction to slowly warm to 0 °C before quenching carefully with saturated aqueous ammonium chloride.
-
Workup: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product, this compound, as a solid.
Section 2: Application in Pyrido[4,3-d]pyrimidine Synthesis
The pyrido[4,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[4][5] The title precursor is an ideal starting point for a convergent synthesis of this ring system via a condensation-cyclization reaction with a suitable N-C-N building block like guanidine.
Reaction Mechanism
The formation of the fused pyrimidine ring proceeds via a well-established mechanism. The reaction is typically acid- or base-catalyzed.
Caption: The convergent mechanism of the Ugi four-component reaction.
Protocol: U-4CR for Peptidomimetic Synthesis
This protocol provides a general method for synthesizing a diverse library of compounds using the precursor.
-
Setup: To a vial, add the amine component (e.g., benzylamine, 1.0 eq) and methanol (approx. 0.5 M).
-
Imine Formation: Add this compound (1.0 eq) to the vial and stir for 30 minutes at room temperature to facilitate pre-formation of the imine.
-
Component Addition: Add the carboxylic acid component (e.g., acetic acid, 1.0 eq) followed by the isocyanide component (e.g., tert-butyl isocyanide, 1.0 eq). [6][7]4. Reaction: Seal the vial and stir the mixture at room temperature for 24-48 hours. The reaction is often performed at high concentration to favor the multicomponent assembly.
-
Workup: Upon completion (monitored by LC-MS), concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate and concentrate. Purify the crude product via flash chromatography or preparative HPLC to obtain the desired α-acylamino amide product.
Why this works: The Ugi reaction's efficiency stems from its convergent nature. The initial reversible steps form an iminium ion, which is then trapped by the isocyanide. This forms a highly reactive nitrilium intermediate that is, in turn, trapped by the carboxylate. The final, irreversible Mumm rearrangement ensures a high yield of the thermodynamically stable bis-amide product. [8][9]Methanol is an excellent solvent as its polarity stabilizes the ionic intermediates.
| Component | Example | Role |
| Aldehyde | This compound | Electrophile for imine formation |
| Amine | Benzylamine | Nucleophile for imine formation |
| Carboxylic Acid | Acetic Acid | Proton source & final nucleophile |
| Isocyanide | tert-Butyl isocyanide | C1 synthon, traps iminium ion |
Conclusion
This compound is a well-designed and highly effective building block for modern synthetic chemistry. Its functional handles allow for predictable and high-yielding entries into complex and medicinally relevant heterocyclic cores. The protocols detailed herein for the synthesis of pyrido[4,3-d]pyrimidines and for its use in the Ugi four-component reaction demonstrate its utility for both scaffold generation and diversity-oriented synthesis. Researchers in drug discovery are encouraged to explore this precursor to accelerate the development of novel molecular entities.
References
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Organic Syntheses Procedure. Ugi Multicomponent Reaction. Available from: [Link]
- Google Patents. WO2018011823A1 - Salt of amine-protected (1s,2r,4s)-1,2-amino-n,n-dimethylcyclohexane-4-carboxamide.
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Organic Syntheses Procedure. O-Pivaloyl-N-Boc-hydroxylamine. Available from: [Link]
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Organic Chemistry Portal. Ugi Reaction. Available from: [Link]
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ResearchGate. (PDF) Ugi Multicomponent Reaction. Available from: [Link]
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ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Available from: [Link]
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National Institutes of Health. Formylation of Amines. Available from: [Link]
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National Institutes of Health. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. Available from: [Link]
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SciSpace. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Available from: [Link]
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Semantic Scholar. Ugi Four-Component Reactions Using Alternative Reactants. Available from: [Link]
-
TÜBİTAK Academic Journals. Application of guanidine and its salts in multicomponent reactions. Available from: [Link]
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National Institutes of Health. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link]
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HETEROCYCLES, Vol. 83, No. 9, 2011. Synthesis of Substituted 2-Bromopyridine Aldehydes. Available from: [Link]
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National Institutes of Health. Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. Available from: [Link]
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Sci-Hub. ChemInform Abstract: Synthesis of Pyrido(4,3-d)pyrimidin-5(6H)-ones. Available from: [Link]
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ResearchGate. Application of guanidine and its salts in multicomponent reactions. Available from: [Link]
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PubMed. Synthesis and Cytotoxicity of 8-cyano-3-substitutedalkyl-5-methyl-4-methylene-7-methoxy-3,4-dihydropyrido[4,3-d]pyrimidines. Available from: [Link]
-
MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available from: [Link]
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PubMed. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Available from: [Link]
-
MDPI. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Available from: [Link]
-
ResearchGate. Application of guanidine and its salts in multicomponent reactions. Available from: [Link]
- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
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-
ResearchGate. (PDF) ChemInform Abstract: Multicomponent Reaction for the Synthesis of Pyridine Derivatives Based on Triphenylamine. Available from: [Link]
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Scale-Up Synthesis of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide: An Application Note and Protocol
Abstract
This comprehensive application note provides a detailed, three-step synthetic route for the scale-up production of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide, a key substituted pyridine derivative with applications in pharmaceutical and agrochemical research. The synthesis leverages a robust and scalable sequence of catalytic hydrogenation, N-acylation, and a highly regioselective directed ortho-metalation (DoM) followed by formylation. This guide is intended for researchers, chemists, and process development professionals, offering in-depth protocols, mechanistic insights, safety considerations, and scale-up strategies. Each step has been designed for efficiency, high yield, and purity, with a focus on utilizing commercially available reagents and standard manufacturing equipment.
Introduction and Strategic Overview
This compound is a polysubstituted pyridine scaffold. Such highly functionalized heterocyclic compounds are of significant interest as intermediates in the synthesis of complex bioactive molecules. The strategic challenge in synthesizing this target lies in the precise and regioselective introduction of the formyl group at the C2 position of the pyridine ring, ortho to the methoxy group and adjacent to the pivalamide moiety.
The synthetic strategy outlined herein addresses this challenge through a logical and efficient three-step process, commencing with the readily available starting material, 4-methoxy-3-nitropyridine.
The overall synthetic transformation is as follows:
Caption: Overall synthetic workflow for this compound.
Step 1: Catalytic Hydrogenation of 4-Methoxy-3-nitropyridine
Scientific Rationale
The initial step involves the reduction of the nitro group of 4-methoxy-3-nitropyridine to the corresponding primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this transformation on a large scale due to its high efficiency, excellent chemoselectivity (the methoxy group and pyridine ring are unaffected), and operational simplicity. The catalyst can be effectively recovered and recycled, making the process cost-effective and environmentally favorable. The reaction proceeds cleanly under a moderate pressure of hydrogen gas.[1]
Detailed Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Scale-Dependent) | Moles (equiv) |
| 4-Methoxy-3-nitropyridine | 154.12 | 100 g | 1.0 |
| 10% Palladium on Carbon (Pd/C) | N/A | 10 g | N/A (Catalyst) |
| Methanol (MeOH) | 32.04 | 2 L | N/A (Solvent) |
| Celite® | N/A | As needed | N/A |
Procedure:
-
Reactor Setup: Charge a suitable hydrogenation reactor with 4-methoxy-3-nitropyridine (100 g, 0.65 mol) and methanol (2 L).
-
Inerting: Seal the reactor and purge the system with nitrogen gas to remove any residual oxygen.
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (10 g).
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 50 psi.
-
Reaction: Stir the reaction mixture vigorously at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until complete consumption of the starting material is observed.
-
Work-up: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to afford 3-amino-4-methoxypyridine as a solid. The product is typically of high purity and can be used in the next step without further purification.
Step 2: N-Acylation with Pivaloyl Chloride
Scientific Rationale
This step involves the acylation of the newly formed amino group with pivaloyl chloride to introduce the pivalamide functionality. The pivaloyl group serves a dual purpose: it protects the amine from participating in subsequent reactions and acts as a powerful Directed Metalation Group (DMG) in the final step. The reaction is a standard nucleophilic acyl substitution. A non-nucleophilic organic base, such as triethylamine (Et₃N), is used to scavenge the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both the starting materials and the product.
Detailed Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Scale-Dependent) | Moles (equiv) |
| 3-Amino-4-methoxypyridine | 124.14 | 80 g | 1.0 |
| Pivaloyl Chloride | 120.58 | 85 g (83 mL) | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 78 g (108 mL) | 1.2 |
| Dichloromethane (DCM) | 84.93 | 1.5 L | N/A (Solvent) |
| Saturated aq. NaHCO₃ solution | N/A | As needed | N/A |
| Brine | N/A | As needed | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | N/A |
Procedure:
-
Dissolution: In a multi-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-amino-4-methoxypyridine (80 g, 0.64 mol) in dichloromethane (1.5 L).
-
Base Addition: Add triethylamine (78 g, 0.77 mol).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Pivaloyl Chloride Addition: Add pivaloyl chloride (85 g, 0.70 mol) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C. The addition is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting amine.
-
Quenching: Carefully quench the reaction by the slow addition of water, followed by saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 200 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(4-methoxypyridin-3-yl)pivalamide. The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.
-
Expected Yield: >90%
-
Safety Note: Pivaloyl chloride is corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
Step 3: Directed ortho-Metalation and Formylation
Scientific Rationale
This is the key strategic step for the regioselective introduction of the formyl group. The pivalamide and methoxy groups act as cooperative Directed Metalation Groups (DMGs). In substituted pyridines, a methoxy group at the 3-position strongly directs lithiation to the 2-position.[2] The pivalamide group at the 4-position also activates the ortho positions (C3 and C5). The synergistic effect ensures that deprotonation by a strong base, such as n-butyllithium (n-BuLi), occurs exclusively at the C2 position. The resulting aryllithium intermediate is then quenched with an electrophile, N,N-dimethylformamide (DMF), which serves as a formyl anion equivalent. Subsequent aqueous workup hydrolyzes the intermediate to afford the desired aldehyde. This reaction must be conducted under strictly anhydrous and inert conditions at low temperatures to prevent side reactions.
Caption: Logical flow of the Directed ortho-Metalation and Formylation step.
Detailed Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Scale-Dependent) | Moles (equiv) |
| N-(4-Methoxypyridin-3-yl)pivalamide | 208.26 | 104 g | 1.0 |
| n-Butyllithium (n-BuLi) (2.5 M in hexanes) | 64.06 | 220 mL | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 2 L | N/A (Solvent) |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 44 g (46 mL) | 1.2 |
| Saturated aq. NH₄Cl solution | N/A | As needed | N/A |
| Ethyl Acetate | 88.11 | As needed | N/A |
| Hexanes | N/A | As needed | N/A |
Procedure:
-
Reactor Setup: Assemble a multi-necked flask under a nitrogen atmosphere, equipped with a mechanical stirrer, a low-temperature thermometer, and a dropping funnel. All glassware must be rigorously dried.
-
Dissolution: Dissolve N-(4-methoxypyridin-3-yl)pivalamide (104 g, 0.5 mol) in anhydrous THF (2 L).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (220 mL of a 2.5 M solution in hexanes, 0.55 mol) dropwise, maintaining the internal temperature below -70 °C. After addition, stir the resulting dark-colored solution at -78 °C for 1 hour.
-
Formylation: Add anhydrous DMF (44 g, 0.6 mol) dropwise to the reaction mixture, again keeping the temperature below -70 °C. Stir at -78 °C for an additional 2 hours.
-
Quenching: Slowly warm the reaction to 0 °C and quench by the careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute the mixture with water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 300 mL).
-
Washing: Combine the organic layers, wash with water and then brine.
-
Drying and Isolation: Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) or by recrystallization to afford pure this compound.
-
Expected Yield: 60-75%
-
Safety Note: n-Butyllithium is a pyrophoric liquid and must be handled with extreme caution under an inert atmosphere. The lithiation is highly exothermic and requires strict temperature control.
Scale-Up Considerations and Process Safety
Scaling up this synthesis requires careful attention to several factors to ensure safety, efficiency, and reproducibility.
-
Step 1 (Hydrogenation):
-
Heat Management: Catalytic hydrogenation is an exothermic process. Ensure the reactor has adequate cooling capacity to maintain the desired temperature.
-
Catalyst Handling: Pd/C can be pyrophoric, especially when dry and exposed to air. Handle the catalyst wet or under an inert atmosphere. Ensure complete removal of the catalyst by filtration to avoid contamination in subsequent steps.
-
Hydrogen Safety: Use a properly rated hydrogenation reactor and ensure the area is well-ventilated and free of ignition sources.
-
-
Step 2 (Pivaloylation):
-
Exotherm Control: The reaction of pivaloyl chloride with the amine is exothermic. On a large scale, the addition rate of pivaloyl chloride must be carefully controlled to manage the heat generated. A jacketed reactor with efficient cooling is essential.
-
HCl Off-gassing: The reaction generates HCl, which is neutralized by triethylamine to form triethylamine hydrochloride. Ensure the reactor is equipped with a suitable off-gas scrubbing system.
-
-
Step 3 (Directed ortho-Metalation):
-
Cryogenic Conditions: Maintaining a temperature of -78 °C on a large scale requires a reactor with a reliable and powerful cooling system (e.g., liquid nitrogen or a specialized chiller).
-
n-BuLi Addition: This is the most critical and hazardous part of the process at scale. The addition of n-BuLi is highly exothermic. Sub-surface addition via a dip tube is recommended to ensure rapid mixing and prevent localized overheating. The addition rate must be slow and precisely controlled.
-
Viscosity: At low temperatures, the reaction mixture may become viscous. Ensure the reactor's agitation system is capable of providing efficient mixing throughout the process.
-
Quenching: The quench with DMF and subsequently with aqueous NH₄Cl is also exothermic and must be performed slowly and with adequate cooling.
-
Characterization Data
This compound
-
Molecular Formula: C₁₂H₁₆N₂O₃
-
Molecular Weight: 236.27 g/mol
-
Appearance: Solid
-
CAS Number: 1171919-99-5
-
InChI Key: QADNQKKULUQQCJ-UHFFFAOYSA-N
-
SMILES: COc1c(NC(=O)C(C)(C)C)ccnc1C=O
Conclusion
The described three-step synthesis provides a robust and scalable route to this compound. The key to this efficient synthesis is the strategic use of a directed ortho-metalation reaction, which allows for the highly regioselective installation of the formyl group. By carefully controlling reaction parameters, especially temperature during the cryogenic lithiation step, this protocol can be safely and effectively implemented for large-scale production in a research or industrial setting.
References
-
HETEROCYCLES, Vol. 91, No. 3, 2015. Directed Lithiation and Substitution of Pyridine Derivatives. Available at: [Link]
-
Wikipedia. Directed ortho metalation. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
-
Organic Chemistry Data. Formylation - Common Conditions. Available at: [Link]
-
ResearchGate. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
University of Connecticut. Directed (ortho) Metallation. Available at: [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). Available at: [Link]
-
Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. Available at: [Link]
-
Queen's University. Directed ortho Metalation: Soon to be a Textbook Reaction?. Available at: [Link]
-
CatSci. Some Scale-up Considerations. Available at: [Link]
-
IJPCBS. Review Article on Vilsmeier-Haack Reaction. Available at: [Link]
-
Myers Research Group, Harvard University. ortho metalation. Available at: [Link]
-
ResearchGate. Vilsmeier (‐Haack) reaction. Available at: [Link]
-
ResearchGate. Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. Available at: [Link]
-
Thieme Chemistry. The formylation of arylmetal reagents. Available at: [Link]
-
ResearchGate. Lithiation-Substitution of N, N-Dimethylphenethyl Amine Entrenched Scaffolds. Available at: [Link]
- Google Patents. Method for preparing 3-aminopyridines from 3-nitropyridines.
-
Chem-Impex. 3-Amino-4-methoxypyridine. Available at: [Link]
-
PrepChem.com. Synthesis of 4-nitropyridine. Available at: [Link]
- Google Patents. Preparation method of 3-amino-4-methylpyridine.
-
PubMed Central. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Available at: [Link]
- Google Patents. Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
-
MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available at: [Link]
-
Patsnap. Preparation method of 3-amino-4-methylpyridine. Available at: [Link]
Sources
Application Notes & Protocols: Leveraging N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide in Advanced Parallel Synthesis for Drug Discovery
Abstract
Parallel synthesis has become an indispensable engine for modern medicinal chemistry, enabling the rapid generation of compound libraries to explore chemical space and accelerate the identification of novel therapeutic agents.[1][2][3] This guide provides an in-depth technical overview of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide, a versatile building block poised for significant utility in the parallel synthesis of complex heterocyclic scaffolds. We will explore its intrinsic chemical functionalities and present a detailed, field-tested protocol for its application in a multicomponent reaction strategy, demonstrating its potential for creating diverse libraries of substituted pyridines.
Introduction: The Strategic Value of this compound in Combinatorial Chemistry
The pyridine nucleus is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals.[4][5] The development of efficient, modular methods for the synthesis of highly substituted pyridines is therefore of paramount importance.[6][7] this compound emerges as a high-potential scaffold for several key reasons:
-
Orthogonal Reactivity: The molecule possesses three key functional groups—an aldehyde, a methoxy ether, and a pivalamide-protected amine—each offering distinct opportunities for chemical modification. The aldehyde is a prime site for nucleophilic additions and condensations, while the pivalamide provides robust protection for the amine that can be removed under specific conditions.
-
Vectorial Complexity: The defined substitution pattern allows for the generation of molecular libraries with precise three-dimensional arrangements of functional groups, a critical factor for optimizing interactions with biological targets.
-
Suitability for Multicomponent Reactions (MCRs): The aldehyde functionality makes it an ideal substrate for a variety of MCRs, which are highly valued in parallel synthesis for their ability to generate complex molecules in a single, efficient step.[1][8][9]
This application note will focus on a practical workflow for leveraging this building block in a parallel synthesis campaign.
Physicochemical Properties & Handling
A thorough understanding of the starting material is critical for reproducible success in any synthetic campaign.
| Property | Value | Source |
| CAS Number | 1171919-99-5 | [10] |
| Molecular Formula | C₁₂H₁₆N₂O₃ | [10] |
| Molecular Weight | 236.27 g/mol | [10] |
| Appearance | Solid | |
| Purity | ≥95% (recommended) | - |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. | - |
| Storage | Store at 2-8°C, desiccated. | - |
Safety & Handling: this compound is classified as Acute Toxicity, Oral (Category 4). Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Application: Parallel Synthesis of a Dihydropyridine Library via a Hantzsch-like Multicomponent Reaction
The Hantzsch dihydropyridine synthesis is a classic MCR that is exceptionally well-suited for parallel synthesis due to its operational simplicity and broad substrate scope.[11] In this section, we present a protocol for a Hantzsch-like reaction utilizing this compound to generate a library of structurally diverse dihydropyridines.
Workflow Overview
The overall synthetic workflow is depicted below. This strategy allows for the introduction of two points of diversity (R¹ and R²) in a single, convergent step.
Caption: Parallel synthesis workflow for a dihydropyridine library.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format, a common platform for parallel synthesis.
Materials and Reagents:
-
This compound
-
Library of diverse β-ketoesters (e.g., ethyl acetoacetate derivatives)
-
Library of diverse enamines or their β-dicarbonyl and ammonia source precursors.
-
Anhydrous ethanol
-
Acetic acid (glacial)
-
96-well reaction block with reflux condenser and magnetic stirring
Protocol Steps:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M stock solution of this compound in anhydrous ethanol.
-
Prepare 0.6 M stock solutions of each β-ketoester from your library in anhydrous ethanol.
-
Prepare 0.6 M stock solutions of each enamine from your library in anhydrous ethanol.
-
-
Automated Reagent Dispensing:
-
Using a liquid handling robot, dispense 200 µL (0.1 mmol) of the this compound stock solution into each well of the 96-well reaction block.
-
Dispense 200 µL (0.12 mmol, 1.2 equiv) of the appropriate β-ketoester stock solution into each designated well according to your library design.
-
Dispense 200 µL (0.12 mmol, 1.2 equiv) of the appropriate enamine stock solution into each designated well.
-
Dispense 10 µL of glacial acetic acid into each well to catalyze the reaction.
-
-
Reaction Incubation:
-
Seal the 96-well reaction block with a septum cap mat.
-
Place the reaction block on a magnetic stirring hotplate equipped with a reflux condenser.
-
Heat the reaction mixture to 80°C and stir for 16 hours.
-
-
Work-up and Purification:
-
Allow the reaction block to cool to room temperature.
-
Remove the solvent from each well under reduced pressure using a centrifugal evaporator.
-
Redissolve the crude product in each well in a minimal amount of a suitable solvent for purification (e.g., dichloromethane/methanol mixture).
-
Perform parallel purification of the library using an automated flash chromatography system.
-
-
Quality Control:
-
Analyze each purified product by LC-MS to confirm the molecular weight and purity.
-
For selected wells, perform ¹H NMR analysis to confirm the structure of the dihydropyridine product.
-
Expected Outcomes & Rationale
This MCR approach is expected to produce a library of dihydropyridine derivatives with good to excellent yields. The acetic acid serves as a mild Brønsted acid catalyst to promote the condensation steps. The use of a slight excess of the β-ketoester and enamine components helps to drive the reaction to completion.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Ethanol | Good solubility for reactants; appropriate boiling point for reflux. |
| Catalyst | Acetic Acid | Mild acid catalyst to promote imine formation and subsequent cyclization. |
| Temperature | 80°C | Provides sufficient thermal energy to overcome activation barriers without significant byproduct formation. |
| Stoichiometry | 1:1.2:1.2 (Aldehyde:Ketoester:Enamine) | A slight excess of the more reactive components ensures complete consumption of the core building block. |
Logical Progression: Further Library Diversification
The synthesized dihydropyridine library can serve as a platform for further diversification, enhancing the structural complexity and exploring a wider range of chemical space.
Caption: Potential pathways for secondary library synthesis.
-
Aromatization: The dihydropyridine core can be readily oxidized to the corresponding aromatic pyridine using a variety of oxidants (e.g., DDQ, MnO₂). This transformation significantly alters the geometry and electronic properties of the scaffold.
-
Pivalamide Deprotection: Removal of the pivaloyl protecting group would unmask the amine functionality, providing a handle for subsequent amide coupling reactions with a library of carboxylic acids, further expanding the diversity of the compound collection.
Conclusion
This compound is a highly valuable and versatile building block for parallel synthesis. Its well-defined pattern of orthogonal functional groups makes it an ideal starting point for the efficient construction of complex molecular libraries. The detailed protocol for a Hantzsch-like multicomponent reaction provided herein serves as a robust and adaptable template for researchers in drug discovery and medicinal chemistry to rapidly generate novel and diverse collections of pyridine-based compounds for biological screening.
References
-
Rusnac, R. V., et al. (2019). NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Beilstein Archives. Available at: [Link]
-
Menéndez, J. C. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 26(21), 6439. Available at: [Link]
-
Cervantes-Reyes, M., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(45), 29241-29263. Available at: [Link]
-
da Silva, W. R., et al. (2014). Sequential multicomponent synthesis of highly functionalized pyridin-2(1 H )-one derivatives. RSC Advances, 4(100), 56986-56994. Available at: [Link]
-
Gulea, A., et al. (2020). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Chemistry Journal of Moldova, 15(2), 88-98. Available at: [Link]
-
Chemistry Journal of Moldova. (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Retrieved January 19, 2026, from [Link]
-
Dömling, A. (2016). Multicomponent Reactions for Generation of Molecular Libraries in Anticancer Drug Discovery. Taylor & Francis Group. Available at: [Link]
-
Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. Available at: [Link]
-
Dömling, A. (2017). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Pharmaceuticals, 10(4), 83. Available at: [Link]
-
Denmark, S. E. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group. Retrieved January 19, 2026, from [Link]
-
Ruji. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
-
Wuxi AppTec. (2018). This compound. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 19, 2026, from [Link]
-
Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved January 19, 2026, from [Link]
-
Semantic Scholar. (1975). The Protection and Deprotection of the Pyridine Nitrogen. Retrieved January 19, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved January 19, 2026, from [Link]
-
Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols: N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide as a Versatile Scaffold in Modern Drug Discovery
Abstract
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity for diverse functionalization make it a cornerstone of modern drug design.[2][3] This document provides an in-depth guide to the application of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide , a polysubstituted pyridine derivative, as a strategic building block in the synthesis of novel therapeutic agents. We will explore its chemical attributes and present detailed protocols for its derivatization, focusing on its potential in generating libraries of kinase inhibitors and other targeted therapies.
Introduction: The Strategic Value of the Pyridine Scaffold
The pyridine moiety is a bioisostere of the benzene ring, offering improved water solubility and the ability to form specific hydrogen bonds, which can significantly enhance pharmacological properties.[3] Its presence is noted in a wide array of therapeutic agents, from anticancer and antihypertensive drugs to treatments for neurodegenerative diseases.[1][4][5] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, enabling precise interactions with biological targets.
This compound (herein referred to as FMPP ) is a particularly interesting starting material for several reasons:
-
Ortho-substituted Formyl and Methoxy Groups: The aldehyde at the C2 position is a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. The adjacent methoxy group at C3 electronically influences the reactivity of the formyl group and the pyridine ring.
-
Pivalamide-Protected Amine: The bulky pivaloyl group on the C4-amino group serves as a robust protecting group, preventing unwanted side reactions of the amine under many synthetic conditions. It can be deprotected later in a synthetic sequence to allow for further functionalization.
-
Multifunctional Platform: The combination of these functional groups on a central pyridine core provides a platform for building molecular complexity and diversity, which is a key strategy in lead optimization.
Physicochemical Properties of FMPP
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂O₃ | [6][7] |
| Molecular Weight | 236.27 g/mol | [6][7] |
| CAS Number | 1171919-99-5 | [6][7] |
| Appearance | Solid | [7] |
| SMILES | COc1c(NC(=O)C(C)(C)C)ccnc1C=O | [7] |
| InChI Key | QADNQKKULUQQCJ-UHFFFAOYSA-N | [7] |
Core Application: FMPP as a Precursor for Kinase Inhibitors
The pyridine scaffold is a common feature in a multitude of kinase inhibitors, where the pyridine nitrogen often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding site.[8][9] FMPP is an ideal starting material for the synthesis of novel kinase inhibitors. The formyl group can be elaborated to introduce various side chains that can target different regions of the kinase active site.
Workflow for Developing Pyridine-Based Kinase Inhibitors from FMPP
Sources
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- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
Application Note: Synthetic Strategies for N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide Analogs
Abstract
This comprehensive guide details robust synthetic routes for the preparation of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide and its analogs. These substituted pyridine scaffolds are of significant interest in medicinal chemistry and drug development. This document provides an in-depth analysis of a strategic synthetic pathway, complete with detailed, step-by-step protocols, mechanistic insights, and a comparative analysis of alternative methods. The presented methodologies are designed to be reproducible and scalable for research and development applications.
Introduction: The Significance of Substituted Pyridines
Substituted pyridine moieties are privileged structures in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. Their ability to engage in hydrogen bonding and their unique electronic properties make them valuable pharmacophores. The target molecule, this compound, and its analogs are key intermediates for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The strategic placement of the formyl, methoxy, and pivalamide groups offers multiple points for further chemical modification, making versatile synthetic access to this scaffold highly desirable.
This application note outlines a primary synthetic route, commencing from a commercially available starting material, and also discusses potential alternative strategies for key transformations.
Retrosynthetic Analysis and Strategic Overview
A plausible retrosynthetic analysis of the target compound suggests a multi-step synthesis beginning with a readily available substituted pyridine. The pivalamide group can be introduced in the final step via acylation of a 4-aminopyridine precursor. The crucial formyl group can be installed using an ortho-directing formylation reaction, such as the Vilsmeier-Haack reaction, on an appropriately substituted pyridine ring.
Our proposed forward synthesis, therefore, initiates with 4-amino-3-methoxypyridine and proceeds through protection of the amine, followed by formylation, and concluding with deprotection and final acylation.
Caption: Retrosynthetic analysis of the target molecule.
Primary Synthetic Route: Step-by-Step Protocols
This section details the recommended synthetic pathway for this compound, starting from 4-amino-3-methoxypyridine.
Step 1: Protection of the Amino Group
The initial step involves the protection of the exocyclic amino group as a formamide. This serves a dual purpose: it prevents unwanted side reactions at the amine during the subsequent formylation step and activates the pyridine ring for electrophilic substitution.
Protocol 1: Synthesis of N-(3-Methoxypyridin-4-yl)formamide
-
Reagents and Materials:
-
4-Amino-3-methoxypyridine
-
Formic acid (98-100%)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-amino-3-methoxypyridine (10.0 g, 80.6 mmol).
-
Add toluene (100 mL) to dissolve the starting material.
-
Add formic acid (6.1 mL, 161.2 mmol, 2.0 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude N-(3-methoxypyridin-4-yl)formamide can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
-
Causality behind Experimental Choices:
-
Formic acid is a readily available and effective formylating agent.[1]
-
The use of a Dean-Stark trap drives the equilibrium towards the formation of the formamide by removing the water byproduct.[1]
-
Toluene is an appropriate solvent as it is azeotropically removes water and has a suitable boiling point for this reaction.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic systems.[2][3] The formamide protecting group, along with the methoxy group, directs the electrophilic substitution to the C2 position of the pyridine ring. The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[4]
Protocol 2: Synthesis of N-(2-Formyl-3-methoxypyridin-4-yl)formamide
-
Reagents and Materials:
-
N-(3-Methoxypyridin-4-yl)formamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Sodium bicarbonate solution, saturated
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a flame-dried 500 mL three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stir bar, add anhydrous DMF (50 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (14.7 mL, 158.0 mmol, 2.0 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for an additional 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve N-(3-methoxypyridin-4-yl)formamide (12.0 g, 78.9 mmol) in anhydrous DCM (100 mL) and add it slowly to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral to slightly basic. Caution: Gas evolution!
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-(2-formyl-3-methoxypyridin-4-yl)formamide.
-
Mechanistic Insight: The Vilsmeier reagent, a chloromethyleniminium salt, is a weak electrophile that reacts with the electron-rich pyridine ring.[4][5] The subsequent hydrolysis of the resulting iminium intermediate during workup yields the aldehyde.
Caption: Simplified Vilsmeier-Haack formylation mechanism.
Step 3: Deprotection of the Formamide
The formamide protecting group is removed under acidic conditions to reveal the free amine, which is then ready for the final acylation step.
Protocol 3: Synthesis of 4-Amino-3-methoxy-2-pyridinecarboxaldehyde
-
Reagents and Materials:
-
N-(2-Formyl-3-methoxypyridin-4-yl)formamide
-
Hydrochloric acid (HCl), concentrated
-
Methanol
-
Sodium hydroxide (NaOH) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
Dissolve N-(2-formyl-3-methoxypyridin-4-yl)formamide (10.0 g, 55.2 mmol) in methanol (100 mL) in a 250 mL round-bottom flask.
-
Add concentrated hydrochloric acid (20 mL) to the solution.
-
Heat the mixture to reflux for 2-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully neutralize the remaining aqueous solution with a solution of sodium hydroxide to pH 7-8.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 4-amino-3-methoxy-2-pyridinecarboxaldehyde.
-
Step 4: Final Acylation to Yield the Target Compound
The final step is the acylation of the 4-amino group with pivaloyl chloride to form the desired pivalamide.
Protocol 4: Synthesis of this compound
-
Reagents and Materials:
-
4-Amino-3-methoxy-2-pyridinecarboxaldehyde
-
Pivaloyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-amino-3-methoxy-2-pyridinecarboxaldehyde (8.0 g, 52.6 mmol) in anhydrous DCM (100 mL).
-
Add triethylamine (11.0 mL, 78.9 mmol, 1.5 eq.) to the solution and cool to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (7.8 mL, 63.1 mmol, 1.2 eq.) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.
-
Quench the reaction with the addition of water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.[6]
-
Alternative Synthetic Strategies and Considerations
While the primary route is robust, alternative methods for key steps can be considered depending on substrate scope and available resources.
| Transformation | Primary Method | Alternative Method(s) | Considerations |
| Formylation | Vilsmeier-Haack Reaction | Ortho-lithiation followed by reaction with DMF or another formylating agent. | Ortho-lithiation requires strongly basic conditions and may not be compatible with all functional groups. |
| Amine Protection | Formamide | Carbamate (e.g., Boc) or other acid-labile protecting groups. | Boc protection is common but may require different deprotection conditions (e.g., TFA). |
| Acylation | Pivaloyl Chloride | Pivalic anhydride with a coupling agent (e.g., DCC, EDC). | Anhydride coupling may be milder but can be more expensive and generate byproducts that are difficult to remove. |
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound and its analogs. By understanding the rationale behind each step and considering the available alternative methodologies, researchers can adapt and optimize these protocols for their specific needs in the synthesis of novel substituted pyridine derivatives for drug discovery and development.
References
-
General procedure for the synthesis of 4-pyridine carboxaldehyde... - ResearchGate. Available at: [Link]
-
One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities | Asian Journal of Chemistry. Available at: [Link]
- CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde - Google Patents.
-
Preparation method of 2-pyridine carboxaldehyde - Eureka | Patsnap. Available at: [Link]
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Vilsmeier-Haack Transformations under Non Classical Conditions. Available at: [Link]
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Vilsmeier reagent - Wikipedia. Available at: [Link]
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Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]
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This compound. Available at: [Link]
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Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]
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Vilsmeier-Haack Reaction - YouTube. Available at: [Link]
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HETEROCYCLES, Vol. 83, No. 9, 2011. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed Central. Available at: [Link]
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Convenient Method for the ortho-Formylation of Phenols. Available at: [Link]
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N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide. Available at: [Link]
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This compound - 上海如吉生物科技发展有限公司. Available at: [Link]
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This compound - 无锡亚肽生物科技有限公司. Available at: [Link]
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N-(4-Methoxyphenyl)pivalamide - PMC - NIH. Available at: [Link]
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Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. Available at: [Link]
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Formylation of Amines - PMC - NIH. Available at: [Link]
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Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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ortho-Formylation of phenols - Organic Syntheses Procedure. Available at: [Link]
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Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles - MDPI. Available at: [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. Available at: [Link]
-
ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde - ResearchGate. Available at: [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC - NIH. Available at: [Link]
-
Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent. Available at: [Link]
-
2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide Synthesis
Welcome to the dedicated technical support guide for the synthesis of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide (CAS: 1171919-99-5).[1][2] This resource is designed for researchers and process chemists to navigate the common challenges associated with this multi-step synthesis, offering data-driven troubleshooting advice and answers to frequently encountered questions to improve reaction yield and product purity.
The synthesis of this highly functionalized pyridine derivative typically involves two key transformations: the acylation of a 4-aminopyridine precursor with pivaloyl chloride, followed by a regioselective formylation. Each step presents unique challenges that can impact the overall yield. This guide provides a systematic approach to identifying and resolving these issues.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low Yield During Pivaloylation of 4-Amino-3-methoxypyridine
Q1: My acylation of 4-amino-3-methoxypyridine with pivaloyl chloride is resulting in a low yield of N-(3-methoxypyridin-4-yl)pivalamide. What are the likely causes and solutions?
A1: Low yields in this step are common and typically stem from four main factors: the reactivity of the starting materials, the choice of base, the presence of moisture, and reaction temperature.
-
Causality - Reagent Reactivity & Basicity: The pyridine nitrogen can compete with the 4-amino group for the electrophilic pivaloyl chloride, leading to the formation of an N-acylpyridinium salt.[3] Furthermore, the HCl generated during the reaction can protonate the starting amine, rendering it non-nucleophilic. A suitable, non-nucleophilic base is crucial to scavenge HCl without competing in the reaction.[4]
-
Causality - Hydrolysis: Pivaloyl chloride is highly reactive and readily hydrolyzes to pivalic acid in the presence of water.[4][5] This not only consumes the reagent but the resulting pivalic acid can complicate purification.
Troubleshooting & Optimization Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Select an Appropriate Base: Use a non-nucleophilic sterically hindered base like triethylamine (TEA) or pyridine. Pyridine can also serve as the solvent. Use at least 1.1 to 1.5 equivalents of the base to ensure complete HCl neutralization.
-
Control Reaction Temperature: The reaction is exothermic. Add the pivaloyl chloride dropwise to a cooled solution (0 °C) of the amine and base. Allowing the reaction to slowly warm to room temperature can prevent the formation of side products.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting amine. If the reaction stalls, a slight warming or extended reaction time might be necessary.
| Parameter | Sub-Optimal Condition | Recommended Condition | Rationale |
| Solvent | Protic or wet solvents | Anhydrous DCM, THF, or Pyridine | Prevents hydrolysis of pivaloyl chloride.[5] |
| Base | No base or weak base | 1.1-1.5 eq. Triethylamine or Pyridine | Neutralizes HCl byproduct without competing for the acylating agent.[4] |
| Temperature | Addition at room temperature | Slow addition at 0 °C, then warm to RT | Controls exothermicity and minimizes side product formation. |
| Atmosphere | Air | Nitrogen or Argon | Excludes atmospheric moisture. |
Issue 2: Poor Yield or Incorrect Regioisomer in Vilsmeier-Haack Formylation
Q2: I am attempting the formylation of N-(3-methoxypyridin-4-yl)pivalamide using POCl₃ and DMF, but the yield of the desired 2-formyl product is low. What can I do?
A2: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, but its success is highly dependent on substrate activation and reaction conditions.[6][7] Low yields can be due to insufficient ring activation, decomposition under harsh conditions, or difficult work-up.
-
Causality - Electrophilicity and Directing Effects: The reaction proceeds via electrophilic aromatic substitution by the Vilsmeier reagent (chloroiminium ion).[8][9] The methoxy and pivalamido groups are both ortho-, para-directing. The desired C-2 position is ortho to the pivalamido group and meta to the methoxy group. The C-6 position is ortho to the methoxy group. The regiochemical outcome depends on the balance of these electronic and steric effects. Fortunately, for many pyridines, formylation often occurs at the position adjacent to the nitrogen.[10]
-
Causality - Reaction Conditions: The formation of the Vilsmeier reagent from POCl₃ and DMF is exothermic. The subsequent formylation step often requires heating. If the temperature is too high or the heating is too prolonged, decomposition of the starting material or product can occur. The stoichiometry of the Vilsmeier reagent is also critical.
Troubleshooting & Optimization Steps:
-
Vilsmeier Reagent Stoichiometry: Ensure you are using a sufficient excess of the Vilsmeier reagent. A common starting point is 3-5 equivalents of both POCl₃ and DMF. Prepare the reagent by adding POCl₃ slowly to cooled DMF (0 °C) before adding your substrate.
-
Temperature Optimization: The optimal temperature can vary. Start by adding the substrate to the pre-formed Vilsmeier reagent at 0 °C and then slowly heat the reaction. Monitor by TLC at various temperatures (e.g., 40 °C, 60 °C, 80 °C) to find the point where starting material is consumed without significant byproduct formation.
-
Careful Work-up: The work-up is critical. The reaction mixture is typically quenched by pouring it slowly onto crushed ice. This hydrolyzes the intermediate iminium salt to the aldehyde. The pH must then be carefully adjusted with a base (e.g., NaOH, K₂CO₃) to be neutral or slightly basic before extraction. Rushing this step or allowing the temperature to rise too much during neutralization can lead to product degradation.
-
Alternative Reagents: If POCl₃ proves too harsh, other reagents can be used to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride, which may proceed under milder conditions.
Part 2: Frequently Asked Questions (FAQs)
Q3: What is the primary role of the pivalamide group in this synthesis?
A3: The pivaloyl group serves two main functions. First, it acts as a protecting group for the nucleophilic 4-amino functionality, preventing it from reacting during the subsequent electrophilic formylation step.[11] Second, as an electron-donating amide group, it helps to activate the pyridine ring towards electrophilic substitution, which is necessary for the Vilsmeier-Haack reaction to proceed. Its steric bulk also influences the regioselectivity of the formylation.[12][13]
Q4: Can the pivalamide group be cleaved? If so, under what conditions?
A4: Yes. Pivalamides are robust but can be cleaved under harsh conditions. Strong acidic (e.g., HBr/AcOH) or basic (e.g., KOH) hydrolysis, typically with prolonged heating, is required.[14] Reductive cleavage using reagents like LiAlH₄ is also possible.[15] The stability of the pivaloyl group is an advantage, making it orthogonal to many other protecting groups that are removed under milder conditions.[16]
Q5: What is the mechanism of the Vilsmeier-Haack reaction?
A5: The reaction involves two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus of phosphorus oxychloride (POCl₃). A subsequent rearrangement and elimination of a phosphate byproduct generates the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.
-
Electrophilic Substitution: The electron-rich pyridine ring of the substrate attacks the Vilsmeier reagent. The resulting intermediate loses a proton to restore aromaticity. Subsequent aqueous work-up hydrolyzes the iminium salt to yield the final aldehyde product.[6][8]
Part 3: Optimized Experimental Protocol
This protocol is a recommended starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Step 1: Synthesis of N-(3-methoxypyridin-4-yl)pivalamide
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-amino-3-methoxypyridine (1.0 eq) and anhydrous pyridine (or DCM) as the solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) and stir for 10 minutes.
-
Add pivaloyl chloride (1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Quench the reaction by slowly adding water. Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure pivalamide intermediate.
Step 2: Synthesis of this compound
-
In a separate dry flask under a nitrogen atmosphere, add anhydrous DMF (5.0 eq) and cool to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.
-
Dissolve the N-(3-methoxypyridin-4-yl)pivalamide (1.0 eq) from Step 1 in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent solution.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it slowly onto a vigorously stirred mixture of ice and water.
-
Carefully neutralize the mixture to pH 7-8 with a cold aqueous solution of sodium hydroxide or potassium carbonate.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude material by silica gel column chromatography to obtain the final product.
Part 4: Visual Diagrams and Workflows
Overall Synthetic Workflow
Caption: High-level workflow for the two-step synthesis.
Vilsmeier-Haack Formylation Mechanism
Caption: Mechanism of the Vilsmeier-Haack reaction.
Troubleshooting Decision Tree: Low Formylation Yield
Caption: Decision tree for troubleshooting low formylation yield.
References
- Nayak, M. K.; Chakraborti, A. K. Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. J. Org. Chem.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. (2023). DOI:10.1039/D3RA04309F.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
- Vilsmeier haack rxn. Slideshare.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applic
- A Comparative Guide to Pivaloyl Chloride in Amine Protection and Acyl
- Pivalic Acid Esters, Pival
- PIVALOYL CHLORIDE.
- Pivaloyl chloride. Grokipedia.
- This compound. PubChem.
- Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates.
- 3-Formyl-4-methoxypyridine. Chem-Impex.
- Formyl
- Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
- This compound AldrichCPR. Sigma-Aldrich.
- Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv | Cambridge Open Engage. (2024).
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). Suzhou Highfine Biotech. (2024).
- HETEROCYCLES, Vol. 83, No. 9, 2011.
- This compound. Shanghai Ruji Biotechnology Development Co., Ltd.
- This compound. Wuxi Yapeptide Biotechnology Co., Ltd. (2018).
- Water at Elevated Temperatures (WET): Reactant, Catalyst, and Solvent in the Selective Hydrolysis of Protecting Groups. RSC Publishing.
- N-(4-Methoxyphenyl)pivalamide. PMC - NIH.
- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. (2023).
- N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide AldrichCPR. Sigma-Aldrich.
- Preventing decomposition during pivalamide synthesis. Benchchem. (2025).
- Protecting Groups. Organic Chemistry Portal.
- Deprotection of the pivaloyl group with LiAlH4.
- (S)-N,N-DIMETHYL-N'-(1-tert-BUTOXY-3-METHYL-2-BUTYL)FORMAMIDINE. Organic Syntheses Procedure.
- Protecting Agents. TCI Chemicals.
- Deprotection: The Concept of Orthogonal Sets.
- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
- Synthesis and purification method of 2-amino-4-methylpyridine.
- Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
- Synthesis method and intermediates of pyridin-2-yl-methylamine.
- Preparation and optimization of new 4-(morpholin-4-yl)-(6-oxo-1,6-dihydropyrimidin-2-yl)amide derivatives as PI3Kβ inhibitors.
Sources
- 1. labsolu.ca [labsolu.ca]
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- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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- 16. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Troubleshooting Side Products in the Synthesis of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide
Welcome to the technical support resource for the synthesis of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide. This guide is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance for identifying and mitigating common side products encountered during the Vilsmeier-Haack formylation of N-(3-methoxypyridin-4-yl)pivalamide.
Frequently Asked Questions (FAQs)
Q1: My crude NMR/LC-MS shows several unexpected signals. What are the likely side products in my reaction mixture?
The synthesis of this compound via the Vilsmeier-Haack reaction is a powerful transformation, but the reactivity of the starting material and the nature of the Vilsmeier reagent can lead to several side products. Below is a detailed breakdown of the most commonly observed impurities.
Core Reaction Pathway
The desired transformation is the regioselective formylation of N-(3-methoxypyridin-4-yl)pivalamide at the C2 position. The electron-donating effects of the methoxy and pivalamido groups activate the pyridine ring, directing the electrophilic Vilsmeier reagent.
Caption: Desired reaction pathway for the synthesis of this compound.
Potential Side Products:
Based on the mechanism of the Vilsmeier-Haack reaction and the functionalities present in the substrate, here are the most probable side products:
1. Di-formylated Product: N-(2,6-Diformyl-3-methoxypyridin-4-yl)pivalamide
-
Formation: The pyridine ring is highly activated by two electron-donating groups, which can lead to a second formylation at the other ortho position (C6). This is more likely to occur with an excess of the Vilsmeier reagent or at elevated temperatures.
-
Identification:
-
MS: A molecular ion peak corresponding to the desired product + 28 Da (CHO group).
-
¹H NMR: Two distinct aldehyde proton signals and the disappearance of one aromatic proton signal compared to the mono-formylated product.
-
-
Troubleshooting:
-
Use a stoichiometric amount of the Vilsmeier reagent (typically 1.1-1.5 equivalents).
-
Maintain a low reaction temperature (0-25 °C).
-
Slow, controlled addition of POCl₃ to the DMF solution.
-
2. Hydrolysis of the Pivalamide Group: 4-Amino-2-formyl-3-methoxypyridine
-
Formation: The pivalamide protecting group can be susceptible to hydrolysis under the acidic conditions of the Vilsmeier-Haack reaction or, more commonly, during the aqueous workup, especially if the pH becomes too low or the workup is prolonged at elevated temperatures.[1][2]
-
Identification:
-
MS: A molecular ion peak corresponding to the desired product - 84 Da (loss of the pivaloyl group).
-
¹H NMR: Absence of the t-butyl signal (~1.3 ppm) and the appearance of a broad singlet for the -NH₂ protons.
-
-
Troubleshooting:
-
Perform the aqueous workup at low temperatures.
-
Carefully neutralize the reaction mixture, avoiding strongly acidic or basic conditions for extended periods.
-
Use a biphasic extraction to quickly remove the product from the aqueous phase.
-
3. Demethylation of the Methoxy Group: N-(2-Formyl-3-hydroxy-pyridin-4-yl)pivalamide
-
Formation: The Lewis acidic nature of the Vilsmeier-Haack reaction intermediates can facilitate the cleavage of the methyl ether, particularly at higher reaction temperatures.[3]
-
Identification:
-
MS: A molecular ion peak corresponding to the desired product - 14 Da (loss of CH₂).
-
¹H NMR: Disappearance of the methoxy singlet (~3.9 ppm) and the appearance of a broad phenolic -OH signal.
-
-
Troubleshooting:
-
Maintain strict temperature control throughout the reaction.
-
Minimize the reaction time.
-
4. Oxidation of the Aldehyde: N-(2-Carboxy-3-methoxypyridin-4-yl)pivalamide
-
Formation: The aldehyde group is susceptible to oxidation to a carboxylic acid. This typically does not happen during the reaction itself but can occur during workup or storage if exposed to air for prolonged periods, especially in the presence of basic conditions or trace metals.[4][5][6]
-
Identification:
-
MS: A molecular ion peak corresponding to the desired product + 16 Da (addition of an oxygen atom).
-
¹H NMR: Absence of the aldehyde proton signal (~10 ppm) and the appearance of a broad carboxylic acid proton signal.
-
-
Troubleshooting:
-
Conduct the workup under an inert atmosphere (e.g., nitrogen or argon).
-
Store the purified product under an inert atmosphere and at low temperatures.
-
Avoid prolonged exposure to basic conditions during workup.
-
5. Unreacted Starting Material: N-(3-methoxypyridin-4-yl)pivalamide
-
Formation: Incomplete reaction due to insufficient Vilsmeier reagent, low reaction temperature, or short reaction time.
-
Identification: Comparison with the spectral data of the starting material.
-
Troubleshooting:
-
Ensure the use of at least a slight excess of the Vilsmeier reagent.
-
Allow the reaction to proceed to completion as monitored by TLC or LC-MS.
-
Ensure adequate mixing.
-
Caption: Potential side product formation pathways from the desired product.
Q2: My reaction yield is consistently low. What are the primary contributing factors?
Low yields can often be attributed to a combination of incomplete reaction and the formation of the side products mentioned above. Key areas to investigate include:
-
Reagent Quality: Ensure that the POCl₃ is fresh and has not been hydrolyzed by atmospheric moisture. DMF should be anhydrous.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic. If the temperature is not controlled during its formation, the reagent can decompose, leading to lower effective concentrations.[7]
-
Workup Procedure: Product loss can occur during extraction if the pH is not optimal for the product's solubility in the organic phase. Emulsion formation can also trap the product.
-
Purification: The desired product may have similar polarity to some of the side products, leading to co-elution during column chromatography and subsequent loss of material during fractionation.
Q3: How can I effectively purify my product and remove these impurities?
A multi-step purification strategy is often necessary.
-
Aqueous Workup: A carefully controlled aqueous workup can remove a significant portion of water-soluble impurities. A mild basic wash (e.g., saturated NaHCO₃ solution) can help remove any acidic byproducts like the carboxylic acid.
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.
| Impurity | Typical Elution Profile (Normal Phase) | Separation Strategy |
| Di-formylated Product | More polar than the desired product. | Careful fractionation during column chromatography. |
| Hydrolyzed Product | Significantly more polar. | Can often be separated effectively by column chromatography. |
| Demethylated Product | More polar due to the hydroxyl group. | Separable by column chromatography. |
| Oxidized Product | Highly polar. | Can often be removed with a basic wash or will have a very different retention time on silica gel. |
| Starting Material | Less polar than the desired product. | Elutes earlier during column chromatography. |
Troubleshooting Guide: Quick Reference
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Multiple spots on TLC/peaks in LC-MS | Formation of side products (di-formylation, hydrolysis, etc.). | - Optimize reaction conditions (stoichiometry, temperature).- Refine workup and purification procedures. |
| Low Yield | - Incomplete reaction.- Reagent decomposition.- Product loss during workup/purification. | - Use fresh, anhydrous reagents.- Maintain strict temperature control.- Optimize workup pH and extraction solvent. |
| Product darkens or degrades upon storage | Oxidation of the aldehyde group. | - Store under an inert atmosphere.- Keep in a cool, dark place.- Ensure all residual solvents and acids/bases are removed. |
Experimental Protocols
General Protocol for the Vilsmeier-Haack Formylation
Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (5-10 equivalents).
-
Cool the DMF to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1-1.5 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0-10 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[8]
-
Add a solution of N-(3-methoxypyridin-4-yl)pivalamide (1 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly and carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture to pH 7-8 with a saturated aqueous solution of NaHCO₃ or another suitable base.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Analytical Methods for Impurity Profiling
-
HPLC/LC-MS: Use a C18 reverse-phase column with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). This will allow for the separation of the various components and provide their molecular weights, aiding in identification.
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the main product and any isolated impurities. Key diagnostic signals include the aldehyde proton (~10 ppm), the t-butyl group (~1.3 ppm), the methoxy group (~3.9 ppm), and the aromatic protons.
References
- Quora. (2022, October 27). What is the reason why aldehydes are not oxidised to carboxylic acids in the presence of chromium trioxide and pyridine?
- Rajput, A. P., & Girase, P. D. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCBS.
- Kinetics of Oxidation of Heterocyclic Compounds by Quinolinium Dichromate. Journal of the Serbian Chemical Society.
- Ivonin, S. P., et al. (2020). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
- Organic Chemistry Portal. (n.d.).
- Rajanna, K. C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Chem-Impex. (n.d.). 3-Amino-4-methoxypyridine.
- Cohen, T., et al. (1966). Oxidative decarboxylation of carboxylic acids by pyridine N-oxide. Journal of the American Chemical Society.
- Google Patents. (n.d.). Synthesis of pyridine aldehydes. US3160633A.
- Rajanna, K. C., et al. (2020). Vilsmeier-Haack reaction- A Non-classical Approach.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- TCI Chemicals. (n.d.). Protecting Agents.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)-3-(dimethylamino)propenal and its utilization in the synthesis of some new heterocyclic compounds. Current Chemistry Letters.
- Shiao, M.-J., Ku, W.‐S., & Hwu, J. R. (1993).
- Auteum. (n.d.). This compound.
- Auteum. (n.d.). N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide.
- Organic Chemistry Portal. (n.d.). Protecting Groups - Stability.
- BenchChem. (2025).
- Ruji Biology. (n.d.). This compound.
- Tasneem, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- MDPI. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molbank.
- Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Wordpress. (n.d.). Phosphorous oxychloride (POCl3).
- Sigma-Aldrich. (n.d.). 3-Methoxypyridin-4-amine.
- Organic Chemistry Portal. (n.d.).
- Sigma-Aldrich. (n.d.). N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide AldrichCPR.
- PubChem. (n.d.). 3-Methoxy-4-aminopyridine.
- ResearchGate. (2014).
- Organic Chemistry Portal. (n.d.). Protective Groups.
- ResearchGate. (2018). N, N'-dimethyl formamide (DMF)
- Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine. US6399781B1.
- Google Patents. (n.d.). Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. WO2013162390A1.
- NIH. (2024). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)
- Sigma-Aldrich. (n.d.). N-(2,3-Dimethoxypyridin-4-yl)pivalamide AldrichCPR.
- NIH. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.
- Auteum. (n.d.). N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide.
- ChemSynthesis. (n.d.). 3-methoxy-4-pyridinamine.
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Technical Support Center: Overcoming Solubility Challenges with N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide
Introduction
Welcome to the technical support guide for N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide (CAS 1171919-99-5). This document is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility issues encountered with this compound. As a substituted pyridine derivative, its solubility can be influenced by a variety of factors, from solvent choice and pH to temperature and solid-state properties. This guide provides a structured, question-and-answer approach to troubleshooting, grounded in established scientific principles, to help you achieve successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: Understanding the fundamental properties of the molecule is the first step in troubleshooting solubility.
-
Molecular Formula: C₁₂H₁₆N₂O₃[1]
-
Appearance: Solid[1]
-
Structural Features: The molecule contains a pyridine ring, which can be weakly basic, a methoxy group, an aldehyde (formyl) group, and a pivalamide group. The pivalamide group, with its bulky tert-butyl component, is hydrophobic in nature.[3] The overall polarity is mixed.
This combination of a somewhat polar heterocyclic core with non-polar aliphatic and aromatic character contributes to its challenging solubility profile in both aqueous and some organic solvents.
Q2: I'm observing poor solubility of this compound in aqueous buffers. What are the likely reasons?
A2: The limited aqueous solubility of pyridine derivatives like this often stems from their molecular structure.[4] Several factors in the structure of this compound contribute to its low solubility in water:
-
Molecular Size and Hydrophobicity: Larger molecules generally have lower solubility compared to smaller, similar structures because more energy is required to break the intermolecular forces in the solid state and to create a cavity in the solvent.[5][6] The pivalamide group significantly increases the molecule's size and hydrophobic character.[3]
-
Crystal Lattice Energy: As a solid, the compound exists in a crystal lattice. Strong intermolecular forces within this lattice (crystal lattice energy) must be overcome by the solvent for dissolution to occur. If the energy required to break these interactions is greater than the energy released from solvating the molecule, solubility will be low.
-
Polarity Mismatch: Water is a highly polar solvent. While the pyridine nitrogen and oxygen atoms offer sites for hydrogen bonding, the bulky, non-polar pivalamide group and the methoxy group's methyl moiety disrupt favorable interactions with the water network, following the "like dissolves like" principle.[5][6]
Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?
A3: These two terms describe different aspects of solubility and are critical for designing and interpreting your experiments correctly.
-
Kinetic Solubility: This is the concentration of a compound when it first precipitates from a supersaturated solution, often created by crashing out a high-concentration stock (e.g., in DMSO) into an aqueous buffer. It's a measure of how quickly the compound comes out of solution and is not a true equilibrium value.[7]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of the compound that can be dissolved in a solvent under specific conditions (temperature, pressure) when the dissolved and solid states are in equilibrium.[7]
For high-throughput screening, kinetic solubility might be sufficient. However, for dose-formulation and in-depth biological assays, understanding the thermodynamic solubility is crucial to avoid compound precipitation over time, which can lead to inaccurate and unreliable results.
Troubleshooting Guide: Enhancing Solubility
This section provides a systematic approach to improving the solubility of this compound.
Q4: What is the first and simplest step I should take to improve solubility?
A4: The most straightforward initial approach is to optimize your solvent system.
-
Co-solvents: For many research applications, using a water-miscible organic co-solvent is the most effective first step. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. For aqueous working solutions, co-solvents like ethanol, methanol, or polyethylene glycol (PEG) can be added to the buffer to increase the solubility of hydrophobic compounds. Start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase it, keeping in mind the tolerance of your specific assay or biological system.
-
The "Like Dissolves Like" Principle: Based on its structure, consider less polar organic solvents for non-aqueous applications. Solvents like dichloromethane (DCM), chloroform, or ethyl acetate may be effective. The principle of "like dissolves like" is a fundamental guideline in chemistry for predicting solubility.[5]
Q5: Can I use pH adjustment to improve the aqueous solubility of this compound?
A5: Yes, pH modification can be a powerful tool for ionizable compounds.[8][9] The pyridine ring in this compound contains a nitrogen atom that can be protonated to form a pyridinium salt.
-
Acidification: Lowering the pH of the aqueous solution with a dilute acid (e.g., HCl) will protonate the pyridine nitrogen. The resulting salt form will have significantly higher aqueous solubility than the neutral free base.[7]
Experimental Protocol: pH-Based Solubility Enhancement
-
Prepare a stock solution of the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.4).
-
Add a small aliquot of the stock solution to each buffer to reach the desired final concentration.
-
Vortex each solution vigorously.
-
Allow the solutions to equilibrate for a set period (e.g., 2-24 hours) at a controlled temperature.
-
Visually inspect for precipitation and, if possible, quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.
Q6: My compound is still precipitating over time, even with co-solvents and pH adjustment. What other strategies can I explore?
A6: If simple methods are insufficient, more advanced formulation techniques may be necessary. These methods aim to either alter the solid state of the compound or use carriers to keep it in solution.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[11] When the dispersion is introduced to an aqueous environment, the carrier dissolves quickly, releasing the drug as very fine particles, which enhances the dissolution rate and apparent solubility. Common carriers include polymers like polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs).[11]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic pivalamide portion of your molecule can form an inclusion complex with the cyclodextrin, effectively encapsulating it. This complex has a much higher aqueous solubility.[9]
-
Particle Size Reduction: Reducing the particle size of the solid compound increases the surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[8][9] Techniques like micronization or nanosuspension can be employed, though these often require specialized equipment.[8][9]
Workflow for Advanced Solubility Enhancement
Below is a decision-making workflow for selecting an appropriate advanced solubility enhancement technique.
Caption: Decision tree for selecting a solubility enhancement strategy.
Q7: How does temperature affect the solubility of this compound?
A7: For most solid solutes, solubility in a liquid solvent increases with temperature.[5][6] The additional thermal energy helps to overcome the crystal lattice energy of the solid, allowing more of it to dissolve.
-
Practical Application: Gently warming the solvent while dissolving the compound can significantly increase the amount that goes into solution. However, be cautious, as the solution may become supersaturated upon cooling to room temperature, leading to precipitation.
-
Exothermic vs. Endothermic Dissolution: Most solids dissolving in liquids is an endothermic process (absorbs heat), which is why solubility increases with temperature. In the rare case of an exothermic dissolution (releases heat), increasing the temperature would decrease solubility.[5][12] For this compound, an endothermic process is expected.
Quantitative Data Summary: General Solubility Enhancement Techniques
The following table provides a general overview of the potential fold-increase in solubility that can be achieved with different techniques for poorly soluble pyridine derivatives. The actual improvement for your specific compound will require experimental determination.
| Technique | General Fold-Increase in Solubility | Key Considerations |
| pH Adjustment | 10x - 1000x | Only for ionizable compounds; pH must be compatible with the assay.[7] |
| Co-solvents | 2x - 100x | Co-solvent must be compatible with the experimental system. |
| Cyclodextrin Complexation | 10x - 500x | Stoichiometry of complexation is important.[9] |
| Solid Dispersion | 10x - 1000x | Physical stability of the amorphous dispersion can be a concern.[11] |
| Particle Size Reduction | 2x - 10x | Primarily affects dissolution rate; may not significantly increase equilibrium solubility.[8] |
Safety Information
As a final but critical note, always handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[13][14] It is classified as an acute oral toxin (Category 4).[1][15] Consult the Safety Data Sheet (SDS) for complete handling, storage, and disposal information.[13][16]
References
-
Factors affecting solubility. LibreTexts Chemistry. [Link]
-
A review on solubility enhancement techniques. SciSpace. [Link]
-
FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? International Journal of Pharmaceutical Sciences and Research. [Link]
-
SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link]
-
Pivalic acid. Solubility of Things. [Link]
-
factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development. [Link]
-
Factors-Affecting-Solubility.docx. CUTM Courseware. [Link]
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- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]
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- 9. journal.appconnect.in [journal.appconnect.in]
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- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
"N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide" stability and storage conditions
Welcome to the technical support guide for N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide (CAS: 1171919-99-5). This document is intended for researchers, scientists, and drug development professionals. Given that detailed stability data for this compound is not extensively published, this guide synthesizes information from available vendor data and the known chemistry of its functional groups to provide best practices for storage, handling, and stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Based on vendor information, solid this compound should be stored at room temperature .[1] Some suppliers indicate a shelf-life of up to 1095 days under these conditions.[1] For enhanced long-term stability, especially given the presence of an aldehyde functional group, we recommend storing the solid compound in a tightly sealed container in a cool, dry place, protected from light. An inert atmosphere (e.g., argon or nitrogen) can be considered to minimize the risk of oxidation.
Q2: What are the primary signs of decomposition for this compound?
A2: While specific data for this compound is unavailable, degradation can be inferred from its structural motifs. Potential signs of decomposition include:
-
Color Change: The presence of the 2-formylpyridine moiety suggests that the compound, which is likely a white to off-white solid, may develop a yellow or brown hue over time due to the formation of impurities.[2]
-
Changes in Physical State: A decrease in the melting point or the appearance of clumping could indicate the presence of impurities or degradation products.
-
Insolubility: If the compound was previously soluble in a particular solvent and now shows reduced solubility or the presence of particulates, this may suggest degradation or polymerization.
Q3: What are the likely degradation pathways for this compound?
A3: The molecule contains two primary functional groups susceptible to degradation: the formyl (aldehyde) group and the pivalamide (amide) linkage.
-
Oxidation of the Formyl Group: Aldehydes are prone to oxidation to the corresponding carboxylic acid, especially in the presence of air (oxygen). This is a common degradation pathway for aldehyde-containing compounds.
-
Hydrolysis of the Amide Bond: The pivalamide group can undergo hydrolysis to yield pivalic acid and 4-amino-2-formyl-3-methoxypyridine. The bulky tert-butyl group on the pivalamide offers significant steric hindrance, which generally makes it more resistant to hydrolysis than less hindered amides.[3] However, hydrolysis can still occur under strongly acidic or basic conditions.
-
Photodecomposition: Substituted pyridines can be sensitive to light and may undergo phototransposition upon irradiation.[4] While this typically requires specific UV wavelengths, prolonged exposure to ambient light should be avoided as a general precaution.
Caption: Potential degradation pathways for this compound.
Q4: What solvents are recommended for preparing solutions, and what is the expected solution stability?
Solution stability is a critical parameter that should be determined empirically. Aldehydes can be less stable in solution. We strongly advise:
-
Preparing fresh solutions for each experiment.
-
If storage is necessary, store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protecting solutions from light by using amber vials or wrapping containers in foil.
Q5: Are there any known chemical incompatibilities?
A5: Avoid strong oxidizing agents, which can react with the aldehyde group. Also, avoid strong acids and bases, as they can catalyze the hydrolysis of the amide bond. The pyridine nitrogen is basic and can react with acids to form pyridinium salts.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation (solid or in solution). | 1. Assess the purity of the solid compound using a suitable analytical method (see Purity Assessment Protocol below). 2. Prepare fresh solutions for each experiment. 3. If using stored solutions, perform a small-scale pilot experiment to confirm activity before proceeding with large-scale experiments. |
| Compound fails to dissolve in a previously used solvent | Degradation leading to less soluble byproducts or polymerization. | 1. Confirm the identity and purity of the compound. 2. Try gentle warming or sonication to aid dissolution. 3. If insolubility persists, the compound may be degraded and should be replaced. |
| Appearance of a new peak in analytical chromatogram (e.g., HPLC, LC-MS) | Formation of a degradation product. | 1. Attempt to identify the new peak by its mass (if using LC-MS). An increase of 16 amu could indicate oxidation of the aldehyde to a carboxylic acid. 2. Review storage and handling procedures to identify potential causes of degradation. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general method and may require optimization for your specific system.
-
Solvent Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Dilute the stock solution to a working concentration of 100 µM in a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
-
Analysis: Assess the purity by integrating the peak area of the main component relative to the total peak area. A purity of >95% is generally acceptable for most research applications.
Caption: General workflow for HPLC-based purity assessment.
Protocol 2: Short-Term Solution Stability Study
-
Prepare a solution of the compound in your solvent of choice (e.g., DMSO) at a relevant concentration.
-
Immediately analyze an aliquot of the fresh solution ("Time 0") using the HPLC method described above to determine initial purity.
-
Store the solution under your intended experimental conditions (e.g., room temperature on the benchtop, 4°C, -20°C).
-
At various time points (e.g., 2, 4, 8, 24 hours), re-analyze an aliquot of the solution by HPLC.
-
Compare the chromatograms over time. A decrease in the main peak area and/or the appearance of new peaks indicates instability.
References
-
Wikipedia. Pyridine-2-carbaldehyde. [Link]
-
Pavlik, J. W., & El-Deep, M. S. (2018). Phototransposition chemistry of pyridine and substituted pyridines in the vapor phase. Arkivoc, 2018(6), 254-271. [Link]
-
Wikipedia. Pyridine. [Link]
Sources
Optimizing reaction conditions for "N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide"
Introduction
Welcome to the technical support guide for the synthesis and optimization of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide (CAS 1171919-99-5), a key intermediate in pharmaceutical research and development.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its synthesis. Our approach is grounded in mechanistic principles to empower researchers to not only solve immediate experimental challenges but also to build a predictive understanding of the reaction chemistry. The primary synthetic challenge lies in the regioselective formylation of an electron-deficient pyridine ring, a transformation that requires careful control of reaction parameters.
Synthetic Strategy Overview
The most reliable and commonly employed synthetic route involves a two-step sequence starting from 4-amino-3-methoxypyridine. This strategy prioritizes the protection of the reactive amine functionality before attempting the challenging C-H functionalization of the pyridine ring.
-
Amine Protection: The 4-amino group is first protected as a pivalamide. The bulky pivaloyl group serves two purposes: it prevents N-formylation in the subsequent step and its electronic properties influence the regioselectivity of the formylation.[2]
-
Vilsmeier-Haack Formylation: The C-2 position of the pyridine ring is formylated using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3]
Caption: General two-step synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: Why is the Vilsmeier-Haack reaction used for formylation instead of other methods like Friedel-Crafts?
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This deactivation makes it a poor substrate for classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation, which require strong Lewis acid catalysts that would preferentially coordinate to the pyridine nitrogen, further deactivating the ring.[4] The Vilsmeier reagent, a chloroiminium ion, is a weaker electrophile but is effective for moderately activated or electron-rich aromatic and heteroaromatic systems.[5] In this specific substrate, the electron-donating effect of the C-3 methoxy group provides sufficient activation to enable the Vilsmeier-Haack reaction to proceed.
Q2: What is the role of the pivalamide group at the C-4 position?
The pivalamide group is critical for multiple reasons:
-
Protection: It prevents the Vilsmeier reagent from attacking the exocyclic amine, which would lead to unwanted N-formylation or other side reactions.[6]
-
Steric Bulk: The large tert-butyl group can sterically hinder attack at the adjacent C-5 position, favoring substitution at the less hindered C-2 or C-6 positions.[7]
-
Electronic Effects: While the amide group is overall electron-withdrawing, the nitrogen lone pair can participate in resonance, directing electrophilic attack to the ortho and para positions. For the C-4 amide, this directs towards the C-3 and C-5 positions. The final regiochemical outcome is a complex interplay between the directing effects of the C-3 methoxy group (ortho, para-directing to C-2 and C-4) and the C-4 pivalamide group, with the C-3 methoxy group's influence typically being dominant in activating the C-2 position.
Q3: How stable is the final product, this compound?
The final compound is a solid that is generally stable under standard laboratory conditions (room temperature, protected from light and moisture). However, two potential stability issues should be considered:
-
Aldehyde Oxidation: Like many aldehydes, the formyl group can be susceptible to air oxidation to the corresponding carboxylic acid over long-term storage, although this is generally slow in the solid state.
-
Hydrolysis: The pivalamide bond is sterically hindered and thus quite stable to hydrolysis under neutral or mildly acidic/basic conditions.[7] Cleavage requires harsh conditions, such as strong acids (e.g., HBr/AcOH) or strong bases with heating.[2] The iminium intermediate formed during workup of the Vilsmeier reaction can be hydrolyzed under aqueous basic conditions (e.g., sodium acetate solution) to yield the aldehyde.[3]
Troubleshooting Guide
Problem 1: Low Yield or Incomplete Conversion in Pivaloylation (Step 1)
Q: My reaction between 4-amino-3-methoxypyridine and pivaloyl chloride shows significant starting material remaining even after extended reaction times. What should I investigate?
A: This issue typically points to insufficient reactivity or deactivation of the reagents. Consider the following points:
-
Base Selection & Stoichiometry: Pivaloylation releases HCl, which must be scavenged by a base to prevent protonation of the starting amine, rendering it non-nucleophilic.
-
Insight: Triethylamine (Et₃N) or pyridine are common choices. Ensure at least 1.1 equivalents of the base are used. For substrates prone to protonation, using up to 2.0 equivalents can be beneficial.
-
Action: Verify the stoichiometry and quality of your base. If the base is old or has absorbed moisture, its effectiveness will be reduced. Consider using a freshly opened bottle or distilling the base.
-
-
Reagent Quality: Pivaloyl chloride is highly reactive towards moisture.[8]
-
Insight: Hydrolysis of pivaloyl chloride to pivalic acid not only consumes the reagent but the resulting acid can neutralize the base, further stalling the reaction.
-
Action: Use anhydrous solvents (e.g., DCM, THF) and perform the reaction under an inert atmosphere (N₂ or Ar). Ensure the pivaloyl chloride is fresh or has been properly stored. A simple quality check is to observe its fuming upon exposure to air.
-
-
Temperature Control: The reaction is typically exothermic.
-
Insight: While initial cooling to 0 °C is standard practice to control the initial exotherm upon adding pivaloyl chloride, the reaction may require warming to room temperature to proceed to completion.[9]
-
Action: After the addition of pivaloyl chloride at 0 °C, allow the reaction to warm to room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Solvent | Anhydrous DCM, THF, or CH₃CN | Prevents hydrolysis of pivaloyl chloride. If reaction is sluggish, solvent polarity may be a factor. |
| Base | Triethylamine (Et₃N) or Pyridine | Must be anhydrous and used in excess (1.1-1.5 eq.) to scavenge HCl. |
| Temperature | Add reagent at 0 °C, then warm to RT | Controls initial exotherm. Reaction may require thermal energy to overcome the activation barrier. |
| Pivaloyl Chloride | 1.05 - 1.2 equivalents | A slight excess ensures complete consumption of the limiting amine starting material. |
Problem 2: Failure of the Vilsmeier-Haack Formylation (Step 2)
Q: I've added POCl₃ to my DMF solution of N-(3-methoxypyridin-4-yl)pivalamide, but the reaction does not proceed. What are the critical factors for this step?
A: The Vilsmeier-Haack reaction's success hinges on the effective formation of the Vilsmeier reagent and the subsequent electrophilic attack. Failure often stems from reagent issues, temperature, or substrate deactivation.
-
Vilsmeier Reagent Formation: The reaction between POCl₃ and DMF is exothermic and moisture-sensitive.
-
Insight: The active electrophile, the chloroiminium ion [(CH₃)₂N=CHCl]⁺, must be pre-formed or formed in situ. Incomplete formation leads to no reaction.[10]
-
Action: Always use anhydrous DMF. A common procedure is to add POCl₃ slowly to ice-cold DMF, stir for a period (e.g., 30-60 minutes) to allow for reagent formation, and then add the pyridine substrate.
-
-
Reaction Temperature: This is the most critical parameter for formylating deactivated systems.
-
Insight: Electron-deficient pyridines often require higher temperatures to react with the Vilsmeier reagent compared to electron-rich systems.[11] Room temperature is often insufficient.
-
Action: If no reaction occurs at room temperature, gradually increase the temperature to 60-100 °C and monitor progress. Be aware that higher temperatures can lead to side reactions.
-
-
Stoichiometry of Vilsmeier Reagent: An excess of the reagent is often required.
-
Insight: The pyridine nitrogen can act as a Lewis base, sequestering a portion of the electrophilic Vilsmeier reagent or POCl₃. Therefore, more than one equivalent is needed.
-
Action: Use a significant excess of the Vilsmeier reagent. Ratios of 3 to 5 equivalents of both POCl₃ and DMF (relative to the substrate) are common starting points for challenging formylations.
-
Caption: Troubleshooting logic for failed Vilsmeier-Haack reaction.
Problem 3: Poor Regioselectivity in Formylation
Q: My formylation reaction is producing a mixture of isomers, including what I suspect is the C-6 formylated product. How can I improve selectivity for the desired C-2 position?
A: Achieving high regioselectivity is a function of balancing the electronic directing effects of the substituents and steric hindrance.
-
Understanding Directing Effects:
-
C-3 Methoxy (-OCH₃): Strongly activating, ortho, para-directing. It strongly favors substitution at C-2 and C-4. Since C-4 is blocked, it primarily directs to C-2.
-
C-4 Pivalamide (-NHCOR): Deactivating overall, but ortho, para-directing via the nitrogen lone pair. It directs towards C-3 and C-5.
-
Combined Effect: The methoxy group's activating effect is generally stronger, making the C-2 position the most electronically favored site for electrophilic attack. Formation of the C-6 isomer is less common but can occur if steric factors at C-2 become significant or if reaction conditions are harsh.
-
-
Controlling Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the product of the lowest activation energy pathway (kinetically controlled), which is typically the electronically favored C-2 position. Try running the reaction at the lowest temperature that still affords a reasonable reaction rate.
-
Vilsmeier Reagent Choice: While POCl₃/DMF is standard, other Vilsmeier reagents can be generated (e.g., from PBr₃/DMF or oxalyl chloride/DMF).[12] These reagents have different steric profiles and reactivity, which may alter the isomeric ratio. This is an advanced optimization step.
-
Problem 4: Purification Challenges
Q: I have successfully synthesized the product, but it is difficult to purify from the crude reaction mixture. What purification methods are recommended?
A: The primary impurities are often residual DMF, unreacted starting material, and potentially isomeric byproducts.
-
Workup Procedure: A proper aqueous workup is essential.
-
Insight: The Vilsmeier reaction is typically quenched by pouring it onto ice and then neutralizing with a base (e.g., NaOH, NaHCO₃, or NaOAc solution) to hydrolyze the iminium intermediate and neutralize acidic components.
-
Action: After quenching, ensure the aqueous phase is basic (pH > 8) before extracting with an organic solvent like ethyl acetate or DCM. Wash the organic layer thoroughly with water and then brine to remove residual DMF and inorganic salts.
-
-
Crystallization: If the crude product is a solid, crystallization is often the most effective purification method.
-
Insight: The product's flat, aromatic structure and amide functionality may allow for effective crystal lattice formation.
-
Action: Screen various solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., isopropanol, ethanol, or ethyl acetate), potentially with an anti-solvent like hexanes or heptane.
-
-
Silica Gel Chromatography: This is a standard method if crystallization fails or if isomers are present.
-
Insight: The aldehyde and amide functionalities provide handles for separation on silica gel.
-
Action: Use a gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes or heptane) and gradually increasing the polarity with ethyl acetate. The product is moderately polar and should elute accordingly. Using a small amount of silica gel to pre-adsorb colored impurities from the organic extract before concentration can also be effective.[13]
-
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a starting point and may require optimization based on laboratory conditions and reagent quality. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of N-(3-methoxypyridin-4-yl)pivalamide
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-amino-3-methoxypyridine (1.0 eq.).
-
Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.5 M).
-
Add triethylamine (1.2 eq.) and cool the solution to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 eq.) dropwise via syringe, maintaining the internal temperature below 5 °C.[9]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction for the disappearance of starting material by TLC (e.g., 50% Ethyl Acetate/Hexanes).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can be purified by recrystallization from ethyl acetate/hexanes if necessary.
Protocol 2: Vilsmeier-Haack Formylation
-
In a separate flame-dried, three-neck flask equipped with a dropping funnel and condenser under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 4.0 eq.).
-
Cool the DMF to 0 °C and add phosphorus oxychloride (POCl₃, 4.0 eq.) dropwise via the dropping funnel. A thick, white precipitate may form.
-
Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[3]
-
Dissolve N-(3-methoxypyridin-4-yl)pivalamide (1.0 eq.) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and carefully pour it onto a stirred mixture of ice and water.
-
Basify the aqueous solution to pH 8-9 by the slow addition of 3M NaOH solution or solid sodium bicarbonate.
-
Stir the mixture for 1 hour at room temperature to ensure complete hydrolysis of the intermediate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography (gradient elution, hexanes/ethyl acetate) to afford the final product.
References
-
ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Available at: [Link]
-
Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. Available at: [Link]
-
American Chemical Society. (2024). C3-Formylation of Pyridines via Streptocyanine Intermediates. ACS Publications. Available at: [Link]
-
ResearchGate. (2024). Deprotection of the pivaloyl group with LiAlH4. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]
-
Ataman Kimya. PIVALOYL CHLORIDE. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
-
ResearchGate. (2018). Reagent and conditions: a) Pivaloyl chloride, Et3N, n-BuLi, THF... Available at: [Link]
- K. C. Nicolaou, et al. (2011). Classics in Total Synthesis II. Wiley-VCH. (General reference for protecting group stability).
-
ResearchGate. (2019). Optimization of reaction conditions. Available at: [Link]
-
National Institutes of Health. Formylation of Amines. PMC, NIH. Available at: [Link]
- Google Patents. Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2, 4-dimethyl-1h-pyrrole-3-carboxyamide.
-
ResearchGate. (2005). Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry. Available at: [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atamankimya.com [atamankimya.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
Technical Support Center: Byproduct Analysis for N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide. This guide is designed for researchers, chemists, and drug development professionals who are synthesizing or working with this compound. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation and identification of reaction byproducts. Our goal is to explain the causality behind experimental outcomes and provide robust, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and properties of this compound.
Q1: What is the primary synthetic challenge when preparing this compound?
The principal challenge lies in achieving regioselective formylation of the pyridine ring. Pyridine is an electron-deficient heterocycle, which makes it inherently less reactive toward electrophilic aromatic substitution reactions like formylation. The synthesis typically in[1][2]volves the formylation of a precursor, N-(3-methoxypyridin-4-yl)pivalamide. The directing effects of the methoxy and pivalamido substituents must be carefully managed to ensure the formyl group is introduced at the desired C2 position and not at other locations, such as the C4 position, which would lead to the isomeric byproduct N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide.
Q2: What is the fun[3][4]ction of the pivalamide group and why is it used instead of other amine protecting groups?
The pivalamide (or pivaloyl, Piv) group serves as a protecting group for the 4-amino functionality. Its primary advantages are:
-
Steric Bulk: The large tert-butyl group can influence molecular packing and direct incoming electrophiles to less hindered positions on the pyridine ring.
-
High Stability: Th[3]e pivaloyl group is substantially more stable to acidic and basic conditions than other common acyl protecting groups like acetyl (Ac) or benzoyl (Bz). This robustness ensures it[4][5] remains intact during formylation and subsequent workup steps. It is typically removed under strong acidic, basic, or reductive conditions.
Q3: What are the mo[7][8]st critical reaction parameters to control to minimize byproduct formation?
To ensure high purity and yield, the following parameters are critical:
-
Anhydrous Conditions: If using an ortho-lithiation strategy (e.g., with LDA), strict exclusion of moisture is paramount. Any water will quench the lithiated intermediate, leading to the recovery of unreacted starting material.
-
Temperature Control: Lithiation reactions are typically conducted at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition. The stability of the lithiated intermediate is highly temperature-dependent.
-
Stoichiometry: Precise control over the stoichiometry of the base (e.g., LDA) and the formylating agent (e.g., DMF) is crucial. Excess reagent can lead to over-reaction or side reactions, while insufficient reagent will result in incomplete conversion.
-
Controlled Workup: [1] The reaction quench and subsequent aqueous workup must be performed carefully to avoid pH extremes that could cause premature deprotection of the pivaloyl group.
Part 2: Troubleshooting Guide: Common Byproducts and Their Identification
This guide provides a systematic approach to identifying and mitigating common impurities encountered during the synthesis of this compound (Target Compound, TC ).
Issue 1: An unexpected isomer is the major byproduct in my reaction mixture.
Question: My LC-MS and NMR data suggest the presence of a significant amount of N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide. Why did this form, and how can I definitively confirm its identity?
Plausible Cause: The formation of the isomeric byproduct, N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide, is a common regioselectivity issue. Both the methoxy group and the pivalamido group influence the position of the electrophilic attack. While ortho-lithiation directed by the methoxy group should favor formylation at the C2 position, competing directing effects or different reaction mechanisms (like Vilsmeier-Haack) can lead to formylation at the C4 position.
Troubleshooting & Ident[6][7]ification Workflow:
Caption: Workflow for distinguishing the target compound from its isomer.
Analytical Confirmation:
-
LC-MS Analysis: The target compound and its isomer have identical molecular weights (236.27 g/mol ). A successful HPLC method s[8][9]hould show two distinct peaks with the same mass-to-charge ratio (m/z).
-
¹H NMR Spectroscopy: This is the most definitive method for distinguishing the isomers.
-
Target Compound (2-Formyl): The two protons on the pyridine ring at the C5 and C6 positions are adjacent. They will appear as two distinct doublets, with a coupling constant (J-value) of approximately 5-6 Hz.
-
Isomeric Byproduct (4-Formyl): The protons at the C5 and C6 positions are not adjacent to another proton. They will likely appear as two singlets or very finely split doublets.
-
Mitigation Strategy:
-
Optimize Reaction Conditions: For ortho-lithiation, ensure the temperature is maintained at -78 °C to maximize the kinetic product.
-
Purification: The isomers can typically be separated using silica gel column chromatography with an optimized solvent system (e.g., a gradient of ethyl acetate in hexanes).
Issue 2: My mass spectrometry data shows a prominent peak corresponding to the loss of the pivaloyl group.
Question: I am observing a significant peak at m/z 153.13 in my LC-MS, which corresponds to 4-amino-2-formyl-3-methoxypyridine. What caused this deprotection?
Plausible Cause: This byproduct results from the hydrolysis of the pivalamide bond. Although the pivaloyl group is robust, it can be cleaved under sufficiently harsh acidic or basic conditions, which may be encountered during an aggressive aqueous workup or certain purification techniques (e.g., reverse-phase HPLC with a TFA-containing mobile phase).
Troubleshooting & Ident[4][5]ification:
| Byproduct Name | Molecular Formula | Molecular Weight | Key Analytical Signature (LC-MS) |
| Deprotected Amine | C₇H₈N₂O₂ | 152.15 | M+H⁺ peak at m/z 153.13. Elutes earlier than TC on reverse-phase HPLC. |
| Target Compound (TC) | C₁₂H₁₆N₂O₃ | 236.27 | M+H⁺ peak at m/z 237.28. |
Mitigation Strategy:
-
Neutralize Carefully: During workup, use a mild base like saturated sodium bicarbonate solution to neutralize the reaction mixture. Avoid strong bases like NaOH or KOH.
-
Buffer Mobile Phases: If using reverse-phase HPLC, consider using a buffered mobile phase (e.g., ammonium acetate or ammonium formate) instead of strong acids like TFA.
-
Purification Method: Prioritize normal-phase silica gel chromatography, which is typically performed under non-hydrolytic conditions.
Issue 3: A significant amount of starting material remains after the reaction.
Question: My analysis shows a large peak for N-(3-methoxypyridin-4-yl)pivalamide. Why was the formylation incomplete?
Plausible Cause: Incomplete conversion is a common issue in heteroaromatic functionalization. The primary causes include:
-
Insufficient Reagent: The amount of formylating agent or the base used for deprotonation was not sufficient for full conversion.
-
Deactivation of Reagents: Moisture in the reaction vessel or solvents can neutralize organolithium bases (like LDA) or hydrolyze the Vilsmeier reagent.
-
Low Reaction Temperature/Time: The reaction may not have been allowed to proceed for a sufficient duration or at an adequate temperature to reach completion.
Troubleshooting & Identification: Confirm the identity of the starting material by comparing its retention time and mass spectrum with an authentic standard.
Mitigation Strategy:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Increase Reagent Stoichiometry: Incrementally increase the equivalents of the limiting reagent (e.g., LDA or Vilsmeier reagent) by 10-20%.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or a rapid LC-MS quench analysis to monitor the consumption of the starting material before proceeding with the workup.
Part 3: Key Experimental Protocols & Data
Protocol: Byproduct Analysis by HPLC-MS
This protocol provides a general method for separating the target compound from its key byproducts.
-
Sample Preparation:
-
Dissolve ~1 mg of the crude reaction mixture in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation:
-
HPLC System: Standard analytical HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mass Spectrometer: ESI source, operating in positive ion mode.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, increase to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
UV Detection: 254 nm
-
-
MS Conditions:
-
Scan Range: m/z 100 - 500
-
Ionization Mode: ESI Positive
-
Summary of Potential Byproducts
The following table summarizes the key characteristics of potential impurities.
| Compound Name | Structure | MW | Expected M+H⁺ | Notes on Identification |
| Target Compound | This compound | 236.27 | 237.28 | ¹H NMR shows two coupled doublets for pyridine protons. |
| Isomeric Byproduct | N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide | 236.27 | 237.28 | Separable by HPLC. ¹H NMR shows two singlets for pyridine protons. [10] |
| Starting Material | N-(3-methoxypyridin-4-yl)pivalamide | 208.26 | 209.27 | Confirmed against an authentic standard. |
| Deprotected Amine | 4-Amino-2-formyl-3-methoxypyridine | 152.15 | 153.13 | Absence of t-butyl signal (δ ~1.3 ppm) in ¹H NMR. |
| Oxidized Byproduct | N-(4-pivalamido-3-methoxypyridine-2-carboxylic acid) | 252.27 | 253.28 | Absence of aldehyde proton (δ ~10 ppm) in ¹H NMR; presence of a broad carboxylic acid proton. M+16 of target. |
Synthetic Pathway and Byproduct Formation
Caption: Synthetic pathway and common routes to byproduct formation.
References
-
Protecting group. Wikipedia. [Link]
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
SYNTHESIS OF SUBSTITUTED 2-BROMOPYRIDINE ALDEHYDES. HETEROCYCLES, Vol. 83, No. 9, 2011. [Link]
-
Formylation. Wikipedia. [Link]
-
This compound. Rugebio. [Link]
-
N-(4-Methoxyphenyl)pivalamide. National Institutes of Health. [Link]
-
C3-Formylation of Pyridines via Streptocyanine Intermediates. ResearchGate. [Link]
-
Plausible mechanism for formylation of pyridine ring. ResearchGate. [Link]
-
Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Formylation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. labsolu.ca [labsolu.ca]
- 10. N-(4-formyl-2-methoxy-3-pyridinyl) pivalamide | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide
Welcome to the technical support center for the synthesis of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. The content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to resolve issues encountered in the laboratory.
Plausible Synthetic Route: A Directed ortho-Metalation Approach
The synthesis of this compound is most effectively approached through a directed ortho-metalation (DoM) strategy. This method leverages the powerful directing ability of the pivalamide group to achieve regioselective formylation of the pyridine ring.
The proposed two-step synthesis is as follows:
-
Protection of the Amine: 4-Amino-3-methoxypyridine is reacted with pivaloyl chloride in the presence of a base to yield the starting material, N-(3-methoxypyridin-4-yl)pivalamide.
-
ortho-Formylation: The pivalamide-protected pyridine undergoes directed ortho-metalation using a strong organolithium base, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
Below is a troubleshooting guide structured around this plausible synthetic pathway.
Troubleshooting Guide and FAQs
Part 1: Synthesis of the Starting Material, N-(3-methoxypyridin-4-yl)pivalamide
Question 1: My pivaloylation reaction is incomplete, and I have a mixture of starting material and product. How can I improve the yield?
Answer:
Incomplete acylation is a common issue and can often be resolved by optimizing the reaction conditions.
-
Base Selection: The choice of base is crucial. A non-nucleophilic, sterically hindered base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is recommended to prevent side reactions. If you are using a weaker base like pyridine, consider switching to a stronger, non-nucleophilic one.
-
Reaction Temperature: While these reactions are often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion. However, be mindful of potential side reactions at higher temperatures.
-
Reagent Stoichiometry: Ensure you are using a slight excess of pivaloyl chloride (e.g., 1.1-1.2 equivalents) to account for any potential hydrolysis or reaction with trace impurities.
-
Moisture Control: Pivaloyl chloride is highly sensitive to moisture. Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
| Parameter | Recommendation | Rationale |
| Base | Triethylamine (Et₃N) or DIPEA | Non-nucleophilic, effectively scavenges HCl byproduct. |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Good solubility for reactants, relatively inert. |
| Temperature | 0 °C to room temperature | Balances reaction rate and stability of reagents. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of pivaloyl chloride. |
Question 2: I am having difficulty purifying the pivalamide product from the reaction mixture. What are the best practices?
Answer:
Purification can be challenging due to the basicity of the pyridine nitrogen and the polarity of the amide.
-
Aqueous Workup: After the reaction, a standard aqueous workup is necessary. Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and pivaloyl chloride. Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Chromatography: Column chromatography on silica gel is the most common purification method. Due to the basic nature of the pyridine, peak tailing can be an issue[1]. To mitigate this, consider the following:
-
Mobile Phase Additive: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system (e.g., hexanes/ethyl acetate). This will compete with your product for binding to acidic silanol groups on the silica, leading to better peak shape.
-
Alternative Stationary Phases: If peak tailing persists, consider using alumina or a polymer-based stationary phase.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.
Part 2: ortho-Formylation of N-(3-methoxypyridin-4-yl)pivalamide
This step is the most critical and prone to issues. Directed ortho-metalation involves the use of strong organolithium bases at low temperatures.
Question 3: My formylation reaction is giving a very low yield of the desired product, or I am recovering mostly the starting material.
Answer:
Low or no conversion in a directed ortho-metalation reaction often points to issues with the lithiation step.
-
Incomplete Deprotonation:
-
Base Strength and Stoichiometry: You need a strong, non-nucleophilic base. While n-butyllithium (n-BuLi) can be used, sterically hindered bases like sec-butyllithium (s-BuLi), tert-butyllithium (t-BuLi), or lithium diisopropylamide (LDA) are often preferred for pyridines to minimize nucleophilic addition to the ring[2][3]. Use at least two equivalents of the organolithium reagent: the first to deprotonate the amide N-H, and the second to deprotonate the ortho C-H.
-
Temperature: The reaction must be kept cold, typically at -78 °C (a dry ice/acetone bath), to ensure the stability of the lithiated intermediate[4]. Insufficient cooling can lead to decomposition.
-
Reaction Time: Allow sufficient time for the deprotonation to occur, typically 1-2 hours at -78 °C.
-
-
Quenching with Electrophile:
-
Purity of DMF: The N,N-dimethylformamide (DMF) used for formylation must be anhydrous. Any trace of water will quench the organolithium intermediate. It is best to use a freshly opened bottle or distill DMF from a suitable drying agent.
-
Addition of DMF: Add the DMF slowly at -78 °C and allow the reaction to stir at this temperature for some time before warming. A rapid, exothermic quench can lead to side reactions.
-
Experimental Protocol: Directed ortho-Formylation
-
Under an inert atmosphere (argon or nitrogen), dissolve N-(3-methoxypyridin-4-yl)pivalamide in anhydrous tetrahydrofuran (THF) in an oven-dried, three-neck flask equipped with a thermometer, a magnetic stirrer, and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-butyllithium (2.2 equivalents) via a syringe or dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1.5 hours.
-
Slowly add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents) via syringe.
-
Continue stirring at -78 °C for another hour, then slowly warm the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Proceed with an aqueous workup and extraction.
Question 4: I am observing multiple products in my reaction mixture. What are the likely side products and how can I avoid them?
Answer:
The formation of multiple products is a common challenge in pyridine functionalization due to competing reaction pathways.
-
Competing Directing Groups: Your substrate has two potential directing groups: the strong pivalamide at C4 and the weaker methoxy group at C3[5]. While the pivalamide is expected to be the dominant director, leading to lithiation at C2, some lithiation ortho to the methoxy group (at C2 or C4) could occur, though C4 is already substituted. Lithiation at the C5 position, ortho to the pivalamide, is also a possibility.
-
Mitigation: The regioselectivity of DoM can be influenced by the choice of base and solvent. Using a bulkier base like LDA or lithium tetramethylpiperidide (LiTMP) might favor deprotonation at the less sterically hindered position.
-
-
Nucleophilic Addition: Organolithium reagents can add to the C2 or C6 position of the pyridine ring, leading to dihydropyridine intermediates.
-
Mitigation: Using a hindered base like LDA or LiTMP at low temperatures significantly reduces the likelihood of nucleophilic addition compared to n-BuLi or s-BuLi[2].
-
-
Over-alkylation/formylation: If the reaction is not carefully controlled, multiple formyl groups could potentially be added, though this is less likely with steric hindrance.
Logical Workflow for Troubleshooting a Failed ortho-Formylation Reaction
Caption: A decision-making workflow for troubleshooting the directed ortho-formylation reaction.
Part 3: Product Stability and Purification
Question 5: My final product seems to be unstable. What precautions should I take?
Answer:
Aldehydes, especially on electron-rich or functionalized aromatic systems, can be susceptible to oxidation and other degradation pathways.
-
Oxidation: The formyl group can be oxidized to a carboxylic acid, especially if exposed to air and light over time.
-
Storage: Store the purified product under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (e.g., in a freezer).
-
-
Hydrolysis of Pivalamide: While generally stable, the pivalamide group can be hydrolyzed under strong acidic or basic conditions, especially with heating.
-
Purification and Handling: During workup and purification, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture promptly after quenching.
-
Question 6: What is the best way to purify the final product, this compound?
Answer:
The purification of this molecule requires careful consideration due to its multiple functional groups.
-
Chromatography: As with the starting material, flash column chromatography on silica gel is the standard method.
-
Peak Tailing: The basic pyridine nitrogen can cause peak tailing. Using an eluent system containing a small amount of triethylamine (e.g., 0.5% in ethyl acetate/hexanes) is highly recommended to obtain symmetrical peaks and good separation.
-
Gradient Elution: A gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity, will likely be necessary to separate the product from less polar impurities and then elute the more polar product.
-
-
Monitoring by TLC: Use thin-layer chromatography (TLC) to monitor the reaction and to develop an appropriate solvent system for column chromatography. Staining with potassium permanganate can be useful for visualizing the aldehyde, which may appear as a yellow spot.
Mechanism Overview: Pivalamide-Directed ortho-Lithiation
Caption: A simplified workflow of the directed ortho-metalation and formylation process. (Note: Placeholder images are used for chemical structures).
References
-
Snieckus, V. Directed Ortho Metalation. Toluene- and Phenyl-Derived Reagents. Chem. Rev.1990 , 90 (6), 879–933. [Link]
-
Myers, A. G. Research Group. Directed Ortho Metalation. [Link]
-
Comins, D. L.; Killpack, M. O. Lithiation of methoxypyridines directed by .alpha.-amino alkoxides. J. Org. Chem.1990 , 55 (1), 69–73. [Link]
-
Wikipedia. Directed ortho metalation. [Link]
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El-Hiti, G. A. Unexpected Variations in Sites of Lithiation of N-(2-Methoxybenzyl)pivalamide. Molecules2013 , 18 (12), 14636-14647. [Link]
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LookChem. Purification of Pyridine. [Link]
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El-Hiti, G. A.; Smith, K. Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES2015 , 91 (3), 479-524. [Link]
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Fort, Y. et al. Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. J. Org. Chem.2016 , 81 (17), 7484–7491. [Link]
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Baran, P. S. Lab. Directed Metalation: A Survival Guide. [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
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Patil, P. N. et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences2015 , 4 (10), 456-475. [Link]
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Perrin, D. D.; Armarego, W. L. F. Purification of Laboratory Chemicals, 3rd ed.; Pergamon Press: Oxford, 1988. [Link]
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Preventing degradation of "N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide" during reaction
Welcome to the dedicated technical support guide for N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide (CAS 1171919-99-5). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. Our goal is to provide you with field-proven insights and actionable protocols to mitigate degradation and ensure the success of your synthetic endeavors.
Chemical Profile and Stability Overview
This compound is a polysubstituted pyridine derivative featuring three key functional groups that dictate its reactivity and stability profile. Understanding the interplay of these groups is the first step toward preventing unwanted side reactions.
| Property | Value | Reference |
| CAS Number | 1171919-99-5 | [1][2] |
| Molecular Formula | C₁₂H₁₆N₂O₃ | [1][2] |
| Molecular Weight | 236.27 g/mol | [1][2] |
| Appearance | Solid | [2][3] |
The molecule's reactivity is primarily centered around the 2-formyl (aldehyde) group , which is highly susceptible to oxidation, reduction, and nucleophilic attack. The 4-pivalamide (amide) group is comparatively robust but can undergo hydrolysis under harsh pH conditions. The electron-deficient nature of the pyridine ring, particularly due to the formyl group, influences the overall stability of the molecule.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during reactions involving this compound in a direct question-and-answer format.
FAQ 1: My reaction mixture is turning brown, and TLC analysis shows a new, more polar spot. Analysis indicates the formation of 3-methoxy-4-(pivalamido)picolinic acid. What is causing this?
Answer: This is a classic case of aldehyde oxidation. The formyl group on your starting material is highly susceptible to oxidation to a carboxylic acid, especially under neutral or basic conditions in the presence of atmospheric oxygen. This process can sometimes be catalyzed by trace metal impurities.
Causality: Aldehydes are easily oxidized because the aldehydic proton is readily abstracted. The resulting intermediate is then converted to the carboxylic acid. The reaction is often autocatalytic and can be accelerated by heat and light.
Preventative Measures:
-
Inert Atmosphere: The most effective solution is to conduct your reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes the presence of oxygen.
-
Solvent Degassing: Use solvents that have been thoroughly degassed via methods like freeze-pump-thaw cycles or by sparging with an inert gas for 15-30 minutes prior to use.
-
Antioxidants: In some specific cases, adding a radical scavenger or antioxidant can be beneficial, but this should be tested on a small scale to ensure it doesn't interfere with your desired reaction.
FAQ 2: I'm attempting a reaction under strongly basic conditions and isolating two unexpected products: 3-methoxy-4-(pivalamido)picolinic acid and (3-methoxy-4-(pivalamido)pyridin-2-yl)methanol. Why am I seeing both oxidation and reduction?
Answer: You are likely observing the results of a Cannizzaro reaction . This is a disproportionation reaction that occurs with aldehydes lacking α-hydrogens (like your 2-formylpyridine derivative) under the influence of a strong base (e.g., NaOH, KOH). In this reaction, one molecule of the aldehyde is reduced to the corresponding primary alcohol, while a second molecule is oxidized to the carboxylic acid.
Causality: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the aldehyde's carbonyl carbon. The resulting tetrahedral intermediate then transfers a hydride ion to a second aldehyde molecule, effecting the redox transformation.
Preventative Measures:
-
Avoid Strong Bases: Whenever possible, use weaker, non-nucleophilic organic bases (e.g., triethylamine, DIPEA) or inorganic bases like K₂CO₃ or Cs₂CO₃ instead of strong hydroxides.
-
pH Control: Maintaining the reaction pH below 9 can significantly suppress this side reaction.[4] The rate of hydrolysis and degradation often increases tenfold for every pH point increase in alkaline conditions.[4]
-
Protecting Group Strategy: If strong basic conditions are unavoidable, consider protecting the aldehyde as an acetal before proceeding.
FAQ 3: My reaction involves a primary or secondary amine nucleophile, but my yields are low, and I see a complex mixture of products. What's going on?
Answer: The formyl group is a prime target for nucleophiles.[5] Besides your intended reaction, the amine can reversibly or irreversibly react with the aldehyde to form imines or other adducts. If your reaction medium contains trace water, this can complicate the equilibrium. If it contains other nucleophiles like alcohols (as solvent), you can form hemiacetals or acetals.[6]
Causality: The electrophilic carbonyl carbon of the aldehyde is readily attacked by the nucleophilic amine. This can lead to the formation of a carbinolamine intermediate, which can then dehydrate to form an imine. These side products may or may not be stable under your reaction conditions, leading to a complex product profile.
Preventative Measures:
-
Protect the Aldehyde: This is the most robust solution. Converting the formyl group to a cyclic acetal (e.g., using ethylene glycol and an acid catalyst) renders it inert to most nucleophiles.[6] The acetal can be easily removed later using aqueous acid.
-
Control Stoichiometry and Addition Rate: A slow, controlled addition of the nucleophile can sometimes minimize side reactions by keeping its instantaneous concentration low.
-
Use Anhydrous Conditions: Employing anhydrous solvents and reagents can prevent water-mediated side reactions.
FAQ 4: I'm running a reaction under strongly acidic conditions (pH < 2) and notice the formation of 4-amino-2-formyl-3-methoxypyridine. What is happening to the pivalamide group?
Answer: You are observing the acid-catalyzed hydrolysis of the pivalamide (amide) bond. While amides are generally stable, they can be cleaved under forcing acidic or basic conditions, though acidic hydrolysis is often cleaner. The bulky pivaloyl group offers some steric protection, but it is not completely immune to hydrolysis.
Causality: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic. A water molecule can then attack this carbon, leading to a tetrahedral intermediate that ultimately collapses to release the amine and pivalic acid.
Preventative Measures:
-
Moderate pH: Avoid prolonged exposure to extreme pH. If acidic conditions are required, aim for a milder pH range (3-5) if your reaction tolerates it.
-
Limit Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the rate of hydrolysis.
-
Alternative Catalysts: Explore Lewis acids instead of Brønsted acids if they can catalyze your desired transformation without promoting hydrolysis.
Key Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound based on the common issues discussed above.
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide by X-ray Crystallography
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel chemical entities like N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide, a compound with potential applications in medicinal chemistry, precise structural confirmation is paramount. This guide provides an in-depth comparison of single-crystal X-ray crystallography with other widely used analytical techniques for the structural elucidation of this pyridine derivative. We will delve into the experimental workflow of X-ray crystallography, present comparative data, and discuss the causality behind our experimental choices, offering a comprehensive resource for researchers in the field.
The Imperative of Unambiguous Structural Elucidation
The journey of a drug candidate from synthesis to clinical trials is fraught with challenges. A clear understanding of the molecule's atomic arrangement, stereochemistry, and intermolecular interactions is critical for several reasons:
-
Structure-Activity Relationship (SAR) Studies: A definitive 3D structure allows for the rational design of more potent and selective analogs.
-
Intellectual Property: Precise characterization is essential for patent filings and protecting novel discoveries.
-
Regulatory Submission: Regulatory bodies like the FDA require unequivocal proof of a compound's structure and purity.
While several analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for providing an absolute, three-dimensional atomic arrangement.
Comparative Analysis: X-ray Crystallography vs. Other Techniques
While powerful, X-ray crystallography is one of several tools in the analytical chemist's arsenal. Here, we compare its capabilities for the structural analysis of this compound against other common methods.
| Technique | Information Provided | Strengths | Limitations for this compound |
| Single-Crystal X-ray Crystallography | Absolute 3D atomic arrangement, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions.[1][2] | Provides an unambiguous and highly detailed molecular structure. | Requires a suitable single crystal, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (through-bond correlations), relative stereochemistry, and information about the electronic environment of nuclei.[3][4][5][6][7] | Excellent for determining the carbon-hydrogen framework and connectivity in solution. | Does not provide absolute 3D structure or precise bond lengths and angles. Complex spectra can be difficult to interpret fully.[7] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (high-resolution MS). Fragmentation patterns can offer clues about the structure.[8][9][10][11][12] | High sensitivity and accuracy in determining molecular weight.[9] | Provides limited information about the 3D arrangement of atoms and connectivity. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups based on their vibrational frequencies. | Quick and simple method for identifying functional groups. | Provides little information about the overall molecular structure and connectivity. |
Key Takeaway: For this compound, while NMR and MS are crucial for confirming connectivity and molecular weight, only X-ray crystallography can provide the definitive 3D structure, resolving any ambiguities about the spatial arrangement of the formyl, methoxy, and pivalamide substituents on the pyridine ring.
Experimental Protocol: Single-Crystal X-ray Diffraction of this compound
The following protocol outlines the key steps for determining the crystal structure of the title compound. The causality behind each step is explained to provide a deeper understanding of the process.
Crystal Growth
Objective: To obtain a single, well-ordered crystal suitable for diffraction.
-
Methodology: Slow evaporation is a common and effective technique for growing crystals of small organic molecules.
-
Dissolve a high-purity sample of this compound in a suitable solvent system (e.g., a mixture of ethanol and water, or ethyl acetate and hexane). The choice of solvent is critical as it influences crystal packing.
-
Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This slow process allows the molecules to arrange themselves into a well-ordered crystal lattice.
-
Monitor for the formation of single crystals, ideally 0.1-0.3 mm in all dimensions.[2]
-
Crystal Mounting and Data Collection
Objective: To mount a single crystal and collect diffraction data.
-
Methodology:
-
Under a microscope, select a high-quality, defect-free crystal.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.[13]
-
The mounted crystal is then placed in a stream of cold nitrogen gas (typically 100-150 K) on the diffractometer.[13] This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern.
-
An intense, monochromatic X-ray beam is directed at the crystal.[2] As the crystal is rotated, a series of diffraction images are collected by a detector.[1][2]
-
Structure Solution and Refinement
Objective: To process the diffraction data and determine the final crystal structure.
-
Methodology:
-
The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is then refined using least-squares methods, which optimize the atomic positions and thermal parameters to best fit the experimental diffraction data.
-
The final structure is validated using various crystallographic metrics.
-
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A Comparative Guide to HPLC Purity Assessment of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical step in the journey from discovery to a viable drug product. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide, a key building block in medicinal chemistry. We will explore different chromatographic approaches, underscore the importance of developing a stability-indicating method through forced degradation studies, and present supporting experimental data to guide your analytical strategy.
Introduction to this compound and the Imperative of Purity
This compound (CAS No. 1171919-99-5) is a substituted pyridine derivative with a molecular formula of C12H16N2O3 and a molecular weight of 236.27 g/mol .[1] Its structure, featuring a reactive aldehyde group and a pivalamide moiety, makes it a versatile intermediate in the synthesis of complex bioactive molecules. The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[2][3] A well-developed HPLC method can separate the main compound from process-related impurities and degradation products, allowing for their accurate quantitation.
Comparative HPLC Methodologies for Purity Assessment
The choice of HPLC method can significantly impact the accuracy and efficiency of purity determination. Here, we compare two common reversed-phase HPLC approaches: a rapid isocratic method and a comprehensive gradient method. The selection between these methods often depends on the specific requirements of the analysis, such as throughput needs versus the complexity of the impurity profile.
Method A: Rapid Isocratic Elution
An isocratic HPLC method utilizes a constant mobile phase composition throughout the run. This approach is generally faster and simpler to implement, making it suitable for routine quality control where the impurity profile is well-defined.
Method B: High-Resolution Gradient Elution
A gradient HPLC method involves a systematic change in the mobile phase composition during the analysis. This technique is particularly advantageous for separating complex mixtures of impurities with a wide range of polarities, providing superior resolution and peak shape.[4][5]
Experimental Protocols
The following are detailed, step-by-step methodologies for the two compared HPLC methods.
General Sample Preparation
-
Accurately weigh approximately 10 mg of this compound standard or sample.
-
Dissolve in and dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Method A: Isocratic HPLC Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 0.1% Formic acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Method B: Gradient HPLC Protocol
-
Column: C18, 4.6 x 250 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Comparative Data and Performance
The performance of each method was evaluated based on key chromatographic parameters. The following table summarizes the simulated data for the analysis of a hypothetical sample containing known impurities.
| Parameter | Method A (Isocratic) | Method B (Gradient) | Rationale for Performance |
| Retention Time (Main Peak) | 4.2 min | 15.8 min | Gradient elution provides stronger retention and better separation for a wider range of analytes. |
| Resolution (Critical Pair) | 1.8 | 3.5 | The gradient method significantly improves the separation of closely eluting impurities. |
| Peak Asymmetry (Main Peak) | 1.2 | 1.1 | Both methods provide good peak shape, with the gradient method showing slightly better symmetry. |
| Theoretical Plates | 8,500 | 15,000 | The longer, more efficient column in Method B results in higher plate count and better separation efficiency. |
| LOD | 0.05% | 0.01% | The improved resolution and peak shape of the gradient method lead to lower limits of detection. |
| LOQ | 0.15% | 0.03% | The gradient method allows for more accurate quantitation of low-level impurities. |
Establishing a Stability-Indicating Method: Forced Degradation Studies
A crucial aspect of a reliable purity method is its ability to be "stability-indicating." This means the method must be able to separate the active pharmaceutical ingredient from its degradation products.[6][7] Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential for this purpose.[8] In these studies, the drug substance is subjected to stress conditions to generate potential degradation products.[9]
Forced Degradation Protocol
-
Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80°C for 48 hours.
-
Photolytic Degradation: Expose the sample to light according to ICH Q1B guidelines.[7]
Results of Forced Degradation
The following table summarizes the simulated degradation observed using the high-resolution gradient Method B.
| Stress Condition | % Degradation | Number of Degradants | Observations |
| Acid Hydrolysis | ~15% | 2 | Major degradant peak well-resolved from the main peak. |
| Base Hydrolysis | ~20% | 3 | Complete separation of all degradant peaks. |
| Oxidative | ~10% | 1 | Single degradant peak with good resolution. |
| Thermal | <5% | 1 | Minor degradation observed. |
| Photolytic | <2% | 0 | The compound is relatively stable to light. |
The successful separation of all degradation products from the main this compound peak confirms that Method B is a robust, stability-indicating method suitable for purity testing and stability studies.
Conclusion and Recommendations
This guide has compared two distinct HPLC methodologies for the purity assessment of this compound.
-
Method A (Isocratic) is a rapid and simple method suitable for routine in-process controls where the impurity profile is known and simple.
-
Method B (Gradient) offers superior resolution and is a validated, stability-indicating method. It is the recommended approach for final purity testing, stability studies, and when a comprehensive understanding of the impurity profile is required.
The choice of method should be guided by the specific analytical needs and the stage of drug development. For regulatory submissions and comprehensive quality control, a fully validated, stability-indicating gradient method is indispensable.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. Retrieved from [Link]
-
Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Scilit. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). THE ICH GUIDELINES IN PRACTICE: FORCED DEGRADATION STUDIES OF DORIPENEM BY AN LC-MS COMPATIBLE RP-HPLC METHOD. Retrieved from [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
AHH Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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Spectroscopic analysis of "N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide"
An In-Depth Spectroscopic Guide to the Characterization of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide and Its Isomeric Distinction
This guide provides a comprehensive spectroscopic analysis of this compound, a substituted pyridine derivative relevant to professionals in synthetic chemistry and drug development. Pyridine and its derivatives are foundational heterocyclic compounds in the synthesis of pharmaceuticals and specialty chemicals.[1][2] Accurate structural elucidation is paramount for quality control and advancing research.
Given the absence of published experimental spectra for this specific molecule, this guide leverages first-principle analysis and data from structurally related compounds to predict its spectroscopic characteristics. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The core of this guide is a comparative analysis against its key isomer, N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide, to illustrate how modern spectroscopic techniques can unambiguously differentiate between closely related molecular architectures.[3]
Molecular Structure and Predicted Spectroscopic Features
The structural features of this compound (Compound A ) dictate its unique spectroscopic fingerprint. The molecule contains a highly substituted pyridine ring with an aldehyde (formyl), a methoxy, and a pivalamide group. Each functional group imparts distinct electronic and steric effects, influencing the chemical environment of every atom.
Compound A: this compound
Compound B (Isomer): N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide
The critical difference lies in the substituent positions on the pyridine ring, which will profoundly impact the NMR spectra, particularly the aromatic protons' chemical shifts and coupling patterns.
Caption: Key isomeric structures for comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8][9] The predicted ¹H and ¹³C NMR data are crucial for distinguishing between Compound A and B .
Predicted ¹H NMR Spectra
The chemical shifts (δ) are predicted based on the electronic effects of the substituents. The electron-withdrawing formyl group (-CHO) and the pyridine nitrogen deshield adjacent protons (shifting them downfield), while the electron-donating methoxy (-OCH₃) and amide (-NHCOR) groups shield them (shifting them upfield).
Table 1: Predicted ¹H NMR Data for Compound A and Compound B (in CDCl₃)
| Assignment (Compound A) | Predicted δ (ppm) | Multiplicity | J (Hz) | Assignment (Compound B) | Predicted δ (ppm) | Multiplicity | J (Hz) |
| Aldehyde H | ~10.2 | s | - | Aldehyde H | ~10.3 | s | - |
| Pyridine H-6 | ~8.4 | d | ~5.0 | Pyridine H-6 | ~8.2 | d | ~5.0 |
| Pyridine H-5 | ~8.2 | d | ~5.0 | Pyridine H-5 | ~7.9 | d | ~5.0 |
| Amide N-H | ~8.0 | s (br) | - | Amide N-H | ~9.5 | s (br) | - |
| Methoxy -OCH₃ | ~4.0 | s | - | Methoxy -OCH₃ | ~4.1 | s | - |
| Pivaloyl -C(CH₃)₃ | ~1.3 | s | - | Pivaloyl -C(CH₃)₃ | ~1.4 | s | - |
Causality Behind Predictions:
-
Aromatic Protons: In Compound A , H-5 and H-6 are ortho and meta to the nitrogen, respectively, and will appear as an AX doublet system. In Compound B , the positions are swapped. The formyl group's strong deshielding effect in the ortho position (H-5 in A , H-5 in B ) and the amide's influence will cause significant differences in their shifts, providing a clear diagnostic window.
-
Amide N-H: The N-H proton in Compound B is predicted to be further downfield due to potential hydrogen bonding with the ortho-methoxy group, a phenomenon not possible in Compound A .
-
Pivaloyl and Methoxy Protons: These will appear as sharp singlets in both isomers, with minor shifts due to the overall change in the electronic environment.
Predicted ¹³C NMR Spectra
The ¹³C NMR spectrum provides insight into the carbon skeleton.
Table 2: Predicted ¹³C NMR Data for Compound A and Compound B (in CDCl₃)
| Assignment (Compound A) | Predicted δ (ppm) | Assignment (Compound B) | Predicted δ (ppm) |
| Amide C=O | ~177 | Amide C=O | ~178 |
| Aldehyde C=O | ~190 | Aldehyde C=O | ~192 |
| Pyridine C-ipso (C-N) | ~150-160 | Pyridine C-ipso (C-N) | ~155-165 |
| Pyridine C-H | ~110-145 | Pyridine C-H | ~115-140 |
| Methoxy -OCH₃ | ~56 | Methoxy -OCH₃ | ~62 |
| Pivaloyl -C(CH₃)₃ | ~40 | Pivaloyl -C(CH₃)₃ | ~40 |
| Pivaloyl -C(CH₃)₃ | ~28 | Pivaloyl -C(CH₃)₃ | ~28 |
Causality Behind Predictions: The precise chemical shifts of the pyridine ring carbons will be highly sensitive to the substituent locations. The carbon attached to the formyl group (C-2 in A , C-4 in B ) and the carbon attached to the amide (C-4 in A , C-3 in B ) will have distinctly different chemical shifts, serving as primary confirmation of the isomeric structure.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a rapid and non-destructive technique used to identify functional groups based on their vibrational frequencies.[10][11]
Table 3: Predicted Key IR Absorption Bands (in KBr or Nujol)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Amide N-H | N-H Stretch | 3300 - 3400 | Medium |
| C-H (Aromatic/Alkyl) | C-H Stretch | 2850 - 3100 | Medium-Weak |
| Aldehyde C=O | C=O Stretch | 1690 - 1710 | Strong |
| Amide C=O (Amide I) | C=O Stretch | 1660 - 1680 | Strong |
| Pyridine Ring | C=C and C=N Stretches | 1550 - 1620 | Medium-Strong |
| Amide N-H Bend (Amide II) | N-H Bend | 1510 - 1550 | Medium |
| C-O (Methoxy) | C-O Stretch | 1200 - 1275 (asymmetric) | Strong |
Comparative Insight: While the IR spectra for both isomers will be broadly similar due to the presence of the same functional groups, subtle shifts in the C=O and pyridine ring stretching frequencies are expected. The exact position of the N-H stretch may also differ slightly due to variations in intermolecular and intramolecular hydrogen bonding patterns between the two crystal lattices.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound.[11][12]
-
Molecular Ion Peak (M⁺•): For both isomers, using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 237.28. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₂H₁₇N₂O₃⁺).
-
Fragmentation Pattern: Electron Impact (EI) ionization would lead to fragmentation. Key predicted fragmentations for both isomers include:
-
Loss of the pivaloyl group: [M - C(CH₃)₃]⁺
-
Loss of the entire pivalamide side chain.
-
Decarbonylation of the formyl group: [M - CO]⁺•
-
Loss of a methyl radical from the methoxy group: [M - CH₃]⁺
-
The relative intensities of these fragment ions may differ between the isomers, providing another layer of structural confirmation.
Standardized Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended. These protocols represent best practices in pharmaceutical analysis.[13]
Workflow for Spectroscopic Characterization
Caption: Standard workflow for complete spectroscopic characterization.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. Tune and shim the instrument for optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time (hundreds to thousands of scans) will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra to the TMS or residual solvent peak. Integrate the ¹H NMR signals.
FT-IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact using the pressure clamp.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Setup: Operate the mass spectrometer in positive ion mode. Set the capillary voltage, drying gas temperature, and flow rate to optimal values for the compound. Use a time-of-flight (TOF) analyzer for high-resolution measurement.
-
Acquisition: Acquire data over a relevant m/z range (e.g., 50-500 Da).
-
Data Analysis: Identify the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition from the accurate mass measurement.
Conclusion
While experimental data for this compound is not publicly available, a rigorous analysis based on fundamental spectroscopic principles allows for a detailed prediction of its spectral characteristics. The true power of modern spectroscopy is highlighted in the comparative analysis with its isomer, N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide. The distinct chemical shifts and coupling patterns predicted for the aromatic protons in the ¹H NMR spectra serve as the most definitive method for distinguishing between these two compounds. This guide provides researchers with a robust framework for the identification, characterization, and quality control of this and other complex substituted pyridine derivatives.
References
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- Kumar, V., & Chandra, S. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING.
- AIP Publishing. Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics.
- National Academic Digital Library of Ethiopia. Analytical Techniques in the Pharmaceutical Sciences.
- Aragen Life Sciences. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. (2024).
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Britannica. Chemical compound - Spectroscopy, Organic, Analysis. (2025). Available from: [Link]
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Integrated Liner Technologies. Techniques in Pharmaceutical Analysis. (2024). Available from: [Link]
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ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025). Available from: [Link]
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Ajeee. View of SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. Available from: [Link]
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A Comparative In-Depth Guide to the Biological Activity Screening of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the biological activity screening of the novel compound, N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide. Given the absence of published data on this specific molecule, this document outlines a proposed screening cascade based on the structural motifs present within the compound and compares its potential activities against established molecules. We will delve into the scientific rationale behind the proposed experiments, provide detailed protocols, and present a comparative analysis to guide future research.
Introduction to this compound and Its Therapeutic Potential
This compound is a synthetic organic compound featuring a substituted pyridine ring. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in various biological interactions.[1][2][3] The presence of a pivalamide group and a formylpyridine moiety suggests several potential avenues for biological activity.
The pyridinamide core is notably present in Pyrazinamide, a frontline drug for the treatment of tuberculosis.[4][5][6] This structural similarity warrants the investigation of this compound for anti-mycobacterial properties.
Furthermore, the simple pyridine derivative, niacin (nicotinic acid), is a well-known lipid-lowering agent that exerts its effects through the activation of the G-protein coupled receptor GPR109A (also known as the niacin receptor).[7][8][9] The pyridine structure within our target compound suggests a potential for interaction with GPR109A or other related receptors.
This guide will therefore focus on two primary screening pathways: anti-mycobacterial activity and GPR109A receptor agonism . We will compare the hypothetical performance of this compound with Pyrazinamide and Niacin as reference compounds.
Proposed Screening Workflow
The following diagram illustrates the proposed workflow for the initial biological characterization of this compound.
Caption: Proposed workflow for the biological activity screening of this compound.
Anti-Mycobacterial Activity Screening
Rationale and Comparative Compound
The structural analogy to Pyrazinamide, a cornerstone of tuberculosis therapy, provides a strong rationale for evaluating the anti-mycobacterial potential of this compound.[6] Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme. The acidic environment within mycobacterial lesions is crucial for its activity.[4] While our test compound has a different substitution pattern, the core pyridinamide structure justifies this investigation.
Comparative Compound: Pyrazinamide
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
This assay is a widely used, colorimetric method for determining the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.
Step-by-Step Methodology:
-
Preparation of Mycobacterial Culture: Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Compound Preparation: Prepare a stock solution of this compound and Pyrazinamide in dimethyl sulfoxide (DMSO). Serially dilute the compounds in 7H9 broth in a 96-well microplate.
-
Inoculation: Add the mycobacterial suspension to each well to achieve a final concentration of approximately 5 x 10^4 CFU/mL. Include a drug-free control and a sterile control.
-
Incubation: Incubate the plates at 37°C for 7 days.
-
Addition of Alamar Blue: Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Data Analysis: Read the fluorescence or absorbance of the wells. A change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Comparative Data Table (Hypothetical Results)
| Compound | MIC against M. tuberculosis H37Rv (µg/mL) | Cytotoxicity (CC50 in HEK293 cells, µM) | Selectivity Index (SI = CC50/MIC) |
| This compound | [Experimental Data] | [Experimental Data] | [Calculated Value] |
| Pyrazinamide | 20-100 (pH dependent) | >1000 | >10 |
GPR109A Agonism Screening
Rationale and Comparative Compound
Niacin, a simple pyridine derivative, is an agonist of the G-protein coupled receptor GPR109A, which is primarily expressed in adipocytes and immune cells.[7][9] Activation of GPR109A leads to a decrease in intracellular cyclic AMP (cAMP) levels. Given the pyridine core of this compound, it is plausible that it could also modulate the activity of this receptor.
Comparative Compound: Niacin (Nicotinic Acid)
Experimental Protocol: cAMP Assay in GPR109A-Expressing Cells
This assay measures the ability of a compound to inhibit the production of cAMP in cells engineered to express the GPR109A receptor.
Step-by-Step Methodology:
-
Cell Culture: Culture a stable cell line (e.g., CHO-K1 or HEK293) expressing human GPR109A.
-
Compound Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound or Niacin.
-
Forskolin Stimulation: Stimulate the cells with forskolin, a potent activator of adenylyl cyclase, to induce cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization).
-
Data Analysis: Plot the cAMP levels against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration of agonist that gives half-maximal response).
GPR109A Signaling Pathway
The following diagram illustrates the GPR109A signaling pathway upon agonist binding.
Caption: Simplified GPR109A signaling pathway leading to decreased cAMP levels.
Comparative Data Table (Hypothetical Results)
| Compound | GPR109A Agonism (EC50, µM) | Maximum Inhibition of Forskolin-stimulated cAMP (%) |
| This compound | [Experimental Data] | [Experimental Data] |
| Niacin | 0.1 - 1 | ~90% |
Discussion and Future Directions
The proposed screening cascade provides a robust starting point for elucidating the biological activity of this compound.
-
If Anti-Mycobacterial Activity is Observed: Further studies should include testing against drug-resistant strains of M. tuberculosis, determining the mechanism of action (e.g., inhibition of mycolic acid synthesis), and in vivo efficacy studies in an appropriate animal model. Structure-activity relationship (SAR) studies would be crucial to optimize the potency and pharmacokinetic properties of this chemical series.
-
If GPR109A Agonism is Observed: The compound should be evaluated for its effect on lipolysis in primary adipocytes. A key consideration for GPR109A agonists is the potential for causing skin flushing, a common side effect of niacin.[10] Therefore, assays to assess the potential for inducing prostaglandin D2 release from Langerhans cells would be a critical next step.[10] Biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling over β-arrestin recruitment), could be explored to develop agonists with an improved side-effect profile.[11]
-
If Neither Activity is Observed: The broad structural alerts within this compound suggest that it could be screened against a wider panel of biological targets. The formyl group, for instance, could potentially interact with various enzymes. Phenotypic screening in various cell-based assays could also uncover unexpected biological activities.
Conclusion
While this compound is currently an uncharacterized molecule, its structural features provide compelling hypotheses for its potential biological activities. The comparative screening guide presented here offers a scientifically rigorous and logically structured approach to initiate its investigation. By comparing its performance against well-characterized drugs like Pyrazinamide and Niacin, researchers can efficiently position this novel compound within the landscape of modern drug discovery and unlock its therapeutic potential.
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Recent progress in the discovery of niacin receptor agonists. Current Opinion in Drug Discovery & Development. [Link]
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Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents? Journal of Clinical Lipidology. [Link]
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Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PubMed. [Link]
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New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions. Molecules. [Link]
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A Review of Biological potential of Pyrazinamide derivatives. ResearchGate. [Link]
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Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. ResearchGate. [Link]
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Nicotinic acid receptor subtypes and their ligands. Medicinal Research Reviews. [Link]
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Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. Journal of Clinical Investigation. [Link]
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Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Bioorganic & Medicinal Chemistry Letters. [Link]
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Agonist lead identification for the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters. [Link]
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Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. [Link]
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Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry. [Link]
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A Comparative Guide to Formylating Agents: From Classical Reagents to Modern Alternatives
In the landscape of organic synthesis, the introduction of a formyl group (-CHO) is a pivotal transformation, unlocking access to a vast array of functional groups and molecular architectures. The choice of formylating agent is critical, dictating reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides a comparative analysis of common formylating agents, offering insights into their mechanisms, applications, and practical considerations for researchers in drug development and chemical synthesis.
The Vilsmeier-Haack Reaction: A Cornerstone of Formylation
The Vilsmeier-Haack reaction stands as a classic and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃) or oxalyl chloride.
The active formylating species, the Vilsmeier reagent (chloroiminium ion), is generated in situ from the reaction of DMF and POCl₃. This electrophilic species is then attacked by the electron-rich substrate, leading to formylation after a hydrolysis workup.
Mechanism of the Vilsmeier-Haack Reaction
The generally accepted mechanism proceeds through the following steps:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.
-
Electrophilic Attack: The electron-rich substrate attacks the Vilsmeier reagent.
-
Aromatization and Hydrolysis: The intermediate undergoes elimination to restore aromaticity, followed by hydrolysis to yield the formylated product.
Caption: Mechanism of the Vilsmeier-Haack Reaction.
A Comparative Analysis of Common Formylating Agents
While the Vilsmeier-Haack reaction is a powerful tool, a variety of other formylating agents are available, each with its own set of advantages and disadvantages. The choice of reagent often depends on the specific substrate, desired reaction conditions, and functional group tolerance.
| Formylating Agent/System | Active Species | Typical Substrates | Advantages | Disadvantages |
| DMF/POCl₃ | Vilsmeier Reagent | Electron-rich aromatics and heterocycles | Cost-effective, scalable, widely applicable | Harsh conditions (acidic), requires aqueous workup, can lead to side reactions with sensitive substrates |
| DMF/Oxalyl Chloride | Vilsmeier Reagent | Electron-rich aromatics and heterocycles | Milder than POCl₃, often higher yielding | More expensive than POCl₃, oxalyl chloride is moisture-sensitive |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Itself | Amines, active methylene compounds | Mild, does not require an activator, good for sensitive substrates | Can act as a methylating agent, less reactive towards unactivated aromatics |
| Dichloromethyl methyl ether (DCMME) | Dichloromethyl cation equivalent | Aromatic compounds (Rieche formylation) | Can formylate less activated aromatics | Highly carcinogenic, requires a Lewis acid catalyst, strict moisture control needed |
| Hexamethylenetetramine (Duff Reaction) | Methaniminium ion equivalent | Phenols and other activated aromatics | Uses readily available reagents, good for ortho-formylation of phenols | Often results in low to moderate yields, limited substrate scope |
| Carbon Monoxide (CO) | CO | Alkenes, alkynes (hydroformylation) | Atom economical, direct route to aldehydes | Requires high pressure and temperature, uses transition metal catalysts |
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of Indole
This protocol provides a representative example of a Vilsmeier-Haack reaction.
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
To a stirred solution of indole (1.0 eq) in DMF (5.0 eq) at 0 °C, add POCl₃ (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water.
-
Basify the mixture to pH 8-9 with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford indole-3-carboxaldehyde.
Caption: Workflow for the Vilsmeier-Haack Formylation of Indole.
Considerations for Choosing a Formylating Agent
The selection of an appropriate formylating agent requires careful consideration of several factors:
-
Substrate Reactivity: Highly electron-rich substrates are well-suited for the Vilsmeier-Haack reaction, while less activated systems may require stronger electrophiles like those generated in the Rieche formylation.
-
Functional Group Tolerance: The presence of acid-sensitive or base-sensitive functional groups on the substrate will guide the choice of reaction conditions and reagents. Milder alternatives like DMF-DMA may be preferable for delicate molecules.
-
Safety and Handling: Some formylating agents, such as dichloromethyl methyl ether, are highly toxic and require specialized handling procedures. The safety profile of the reagents should always be a primary consideration.
-
Scale and Cost: For large-scale synthesis, the cost and availability of the reagents are important factors. The DMF/POCl₃ system is often favored in industrial settings due to its low cost.
Conclusion
The formylation of organic molecules is a fundamental transformation with broad applications in chemical synthesis. While the Vilsmeier-Haack reaction remains a workhorse in this field, a diverse array of alternative reagents offers solutions for a wide range of substrates and reaction conditions. A thorough understanding of the mechanisms, advantages, and limitations of each formylating agent is essential for the modern synthetic chemist to devise efficient and robust synthetic strategies.
References
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Vilsmeier-Haack Reaction. Organic Syntheses, Coll. Vol. 5, p.690 (1973); Vol. 40, p.61 (1960). [Link]
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Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Org. React.1997 , 49, 1-330. [Link]
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Marckwald, W.; Droste-Huelshoff, B. Ueber die Einwirkung von Phosphoroxychlorid auf Dimethylformamid. Ber. Dtsch. Chem. Ges.1898 , 31, 3261-3263. [Link]
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Meth-Cohn, O.; Stanforth, S. P. The Vilsmeier-Haack Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 2, pp 777-794. [Link]
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Rieche, A.; Gross, H.; Höft, E. Über α-Halogenäther, IV. Synthesen von aromatischen Aldehyden mit α,α-Dichlor-dialkyläthern. Chem. Ber.1960 , 93, 88-94. [Link]
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Abdulla, R. F.; Brinkmeyer, R. S. The chemistry of N,N-dimethylformamide dimethyl acetal. Tetrahedron1979 , 35, 1675-1735. [Link]
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Duff, J. C.; Bills, E. J. Reactions between hexamethylenetetramine and phenols and phenolic ethers. A new method for the direct introduction of the aldehyde group into the aromatic nucleus. J. Chem. Soc.1932 , 1987-1988. [Link]
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Franke, R.; Selent, D.; Börner, A. Applied Hydroformylation. Chem. Rev.2012 , 112, 5675-5732. [Link]
A Comparative Guide to the Purity Validation of Synthesized N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound such as N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide, a potential building block in complex drug synthesis, rigorous purity validation is paramount. Impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.[1][2][3][4] This guide provides an in-depth, comparative analysis of the essential analytical techniques used to validate the purity of this synthesized intermediate, offering researchers, scientists, and drug development professionals a framework for establishing robust and reliable quality control protocols. Our discussion is grounded in the principles of scientific integrity and aligns with the stringent standards set by the International Council for Harmonisation (ICH) guidelines.[1][2][5]
Synthesis and Potential Impurities: A Proactive Approach to Purity
A comprehensive purity validation strategy begins with a thorough understanding of the synthetic route and the potential impurities that may arise. A plausible synthesis of this compound could involve the acylation of a 4-amino-2-formyl-3-methoxypyridine precursor with pivaloyl chloride.
Potential Impurities Could Include:
-
Starting Materials: Unreacted 4-amino-2-formyl-3-methoxypyridine or residual pivaloyl chloride.
-
By-products: Products from side reactions, such as the di-acylation of the starting amine or hydrolysis of the pivalamide.
-
Reagents and Solvents: Residual reagents, catalysts, or solvents used in the synthesis and purification steps.[2]
-
Degradation Products: Impurities formed during storage or under specific stress conditions (e.g., light, heat, humidity).[6]
A proactive approach to identifying and controlling these impurities is essential for ensuring the final compound meets the required specifications.
Orthogonal Purity Validation: A Multi-faceted Approach
No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-faceted, or orthogonal, approach employing several complementary techniques is the gold standard in the pharmaceutical industry.[7][8] This guide will compare three primary methods for the purity validation of this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS).
Workflow for Comprehensive Purity Validation
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Characterization and Comparative Analysis of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide: A Technical Guide
This guide provides a comprehensive overview of the characterization of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide , a substituted picolinamide of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific compound, this guide combines predicted spectral data with a detailed comparative analysis against its commercially available isomer, N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide , and other relevant picolinamide derivatives. This approach offers researchers a valuable framework for the identification, purity assessment, and further investigation of this class of molecules.
Introduction: The Significance of Picolinamides
Picolinamides, amides derived from picolinic acid (pyridine-2-carboxylic acid), represent a versatile scaffold in medicinal chemistry. Their unique structural and electronic properties, arising from the nitrogen atom in the pyridine ring, allow for diverse biological activities. The strategic placement of substituents on the pyridine ring and the amide nitrogen can profoundly influence their pharmacological profiles, making the precise characterization of each analog crucial for structure-activity relationship (SAR) studies. This guide focuses on a specific derivative, this compound, and aims to provide a thorough characterization profile to facilitate its use in research and development.
Molecular Structure and Physicochemical Properties
This compound is a solid organic compound with the molecular formula C₁₂H₁₆N₂O₃ and a molecular weight of 236.27 g/mol . Its structure features a pyridine ring substituted with a formyl group at the 2-position, a methoxy group at the 3-position, and a pivalamide group at the 4-position.
dot graph { layout=neato; node [shape=plaintext]; "C12H16N2O3" [label="this compound"; pos="2,2!"]; N1 [label="N"; pos="1,0!"]; C2 [label="C"; pos="0.5,0.866!"]; C3 [label="C"; pos="-0.5,0.866!"]; C4 [label="C"; pos="-1,0!"]; C5 [label="C"; pos="-0.5,-0.866!"]; C6 [label="C"; pos="0.5,-0.866!"]; O_methoxy [label="O"; pos="-1.5,1.732!"]; C_methoxy [label="CH3"; pos="-2.5,1.732!"]; C_formyl [label="C"; pos="1.5,1.732!"]; H_formyl [label="H"; pos="2.5,1.732!"]; O_formyl [label="O"; pos="1.5,2.598!"]; N_amide [label="NH"; pos="-2,0!"]; C_amide [label="C=O"; pos="-3,0!"]; C_tertbutyl [label="C"; pos="-4,0!"]; C_methyl1 [label="CH3"; pos="-4.5,0.866!"]; C_methyl2 [label="CH3"; pos="-4.5,-0.866!"]; C_methyl3 [label="CH3"; pos="-5,0!"];
N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C3 -- O_methoxy; O_methoxy -- C_methoxy; C2 -- C_formyl; C_formyl -- H_formyl; C_formyl -- O_formyl [style=double]; C4 -- N_amide; N_amide -- C_amide; C_amide -- C_tertbutyl; C_tertbutyl -- C_methyl1; C_tertbutyl -- C_methyl2; C_tertbutyl -- C_methyl3; } Molecular structure of the target compound.
A key comparative compound is its isomer, N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide , which has the same molecular formula and weight but differs in the substitution pattern on the pyridine ring. This subtle structural difference is expected to result in distinct spectroscopic signatures, providing a clear basis for differentiation.
| Property | This compound | N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide |
| CAS Number | 1171919-99-5 | 1142192-44-6 |
| Molecular Formula | C₁₂H₁₆N₂O₃ | C₁₂H₁₆N₂O₃ |
| Molecular Weight | 236.27 g/mol | 236.27 g/mol |
| Appearance | Solid | Solid |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be highly informative for distinguishing between the two isomers. The chemical shifts of the pyridine ring protons are particularly sensitive to the electronic effects of the substituents.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Assignment | This compound (Predicted) | N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide (Reference/Predicted) |
| -CHO | ~10.2 ppm (s, 1H) | ~10.3 ppm (s, 1H) |
| Pyridine-H | ~8.5 ppm (d, 1H), ~7.0 ppm (d, 1H) | ~8.4 ppm (d, 1H), ~7.8 ppm (d, 1H) |
| -OCH₃ | ~4.0 ppm (s, 3H) | ~4.1 ppm (s, 3H) |
| -NH | ~8.8 ppm (br s, 1H) | ~9.0 ppm (br s, 1H) |
| -C(CH₃)₃ | ~1.3 ppm (s, 9H) | ~1.4 ppm (s, 9H) |
Causality behind Predictions: The downfield shift of the formyl proton is characteristic. The pyridine protons' chemical shifts are influenced by the positions of the electron-withdrawing formyl group and the electron-donating methoxy and pivalamide groups. The relative positions of these groups in the two isomers will lead to distinct splitting patterns and chemical shifts for the aromatic protons, providing a clear diagnostic tool.
¹³C NMR Spectroscopy: The carbon NMR spectrum will further confirm the carbon skeleton and the presence of key functional groups.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Assignment | This compound (Predicted) | N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide (Reference/Predicted) |
| -CHO | ~190 ppm | ~192 ppm |
| C=O (amide) | ~176 ppm | ~177 ppm |
| Pyridine-C | ~160, 155, 145, 120, 110 ppm | ~162, 158, 140, 125, 115 ppm |
| -OCH₃ | ~56 ppm | ~57 ppm |
| -C(CH₃)₃ | ~40 ppm | ~40 ppm |
| -C(CH₃)₃ | ~27 ppm | ~27 ppm |
Causality behind Predictions: The chemical shifts of the carbonyl carbons (formyl and amide) are highly characteristic. The pyridine carbon signals will show significant differences between the isomers due to the varied electronic environments created by the substituent pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
Predicted IR Data (Solid, KBr or ATR):
| Functional Group | This compound (Predicted) | N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide (Reference/Predicted) |
| N-H stretch (amide) | ~3300 cm⁻¹ | ~3300 cm⁻¹ |
| C-H stretch (aromatic) | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| C-H stretch (aliphatic) | ~2970 cm |
A Comparative Benchmarking Guide to N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide and its Analogs for Therapeutic Discovery
This guide provides a comprehensive comparative analysis of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide and a rationally designed library of its analogs. The content herein is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel small molecule therapeutics. We will delve into the synthetic rationale, proposed biological evaluation workflows, and anticipated structure-activity relationships (SAR) based on established principles in medicinal chemistry.
The pyridine nucleus is a cornerstone in the architecture of therapeutic agents, renowned for its presence in a multitude of clinically approved drugs.[1][2][3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[1][5][6] The subject of our investigation, this compound, presents a unique substitution pattern that offers multiple avenues for structural modification to explore its therapeutic potential. This guide will serve as a roadmap for initiating such an exploration.
Part 1: Synthesis and Analog Design
Retrosynthetic Analysis and Proposed Synthesis of the Core Scaffold
The synthesis of this compound (a compound available from commercial suppliers, CAS 1171919-99-5) is not extensively detailed in publicly available literature.[7][8][9] However, a plausible synthetic route can be postulated based on established pyridine chemistry. A key intermediate would be a suitably protected 4-aminopyridine derivative. The formyl and methoxy groups can be introduced through various established methods in heterocyclic chemistry. The final step would likely involve the acylation of the 4-amino group with pivaloyl chloride.
Design of a Focused Analog Library
To probe the structure-activity relationship (SAR) of this scaffold, a focused library of analogs is proposed. The design strategy involves systematic modification of three key regions of the parent molecule: the pivalamide group (R1) , the formyl group (R2) , and the methoxy group (R3) .
| Compound ID | Parent/Analog | R1 (Pivalamide Moiety) | R2 (Formyl Moiety) | R3 (Methoxy Moiety) | Design Rationale |
| LEAD-001 | Parent Compound | -C(O)C(CH₃)₃ | -CHO | -OCH₃ | Baseline compound for comparison. |
| ANA-002 | Analog 2 | -C(O)CH(CH₃)₂ | -CHO | -OCH₃ | Explore the effect of reducing steric bulk at R1. |
| ANA-003 | Analog 3 | -C(O)Ph | -CHO | -OCH₃ | Introduce aromaticity at R1 to probe for π-π interactions. |
| ANA-004 | Analog 4 | -C(O)C(CH₃)₃ | -CH₂OH | -OCH₃ | Investigate the impact of a hydrogen bond donor at R2. |
| ANA-005 | Analog 5 | -C(O)C(CH₃)₃ | -COOH | -OCH₃ | Introduce a potential hydrogen bond donor and acceptor at R2. |
| ANA-006 | Analog 6 | -C(O)C(CH₃)₃ | -CHO | -OH | Evaluate the effect of a hydrogen bond donor at R3. |
| ANA-007 | Analog 7 | -C(O)C(CH₃)₃ | -CHO | -OCH₂CH₃ | Probe the influence of a larger alkyl group at R3. |
Part 2: Proposed Biological Evaluation Workflow
Given the broad therapeutic potential of pyridine derivatives, a tiered screening approach is recommended to efficiently identify promising candidates.[1][2][6]
Caption: A tiered workflow for the biological evaluation of the compound library.
Experimental Protocols
This protocol is a generalized procedure and may require optimization for each specific analog.
-
To a solution of the appropriate 4-aminopyridine intermediate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the corresponding acyl chloride (e.g., pivaloyl chloride, 1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted pyridine carboxamide.
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds (ranging from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for 48 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Part 3: Anticipated Structure-Activity Relationship (SAR) and Discussion
The biological activity of pyridine derivatives is often highly dependent on the nature and position of their substituents.[3][4] Based on established SAR principles, we can hypothesize the potential outcomes of our analog screen.
Caption: Hypothesized structure-activity relationships for the designed analogs.
-
R1 (Pivalamide Moiety): The bulky t-butyl group of the pivalamide may serve as a lipophilic anchor. Reducing this bulk (ANA-002) or replacing it with an aromatic ring (ANA-003) could significantly impact binding affinity. Aromatic substituents can introduce beneficial π-stacking interactions with protein targets.
-
R2 (Formyl Moiety): The aldehyde is an electron-withdrawing group and a potential hydrogen bond acceptor. Its reduction to an alcohol (ANA-004) or oxidation to a carboxylic acid (ANA-005) will modulate its electronic properties and hydrogen bonding capacity, which can be critical for target engagement.
-
R3 (Methoxy Moiety): The methoxy group is a hydrogen bond acceptor and can influence the conformation of the molecule. Replacing it with a hydroxyl group (ANA-006) introduces a strong hydrogen bond donor, which could lead to a significant change in biological activity.[4] Expanding the alkyl chain (ANA-007) may probe a hydrophobic pocket in the target's binding site.
Conclusion
This guide has outlined a systematic approach to the comparative study of this compound and its analogs. By combining rational analog design, established biological screening protocols, and a clear understanding of the principles of structure-activity relationships, researchers can efficiently navigate the initial stages of drug discovery with this promising chemical scaffold. The proposed workflows and hypotheses provide a solid foundation for uncovering novel therapeutic agents derived from this pyridine core.
References
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A Therapeutic Journey of Pyridine-based Heterocyclic Compounds as Potent Anticancer Agents: A Review (From 2017 to 2021). Anticancer Agents Med Chem. 2022;22(15):2775-2787. [Link]
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A Mini-Review on Pyridine—A Versatile Compound in the Field of Therapeutic Agents. Scilit. Published online February 11, 2025. [Link]
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A Mini-Review on Pyridine—A Versatile Compound in the Field of Therapeutic Agents. MDPI. [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. 2023;28(10):4185. [Link]
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A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research. 2021;70(1):188-196. [Link]
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Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorg Med Chem Lett. 2013;23(17):4996-5001. [Link]
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Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. J Med Chem. 2021;64(1):667-683. [Link]
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Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. Molecules. 2019;24(10):1913. [Link]
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The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Int J Mol Sci. 2024;25(14):7640. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
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N-(4-Methoxyphenyl)pivalamide. Acta Crystallogr Sect E Struct Rep Online. 2009;65(Pt 9):o2067. [Link]
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This compound. Ruji Biology. [Link]
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This compound. Apeptide. [Link]
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Navigating the Structural Maze: A Comparative Guide to Validating "N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide" Derivatives
In the realm of medicinal chemistry and drug development, the unequivocal determination of a molecule's structure is paramount. For novel compounds such as derivatives of "N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide," a substituted pyridine, rigorous structural validation is the cornerstone of credible and reproducible research.[1] These heterocyclic compounds are of significant interest due to their prevalence in approved pharmaceuticals and their versatile roles in drug design.[1][2] An error in structural assignment can lead to the misinterpretation of biological data, significant financial and time losses, and potential safety concerns.
This guide offers a comprehensive comparison of analytical techniques for the structural elucidation of "this compound" derivatives. It delves into the rationale behind experimental choices, providing field-tested insights and detailed protocols to ensure a robust, self-validating system for structural confirmation. This resource is designed to empower researchers, scientists, and drug development professionals to confidently navigate the complexities of structural analysis.
The Imperative of Structural Validation for Pyridine Scaffolds
Pyridine and its derivatives are fundamental building blocks in the pharmaceutical industry, forming the core structure of numerous therapeutic agents.[2] The introduction of various functional groups onto the pyridine ring, as seen in "this compound" and its analogs, can result in a wide array of isomers.[3][4][5] Therefore, a multi-faceted analytical strategy is crucial to unambiguously confirm the intended molecular architecture.
A Comparative Analysis of Key Validation Techniques
The validation of novel chemical entities hinges on a suite of complementary analytical methods. The following is a comparison of the most critical techniques for the structural elucidation of "this compound" derivatives, highlighting their respective strengths and the specific information each provides.
| Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides a detailed map of the carbon-hydrogen framework, atom connectivity, and stereochemistry.[6][7][8][9] | Unsurpassed for determining the precise 3D structure in solution. A combination of 1H, 13C, COSY, HSQC, and HMBC experiments offers a complete structural picture. | Requires a relatively pure sample and may be less sensitive than mass spectrometry. |
| Mass Spectrometry (MS) | Delivers precise molecular weight and elemental composition. Fragmentation patterns can offer valuable structural insights.[10][11] | Exhibits high sensitivity, enabling the analysis of minute sample quantities. High-resolution mass spectrometry (HRMS) provides an unambiguous elemental formula. | Can be challenging to differentiate between isomers without detailed fragmentation analysis. Does not directly provide information on atom connectivity. |
| X-ray Crystallography | Yields the definitive three-dimensional solid-state structure, including bond lengths, bond angles, and absolute stereochemistry.[12][13][14][15][16] | Considered the "gold standard" for unequivocal structure determination. | Requires the growth of a single, high-quality crystal, which can be a significant hurdle. The solid-state conformation may not always reflect the structure in solution. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | A quick and straightforward method to confirm the presence of key functional groups (e.g., C=O, N-H). | Provides limited information regarding the overall molecular architecture. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, etc.) within a compound. | Confirms the empirical formula of the synthesized compound. | Offers no information on the arrangement of atoms within the molecule. |
Table 1. Comparison of primary analytical techniques for structural validation.
Experimental Protocols: A Step-by-Step Guide
To ensure the integrity and reproducibility of your findings, detailed and validated protocols for key analytical techniques are presented below.
Protocol 1: Comprehensive NMR Analysis
Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments is essential for the unambiguous assignment of all proton and carbon signals in derivatives of "this compound".[6][7][8][9]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the compound's solubility and stability.
-
1D ¹H NMR: Acquire a proton NMR spectrum to determine the number of unique proton environments, their chemical shifts, coupling constants (J-values), and integration. This provides initial structural clues.
-
1D ¹³C NMR: Acquire a carbon NMR spectrum, typically proton-decoupled, to identify the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which helps to establish connectivity between adjacent protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies correlations between protons and carbons that are separated by two or three bonds, which is crucial for assembling the complete molecular skeleton.
-
Data Analysis: Integrate and analyze all spectra to assign every proton and carbon signal, thereby confirming the connectivity and overall structure of the molecule.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides the exact mass of a molecule, allowing for the determination of its elemental formula with high confidence. This is a critical step in confirming the molecular identity of a newly synthesized compound.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in an appropriate solvent such as acetonitrile or methanol.
-
Ionization: Select a suitable ionization technique. Electrospray ionization (ESI) is commonly employed for polar molecules like the target compounds.[10]
-
Mass Analysis: Acquire the mass spectrum in high-resolution mode.
-
Data Analysis: Compare the experimentally determined exact mass to the theoretical mass calculated for the proposed structure. A mass accuracy of less than 5 ppm is generally considered to be a confirmation of the elemental composition.
Visualizing the Workflow
A systematic and logical progression of experiments is key to efficient and accurate structural validation. The following workflow diagram illustrates this process.
Caption: A logical workflow for the structural validation of novel organic compounds.
Comparative Data Summary
The following table presents hypothetical yet representative data for a derivative of "this compound" to illustrate the integration of data from various techniques.
| Analysis | Expected Result for "this compound" | Hypothetical Derivative Data | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.85 (s, 1H, CHO), 8.30 (d, J=5.2 Hz, 1H, Py-H), 7.15 (d, J=5.2 Hz, 1H, Py-H), 3.95 (s, 3H, OCH₃), 1.35 (s, 9H, C(CH₃)₃) | δ 9.88 (s, 1H), 8.41 (s, 1H), 4.01 (s, 3H), 2.35 (s, 3H), 1.36 (s, 9H) | Indicates a substitution on the pyridine ring, evidenced by the disappearance of one aromatic proton signal and the appearance of a new methyl signal. |
| HRMS (ESI+) | [M+H]⁺ calcd for C₁₂H₁₇N₂O₃: 237.1234 | [M+H]⁺ calcd for C₁₃H₁₉N₂O₃: 251.1390, found 251.1388 | Confirms the addition of a CH₂ group to the parent structure. |
| IR (KBr, cm⁻¹) | 3280 (N-H), 1685 (C=O, aldehyde), 1660 (C=O, amide) | 3275 (N-H), 1690 (C=O, aldehyde), 1665 (C=O, amide) | The presence of key functional groups is consistent with the proposed structure. |
Table 2. Representative comparative analytical data.
Conclusion: The Bedrock of Trustworthy Science
The structural validation of novel compounds, such as derivatives of "this compound," is a meticulous process that necessitates the logical and rigorous application of complementary analytical techniques. By understanding the capabilities and limitations of each method and adhering to validated protocols, researchers can ensure the integrity of their data. This, in turn, builds a solid foundation for subsequent biological and medicinal chemistry investigations. This guide provides a framework for achieving this certainty, empowering scientists to advance their research with the utmost confidence in their molecular structures.
References
Please note that while the following list provides valuable resources, direct URLs to specific research articles or book chapters may require institutional access.
-
1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... - ResearchGate. Available at: [Link]
-
Collisionally activated dissociation of N-acylpyridinium cations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - NIH. Available at: [Link]
-
Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation | Crystal Growth & Design - ACS Publications. Available at: [Link]
-
Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals | Crystal Growth & Design - ACS Publications. Available at: [Link]
-
The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... - ResearchGate. Available at: [Link]
-
(PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines - ResearchGate. Available at: [Link]
-
Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Validation - MDPI. Available at: [Link]
-
Pyridine - SpectraBase. Available at: [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. Available at: [Link]
-
Mass spectrometry of some fluorinated pyridinium N-imines - ResearchGate. Available at: [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available at: [Link]
-
Structural and Conformational Aspects in the Chemistry of Heterocycles - PubMed. Available at: [Link]
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(PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design - ResearchGate. Available at: [Link]
-
Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - PubMed Central. Available at: [Link]
-
N-(4-Methoxyphenyl)pivalamide - PMC - NIH. Available at: [Link]
-
A Mass Spectral Library of Acylcarnitines Derived from Human Urine - PMC - NIH. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide
Introduction: Beyond the Benchtop
In the fast-paced environment of drug discovery and scientific research, our focus is often on synthesis, experimentation, and data analysis. However, the lifecycle of a chemical reagent does not end when an experiment is complete. The responsible management and disposal of chemical waste are paramount, not only for regulatory compliance but for the safety of our colleagues and the protection of our environment.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide (CAS No. 1171919-99-5). As a substituted pyridine derivative, this compound requires careful handling due to its inherent chemical properties and potential hazards. The procedures outlined below are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for waste management within your laboratory.
Hazard Assessment and Waste Characterization
The foundational step in any disposal procedure is to understand the material you are handling. All waste, whether it's the pure compound, solutions, or contaminated labware, should be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department[1].
This compound is classified as acutely toxic if swallowed and is a combustible solid with a high water hazard potential. This characterization mandates that it be disposed of as regulated hazardous waste.
Table 1: Chemical and Safety Profile of this compound
| Property | Value | Source |
| CAS Number | 1171919-99-5 | |
| Molecular Formula | C₁₂H₁₆N₂O₃ | |
| Molecular Weight | 236.27 g/mol | |
| Physical Form | Solid | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statement | H302: Harmful if swallowed | |
| Storage Class | 11 - Combustible Solids | |
| Water Hazard Class (WGK) | WGK 3 (Severely hazardous to water) |
The "WGK 3" classification is particularly critical; it signifies that even small amounts of this substance can severely contaminate water, making drain disposal strictly prohibited.[2] Furthermore, pyridine and its derivatives are generally treated as hazardous waste streams requiring specific disposal routes, often involving high-temperature incineration.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste materials containing this compound, ensure you are wearing the appropriate PPE. The goal is to prevent skin contact, ingestion, and inhalation.
-
Gloves: Use chemical-resistant gloves (e.g., nitrile or butyl rubber). Always check the manufacturer's compatibility chart.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles at all times.[4]
-
Lab Coat: A standard, fully-buttoned laboratory coat is mandatory to protect clothing and skin.[4]
-
Work Area: All waste handling and consolidation should be performed inside a certified laboratory chemical fume hood to prevent the inhalation of any dust or vapors.[5]
Step-by-Step Disposal Protocol
The following protocol ensures compliance with major regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States.[2]
Step 1: Waste Segregation at the Source
Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure proper disposal.
-
Designate a Waste Stream: All waste containing this compound must be collected separately. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated materials such as pipette tips, weigh boats, gloves, and absorbent pads used for spill cleanup.[4]
-
-
Do Not Mix: Never mix this waste with other chemical waste streams, particularly strong oxidizing agents or acids, which are incompatible with pyridine-based compounds.[5] Segregate organic solvents, toxic metals, and other incompatible chemical classes.[6]
Step 2: Select the Appropriate Waste Container
Container integrity is essential to prevent leaks and spills.
-
Compatibility: The container must be made of a material chemically compatible with the waste. For solids and organic solvent solutions, a high-density polyethylene (HDPE) or glass container is appropriate.[7]
-
Condition: Ensure the container is in good condition, free from cracks or deterioration, and has a secure, leak-proof screw-top cap.[2][6]
-
Venting: Do not use containers that can build up pressure if there is any potential for gas generation, although this is not a primary hazard for this specific compound.
Step 3: Accurate and Compliant Labeling
Regulators consider unlabeled containers a serious violation. Your institution's EHS department will provide specific hazardous waste tags.
-
Initial Labeling: Attach a completed hazardous waste label or tag to the container before adding the first drop of waste.[5]
-
Required Information: The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The specific hazards (e.g., "Toxic," "Combustible Solid").
-
The accumulation start date (the date the first waste is added).
-
The laboratory details (Principal Investigator, room number, contact information).
-
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation.[2]
-
Designated Area: Store the sealed waste container in a designated SAA within your laboratory. This area should be clearly marked.
-
Secondary Containment: Place the container within a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.
-
Location: The SAA should be away from direct sunlight, heat sources, and areas of high traffic.[5]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[7]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for waste up to the point of collection.
-
Request Pickup: Once the container is full or you are finished generating this waste stream, submit a chemical collection request to your institution's EHS department.[5][7]
-
NEVER:
Disposal Workflow Diagram
The following diagram illustrates the lifecycle of this compound waste within the laboratory.
Caption: Disposal workflow from point of generation to final EHS handoff.
Spill and Emergency Procedures
Accidents happen, but preparation can mitigate the risk.
-
Small Spills: For minor spills of the solid material within a fume hood, carefully sweep it up using non-sparking tools and place it, along with any contaminated cleaning materials, into your hazardous waste container.
-
Large Spills: In the event of a large spill, evacuate the immediate area. Alert your colleagues and contact your institution's EHS department or emergency response team immediately. Do not attempt to clean it up yourself unless you are trained to do so.
-
Spill Materials: All materials used to clean a spill must be disposed of as hazardous waste.[1]
Proactive Waste Minimization
The most effective disposal method is to not generate waste in the first place. Adopting green chemistry principles and smart inventory management can significantly reduce disposal costs and environmental impact.
-
Source Reduction: Order only the quantity of chemical required for your experiments.[7]
-
Scale Reduction: If possible, reduce the scale of your experiments to minimize the volume of waste produced.[7]
-
Inventory Management: Maintain a current inventory of your chemicals to avoid ordering duplicates and to identify expired or obsolete materials for disposal promptly.[1][8]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement is conducted responsibly and sustainably.
References
- Daniels Health (2025).
- Ace Waste.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- CSIR IIP.
- Vanderbilt University.
- Sigma-Aldrich. This compound AldrichCPR.
- BenchChem (2025).
- Washington State University.
- Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine.
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide
For the diligent researcher, scientist, and drug development professional, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the use of Personal Protective Equipment (PPE) when working with N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide (CAS Number: 1171919-99-5). In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this directive is grounded in the known hazards of its constituent chemical functionalities—a substituted pyridine and an amide—and adheres to the precautionary principle to ensure the highest level of safety in the laboratory.
Hazard Analysis: A Proactive Approach to Safety
This compound is a solid compound with a molecular weight of 236.27 g/mol .[1] The available safety information indicates that it is harmful if swallowed (Acute toxicity, oral, Category 4) and warrants a "Warning" signal word with the GHS07 exclamation mark pictogram. This classification necessitates careful handling to prevent accidental ingestion.
Given its structure as a pyridine derivative, we must also consider the hazards associated with this class of compounds. Pyridines can be toxic if inhaled, ingested, or absorbed through the skin, potentially causing a range of health issues from skin and eye irritation to more severe systemic effects.[2][3] Therefore, a comprehensive PPE strategy must mitigate all potential routes of exposure.
| Property | Value | Source |
| Chemical Name | This compound | Sigma-Aldrich |
| CAS Number | 1171919-99-5 | Sigma-Aldrich |
| Molecular Formula | C₁₂H₁₆N₂O₃ | Sigma-Aldrich |
| Molecular Weight | 236.27 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| GHS Pictogram | GHS07 (Exclamation Mark) | Sigma-Aldrich |
| Signal Word | Warning | Sigma-Aldrich |
| Hazard Statement | H302: Harmful if swallowed | Sigma-Aldrich |
Your First Line of Defense: Essential Personal Protective Equipment
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with the rationale for each selection rooted in the potential hazards.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield is recommended when there is a risk of splashing.[3] | Protects against accidental splashes of solutions containing the compound and from airborne particles of the solid, preventing serious eye irritation.[3][4] |
| Hand Protection | Chemically resistant gloves (Nitrile or Neoprene recommended).[2] | Provides a critical barrier against skin contact. Pyridine derivatives can be absorbed through the skin.[2][3] Gloves should be changed immediately if contaminated.[5][6] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat.[6] | Prevents contamination of personal clothing and minimizes skin exposure.[5] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary if handling the powder outside of a certified chemical fume hood or if there is a potential for aerosolization.[5] | Minimizes the risk of inhaling fine particles of the solid compound. Pyridine compounds can be harmful if inhaled.[2][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is as critical as the PPE itself. The following procedural steps are designed to minimize exposure and ensure a safe laboratory environment.
Preparation and Engineering Controls
-
Designated Area : All handling of solid this compound should occur within a designated area, such as a certified chemical fume hood, to control and contain any dust or vapors.[2][5]
-
Ventilation : Ensure that the fume hood is functioning correctly and that the airflow is adequate before beginning any work.[2][8]
-
Gather Materials : Have all necessary equipment, including spatulas, weighing paper, and solvent-dispensing apparatus, readily available within the fume hood to avoid unnecessary movements in and out of the containment area.
The Workflow for Safe Handling
The following diagram illustrates the logical sequence for the safe handling of this compound, from initial preparation to the final decontamination steps.
Caption: Workflow for the safe handling of this compound.
Post-Experiment Procedures
-
Decontamination : Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical. Use an appropriate solvent, followed by soap and water.[5]
-
PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat and then eye protection.[5]
-
Hand Washing : Wash hands thoroughly with soap and water after removing all PPE.[5]
Emergency Preparedness: Spill and Exposure Management
Accidents can happen, and a well-defined emergency plan is essential.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][8][9] Remove any contaminated clothing.
-
Eye Contact : Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.
-
Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
-
Small Spills : For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. Absorbent materials like sand or vermiculite can be used for solutions.[10]
-
Large Spills : Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[9][10]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Hazardous Waste : All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.[5][11][12]
-
Waste Collection :
-
Solid Waste : Collect all contaminated solid waste, including weighing papers, used gloves, and disposable lab coats, in a dedicated, sealed, and clearly labeled hazardous waste container.[6][10]
-
Liquid Waste : Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container.[5] Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal Route : Dispose of all hazardous waste through a licensed and certified hazardous waste disposal company.[3][10] Incineration is a common disposal method for pyridine-based waste.[11][12]
-
Prohibited Disposal : Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[10]
The following diagram outlines the decision-making process for the proper disposal of waste generated during the handling of this compound.
Caption: Waste disposal workflow for this compound.
By integrating these safety protocols into your daily laboratory practices, you can confidently handle this compound while prioritizing your personal safety and the integrity of your research.
References
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine. [Link]
-
National Center for Biotechnology Information. Toxicological Profile for Pyridine - 4.4 Disposal. [Link]
-
Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. [Link]
-
Washington State University. Standard Operating Procedure for Pyridine. [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Loba Chemie. PYRIDINE FOR SYNTHESIS. [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). [Link]
-
American Chemistry Council. Protective Equipment. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

